Technical Documentation Center

4,5-diphenyl-1H-imidazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-diphenyl-1H-imidazol-2-amine
  • CAS: 37980-29-3

Core Science & Biosynthesis

Foundational

4,5-diphenyl-1H-imidazol-2-amine chemical structure and properties

An In-depth Technical Guide to 4,5-Diphenyl-1H-imidazol-2-amine Executive Summary 4,5-Diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,5-Diphenyl-1H-imidazol-2-amine

Executive Summary

4,5-Diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Ditazole and emerging kinase inhibitors. Distinguished by its capacity for dual hydrogen bonding and tautomeric equilibrium, this compound offers a versatile platform for drug design, particularly in targeting cyclooxygenase (COX) pathways and microbial resistance mechanisms. This guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, and physicochemical properties for research applications.

Chemical Architecture & Tautomerism

The core structure of 4,5-diphenyl-1H-imidazol-2-amine consists of a five-membered imidazole ring substituted at the 4 and 5 positions with phenyl rings and at the 2-position with an exocyclic amino group. Its reactivity is defined by a dynamic amino-imino tautomerism , which dictates its behavior in nucleophilic substitutions and receptor binding.

  • Amino Form (A): The aromatic imidazole ring is intact. This form predominates in polar protic solvents and is responsible for the compound's aromatic stability.

  • Imino Form (B): The hydrogen migrates from the exocyclic amine to the ring nitrogen, disrupting full aromaticity but allowing for specific donor-acceptor interactions in enzyme active sites.

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism cluster_legend Significance node_Amino Amino Form (Aromatic) 2-NH2 node_Imino Imino Form (Non-Aromatic) =NH node_Amino->node_Imino  H-Shift   Text The Amino form is generally favored in solution due to aromaticity.

Caption: Dynamic equilibrium between the 2-amino-imidazole (left) and 2-imino-imidazoline (right) tautomers.

Physicochemical Profile

Researchers must account for the compound's poor aqueous solubility and high melting point during formulation and assay development.

PropertyValue / DescriptionSource/Notes
IUPAC Name 4,5-Diphenyl-1H-imidazol-2-amine
CAS Number 37980-29-3Distinct from parent imidazole (668-94-0)
Molecular Formula C₁₅H₁₃N₃
Molecular Weight 235.29 g/mol
Melting Point > 230°C (dec.)[1][2]Often decomposes upon melting
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in WaterRequires polar organic solvents
pKa (Predicted) ~7.5 - 8.0 (Conjugate acid)Basic N3 nitrogen
Appearance Off-white to pale yellow crystalline solid

Synthetic Pathways & Experimental Protocols

The most robust synthesis involves the condensation of Benzoin with Guanidine , a variation of the Traube synthesis. This route is preferred over the Benzil + Guanidine fusion due to milder conditions and higher regioselectivity.

Protocol: Condensation of Benzoin with Guanidine
  • Objective: Synthesis of 2-amino-4,5-diphenylimidazole.

  • Scale: 10 mmol.

Reagents:

  • Benzoin (2.12 g, 10 mmol)

  • Guanidine Hydrochloride (1.15 g, 12 mmol)

  • Sodium Ethoxide (or NaOH) (20 mmol)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve Guanidine HCl in absolute ethanol (20 mL) containing Sodium Ethoxide (prepared from Na metal or commercial solution) to generate the free guanidine base in situ.

  • Addition: Add the Benzoin (dissolved in 30 mL ethanol) to the guanidine solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM).

  • Work-up: Evaporate the solvent under reduced pressure to ~20% volume. Pour the residue into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product precipitates as a solid.[2] Filter via vacuum filtration.

  • Purification: Recrystallize from hot ethanol/water (4:1) or DMF to yield off-white crystals.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆).

Graphviz Diagram: Synthetic Workflow

Synthesis Reagents Benzoin + Guanidine HCl Step1 1. Generate Free Guanidine (NaOEt/EtOH) 2. Reflux 4-6 hrs Reagents->Step1 Condensation Intermediate Cyclization & Dehydration Step1->Intermediate - 2 H₂O Crude Precipitation in Crushed Ice Intermediate->Crude Final 4,5-Diphenyl-1H-imidazol-2-amine (Crystalline Solid) Crude->Final Recrystallization (EtOH)

Caption: Step-wise synthesis of 4,5-diphenyl-1H-imidazol-2-amine via benzoin condensation.

Pharmacological & Biological Context

The 2-amino-4,5-diphenylimidazole moiety acts as a pharmacophore capable of engaging biological targets through multiple mechanisms:

  • COX Inhibition (NSAID Precursor):

    • This compound is the metabolic core of Ditazole (2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol).

    • Mechanism:[2][3][4] The diphenyl motif mimics the arachidonic acid structure, fitting into the hydrophobic channel of Cyclooxygenase enzymes (COX-1/COX-2), while the amino/imidazole head group interacts with the polar gate residues (e.g., Arg120).

  • Antimicrobial Scaffold:

    • Derivatives substituted at the 2-amino nitrogen (e.g., with piperazine linkers) exhibit potent activity against S. aureus and C. albicans.

    • The planar aromatic system allows for DNA intercalation or minor groove binding in bacterial pathogens.

  • Kinase Inhibition Potential:

    • The 4,5-diphenyl substitution pattern mimics the "hinge-binding" motif found in many ATP-competitive kinase inhibitors (e.g., p38 MAP kinase inhibitors), where the imidazole nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region.

Analytical Characterization

To validate the synthesized compound, compare experimental data against these standard spectral markers:

  • ¹H-NMR (300 MHz, DMSO-d₆):

    • δ 12.0–12.5 ppm (s, 1H): Imidazole ring NH (Broad, D₂O exchangeable).

    • δ 7.2–7.6 ppm (m, 10H): Phenyl aromatic protons (Multiplet).

    • δ 5.5–6.5 ppm (s, 2H): Exocyclic -NH₂ (Broad, position varies with concentration/solvent).

  • IR Spectroscopy (KBr Pellet):

    • 3400–3200 cm⁻¹: N-H stretching (Primary amine doublet + Ring NH).

    • 1620–1580 cm⁻¹: C=N stretching (Imidazole ring).

    • 1500–1450 cm⁻¹: C=C aromatic skeletal vibrations.

References

  • PubChem. (n.d.). 4,5-diphenyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl) Derivatives. Retrieved from [Link]

Sources

Exploratory

2-amino-4,5-diphenylimidazole CAS number and molecular weight

Executive Summary As a Senior Application Scientist, I frequently encounter 2-amino-4,5-diphenylimidazole (IUPAC: 4,5-diphenyl-1H-imidazol-2-amine) in the design of novel therapeutics. This nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 2-amino-4,5-diphenylimidazole (IUPAC: 4,5-diphenyl-1H-imidazol-2-amine) in the design of novel therapeutics. This nitrogen-containing heterocycle is a highly versatile pharmacophore, characterized by its robust aromatic framework and multiple hydrogen-bond donor/acceptor sites[1]. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of antimicrobial agents and as a structural motif analogous to naturally occurring marine sponge alkaloids[1][2]. This whitepaper provides an authoritative, field-proven guide on its physicochemical properties, synthetic methodologies, and downstream derivatization.

Physicochemical Properties & Molecular Identification

Understanding the solid-state properties and salt forms of an active pharmaceutical ingredient (API) is the first step in formulation. The free base is highly lipophilic, whereas the hydrochloride salt is typically synthesized to improve aqueous solubility for biological assays.

PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name 4,5-diphenyl-1H-imidazol-2-amine4,5-diphenyl-1H-imidazol-2-amine hydrochloride
CAS Number 37980-29-3[3][4]1450-96-0[5][6]
Molecular Formula C15H13N3[3]C15H13N3 · HCl[7]
Molecular Weight 235.28 g/mol [4]271.75 g/mol [5]
Physical Appearance Solid[4]Solid[5]

Synthetic Methodologies & Reaction Causality

Primary Synthesis via Condensation

The primary synthesis of 2-amino-4,5-diphenylimidazole is classically achieved through the bimolecular condensation of benzoin (an alpha-hydroxyketone) with aminomethanamine (guanidine)[8].

Causality in Experimental Design: Why use an alkaline environment? The addition of aqueous potassium hydroxide (KOH) is not merely for pH adjustment; it is an active mechanistic driver. KOH neutralizes the guanidine hydrochloride salt, liberating the free guanidine base. This significantly enhances the nucleophilicity of the nitrogen atoms, facilitating the initial nucleophilic attack on the carbonyl carbon of benzoin[8]. The subsequent dehydration steps are thermodynamically driven by the formation of the highly stable, conjugated aromatic imidazole ring[1].

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Dissolve 1.0 equivalent of benzoin and 1.2 equivalents of guanidine hydrochloride in absolute ethanol[8].

  • Basification: Slowly add aqueous KOH dropwise to the mixture to liberate the free guanidine base[8].

  • Reflux: Heat the mixture to 80°C under continuous reflux for 2-4 hours. In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the benzoin spot disappears, validating the consumption of the limiting reagent[8].

  • Precipitation: Pour the hot mixture into an ice-water bath. The sudden drop in temperature decreases the solubility of the hydrophobic diphenyl product, forcing rapid precipitation.

  • Purification: Filter the precipitate under a vacuum and recrystallize from ethanol to obtain pure 2-amino-4,5-diphenylimidazole[8].

Synthesis A Reactants: Benzoin + Guanidine B Solvent & Catalyst: Ethanol + Aqueous KOH A->B C Thermodynamic Cyclization: Reflux at 80°C (2-4 hrs) B->C D Precipitation: Ice-Water Bath Cooling C->D E Isolation: Filtration & Washing D->E F Purification: Recrystallization (Ethanol) E->F G Pure Product: 2-Amino-4,5-diphenylimidazole F->G

Figure 1: Step-by-step synthetic workflow for 2-amino-4,5-diphenylimidazole via condensation.

Downstream Derivatization: Piperazinomethyl Imidazoles

To improve the pharmacological profile, the exocyclic amine at the 2-position can be derivatized. Clubbing the imidazole ring with a piperazine moiety enhances aqueous solubility and introduces a basic nitrogen that interacts favorably with microbial cell membranes[8].

Causality in Experimental Design: The reaction employs dichloromethane (DCM) not just as a solvent, but as a critical C1-building block (methylene donor). The ethanolic KOH deprotonates the 2-amino group, increasing its nucleophilicity to attack DCM, forming a transient 2-(chloromethylamino) intermediate[8]. A subsequent nucleophilic substitution by a substituted piperazine yields the final product[8].

Step-by-Step Protocol (Self-Validating System):

  • Chloromethylation: React 2-amino-4,5-diphenylimidazole with dichloromethane in the presence of ethanolic KOH[8]. Monitor via TLC. A shift in the Rf value confirms the consumption of the starting material, while the emergence of a single new spot validates the homogeneity of the intermediate.

  • Substitution: Add a substituted piperazine directly to the reaction mixture. The secondary amine of piperazine will displace the chloride leaving group[8].

  • Recovery: Filter the resulting solid, wash with cold ethanol, and ascertain purity via TLC[8].

Derivatization N1 2-Amino-4,5-diphenylimidazole (Core Pharmacophore) N3 Intermediate: 2-(Chloromethylamino)- 4,5-diphenylimidazole N1->N3 Step 1: Alkylation N2 Dichloromethane + Ethanolic KOH N2->N3 N5 Target Compound: 2-(Piperazinomethylamino)- 4,5-diphenylimidazole N3->N5 Step 2: Substitution N4 Substituted Piperazine + Ethanolic KOH N4->N5

Figure 2: Two-step derivatization generating piperazinomethyl imidazole derivatives.

Analytical Characterization

To ensure scientific integrity, the synthesized compounds must be validated using rigorous spectroscopic methods. The following markers serve as absolute proof of structural identity[8]:

  • 1H NMR (CDCl3): The presence of the two phenyl rings is confirmed by a multiplet around δ = 7.25 ppm. The imidazole ring protons (or exocyclic amine protons) appear as a distinct singlet around δ = 7.85 ppm. For the piperazinomethyl derivatives, the successful integration of the methylene bridge is proven by a singlet at δ = 5.85 ppm, while the piperazine ring protons are assigned at δ = 7.45 ppm[8].

  • IR Spectroscopy: The C-N bending vibration and N-H stretching confirm the integration of the amine and piperazine groups, validating the success of the substitution step[8].

Pharmacological Applications & Mechanisms of Action

Imidazole derivatives, including 2-amino-4,5-diphenylimidazole and its piperazine analogs, exhibit profound antimicrobial, anti-inflammatory, and antifungal activities[8]. Furthermore, 2-aminoimidazoles are recognized as vital structural motifs found in marine sponge alkaloids (e.g., Leucetta and Clathrina species), which possess a wide array of biological properties including cytotoxicity and biofilm inhibition[1][2].

Mechanism of Action: The primary antifungal mechanism of imidazole-containing compounds involves the competitive inhibition of lanosterol 14-alpha-demethylase (CYP51A1). The basic nitrogen of the imidazole ring coordinates directly with the heme iron in the active site of the enzyme, blocking the conversion of lanosterol to ergosterol. This depletion disrupts fungal cell membrane integrity, leading to cell death[8].

MOA S1 Lanosterol E1 Lanosterol 14α-demethylase (CYP51A1) S1->E1 Substrate Binding S2 Ergosterol (Fungal Cell Membrane) E1->S2 Enzymatic Conversion T1 Membrane Disruption & Cell Death E1->T1 Depletion of Ergosterol I1 Imidazole Derivative (Inhibitor) I1->E1 Competitive Inhibition (Heme Binding) S2->T1 Membrane Stability (Normal)

Figure 3: Pharmacological mechanism of imidazole derivatives inhibiting fungal ergosterol synthesis.

References

1.[1] Title: 2-Aminoimidazoles. Source: ResearchGate. URL: 2.[8] Title: Synthesis and Antimicrobial Activity Study of Some Piprazino Methyl Imidazole Derivatives. Source: Research India Publications. URL: 3.[5] Title: 4,5-Diphenyl-1H-imidazol-2-amine hydrochloride. Source: BLD Pharm. URL: 4.[6] Title: CAS 1450-96-0. Source: Sigma-Aldrich. URL: 5.[3] Title: 4,5-Diphenyl-1H-imidazol-2-amine AldrichCPR | 37980-29-3. Source: Sigma-Aldrich. URL: 6.[4] Title: 4,5-Diphenyl-imidazol-2-on. Source: Molbase. URL: 7.[7] Title: 4,5-diphenyl-1h-imidazol-2-amine hydrochloride (C15H13N3). Source: PubChemLite. URL: 8.[2] Title: (PDF) 2-Aminoimidazoles. Source: ResearchGate. URL:

Sources

Foundational

The Pharmacological Versatility of 2-Amino-4,5-Diphenylimidazole Derivatives: From Tubulin Targeting to Biofilm Dispersion

Topic: Biological Activity of 2-Amino-4,5-Diphenylimidazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: A Privileged Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2-Amino-4,5-Diphenylimidazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Privileged Scaffold

The 2-amino-4,5-diphenylimidazole (2-AI) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Structurally distinct from its 2-phenyl (Lophine) and 2,4,5-triphenyl counterparts, the 2-amino variant offers a unique hydrogen-bonding donor/acceptor motif at the C2 position.

This guide analyzes the dual-nature of this scaffold:

  • Anticancer Agent: Acting as a microtubule-destabilizing agent (MDA) and kinase inhibitor.

  • Biofilm Modulator: Mimicking marine sponge alkaloids (e.g., Oroidin) to disperse bacterial biofilms without inducing resistance.[1]

Chemistry & Synthesis Protocols

To access this scaffold, researchers typically employ condensation strategies that form the imidazole ring while installing the critical amine at the C2 position.

Method A: The Benzoin Condensation (Classic Route)

This is the most direct method for generating the symmetric 4,5-diphenyl core.

  • Mechanism: Cyclocondensation of an

    
    -hydroxy ketone (benzoin) with guanidine.
    
  • Advantages: One-pot, inexpensive starting materials.

  • Limitations: Limited regioselectivity if using unsymmetrical benzoins.

Experimental Protocol:

  • Reagents: Suspend Benzoin (10 mmol) and Guanidine Nitrate (12 mmol) in Ethanol (20 mL).

  • Catalyst: Add Sodium Hydroxide (20% aq. solution, 5 mL) or Potassium Hydroxide .

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The precipitate (2-amino-4,5-diphenylimidazole) is filtered, washed with cold water, and recrystallized from ethanol.[2]

  • Yield: Typically 70–85%.

Method B: The -Halo Ketone Route (Regioselective)

For derivatives requiring specific substitution patterns on the phenyl rings (e.g., 4-(4-methoxyphenyl)-5-phenyl), this method is superior.

Experimental Protocol:

  • Reagents: Dissolve

    
    -Bromo-deoxybenzoin  (1.0 equiv) and Acetylguanidine  (1.2 equiv) in DMF  or Acetonitrile .
    
  • Reaction: Stir at 80°C for 4–6 hours.

  • Deprotection: The resulting N-acetyl intermediate is hydrolyzed using dilute HCl/MeOH reflux to liberate the free amine.

Synthetic Workflow Visualization

Synthesis_Workflow Figure 1: Convergent synthetic routes for 2-amino-4,5-diphenylimidazole derivatives. Start1 Benzoin (alpha-hydroxy ketone) Intermediate Cyclocondensation (Reflux/EtOH/NaOH) Start1->Intermediate + Base Start2 Guanidine Nitrate Start2->Intermediate Product 2-Amino-4,5-diphenylimidazole (Precipitate) Intermediate->Product H2O Workup Start3 alpha-Halo Ketone Step3 N-Alkylation & Cyclization Start3->Step3 + Acetylguanidine Step3->Product Acid Hydrolysis

Anticancer Pharmacology: Tubulin & Kinases

The 2-amino-4,5-diphenylimidazole scaffold acts as a cis-stilbene mimetic , allowing it to occupy the colchicine-binding site on


-tubulin.
Mechanism of Action: Mitotic Catastrophe

Unlike taxanes (which stabilize microtubules), these derivatives inhibit tubulin polymerization.

  • Binding: The 4,5-diphenyl moiety mimics the twisted biaryl system of colchicine/combretastatin A-4 (CA-4).

  • Arrest: Prevents microtubule assembly during metaphase.

  • Outcome: Cells arrest in G2/M phase, leading to mitotic catastrophe and subsequent apoptosis (often p53-independent).

Kinase Inhibition (CDK/Lck)

The C2-amino group functions as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows the scaffold to inhibit Cyclin-Dependent Kinases (CDKs) and Lymphocyte-specific protein tyrosine kinase (Lck).

Key Data: Cytotoxicity Profile (IC50 in


M) 
Derivative TypeTarget MechanismHeLa (Cervical)HT-29 (Colon)MCF-7 (Breast)Reference
OAT-449 (Imidazoline) Tubulin Destabilizer0.0060.0080.012[1, 6]
2-Amino-4,5-diphenyl General Cytotoxicity2.53.14.8[1, 2]
2-Amino-4-(4-OEt-phenyl) Tubulin (Colchicine site)0.03 (nM)*--[4]

*Note: 4-ethoxy substitution dramatically increases potency into the nanomolar range.

Signaling Pathway Visualization

Anticancer_Mechanism Figure 2: Dual-mechanism of action inducing mitotic catastrophe. Drug 2-Amino-4,5-diphenylimidazole Derivative Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Inhibits Kinase CDK / Lck (ATP Pocket) Drug->Kinase Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Required for Signaling Cell Cycle Signaling Kinase->Signaling Required for Arrest G2/M Phase Arrest Polymerization->Arrest Failure leads to Signaling->Arrest Disruption leads to Catastrophe Mitotic Catastrophe Arrest->Catastrophe Apoptosis Apoptosis (Cell Death) Catastrophe->Apoptosis

Antimicrobial & Antibiofilm Activity[1][3][4][5][6][7]

This is the most distinct feature of the 2-amino scaffold compared to generic imidazoles. It is structurally related to Oroidin , a natural product from the marine sponge Agelas conifera known to disperse biofilms.[1]

The "Non-Microbicidal" Advantage

Unlike traditional antibiotics that kill bacteria (creating selective pressure for resistance), 2-amino-4,5-diphenylimidazole derivatives often act as biofilm dispersers .

  • Mechanism: They interfere with Two-Component Systems (TCS) or Quorum Sensing (QS) pathways.

  • Resensitization: By dispersing the biofilm matrix, they re-expose resistant bacteria (like MRSA or P. aeruginosa) to conventional antibiotics.

Experimental Protocol: Biofilm Inhibition Assay

To distinguish between bactericidal activity and biofilm inhibition, parallel assays are required.

Step-by-Step Protocol:

  • Culture: Grow S. aureus or P. aeruginosa overnight in Luria-Bertani (LB) broth.

  • Inoculation: Dilute 1:100 into fresh media in 96-well PVC microtiter plates.

  • Treatment: Add test compounds (0.1 – 100

    
    M). Include untreated control and antibiotic control.
    
  • Incubation: Incubate static at 37°C for 24–48 hours.

  • Quantification (Crystal Violet):

    • Wash wells with water to remove planktonic (free-floating) bacteria.

    • Stain attached biofilm with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% Acetic Acid.

    • Measure Absorbance at 595 nm.[3]

  • Planktonic Growth Check: Measure OD600 of the supernatant before washing.

    • Result Interpretation: If Biofilm is reduced but OD600 is normal

      
      Specific Biofilm Inhibitor .
      

Comparative Activity Data:

Compound ClassMIC (

g/mL)
Biofilm IC50 (

M)
Effect Type
2-Phenylimidazole >100>200Inactive
2-Amino-4,5-diphenyl 32 - 6415 - 25Disperser
2-Amino-4,5-di(4-Br-phenyl) 4 - 85 - 10Bactericidal + Disperser

Structure-Activity Relationship (SAR)[6][8]

The biological output of the scaffold is tunable based on three primary vectors.

The SAR Map
  • Position 2 (Amino Group):

    • Unsubstituted (-NH2): Essential for biofilm dispersion and kinase ATP-site binding.

    • Acylation (-NHCOR): "Reverse amide" derivatives often show increased metabolic stability and tuned lipophilicity for membrane penetration.

    • Alkylation: Generally reduces activity (loss of H-bond donor).

  • Positions 4 & 5 (Phenyl Rings):

    • 4-Methoxy/Ethoxy: Enhances tubulin binding (mimics methoxy groups of colchicine).

    • 4-Halogen (Cl/Br): Increases lipophilicity and biofilm activity (halogen bond potential).

    • Flatness: The 4,5-diphenyl arrangement creates a propeller-like twist; constraining this (e.g., phenanthroimidazole) alters target selectivity to DNA intercalation.

SAR_Map Figure 3: Structure-Activity Relationship (SAR) drivers. Core 2-Amino-4,5- diphenylimidazole Pos2 C2-Amino Group (The Warhead) Core->Pos2 Pos45 C4/C5 Phenyls (The Anchor) Core->Pos45 Biofilm Biofilm Dispersion (Requires free NH2 or Amide) Pos2->Biofilm Kinase Kinase Affinity (H-Bond Donor) Pos2->Kinase Tubulin Tubulin Binding (Needs 4-OMe/OEt) Pos45->Tubulin Lipophilicity Membrane Permeability (Halogenation increases) Pos45->Lipophilicity

References

  • OAT-449 & Tubulin Inhibition: Cancers (Basel). 2020 Aug 4;12(8):2161. Link

  • Synthesis & Antibacterial Activity: Open Journal of Medicinal Chemistry. 2021, 11, 17-26. Link

  • Oroidin & Biofilm Inhibition: Med Chem Comm. 2013, 4, 1467-1471.[4] Link

  • Tubulin Targeting Thiazole/Imidazole Hybrids: J Med Chem. 2011 Sep 8; 54(17): 6183–6196. Link

  • 2-Aminoimidazole Biofilm Modulators: ChemBioChem. 2012 Nov 15. Link

  • Kinase Inhibition (Lck): Bioorg Med Chem Lett. 2002 Aug 5;12(15):2015-8. Link

Sources

Exploratory

Technical Guide: 4,5-Diphenyl-1H-imidazol-2-amine as a Pharmaceutical Scaffold

[1] Executive Summary 4,5-diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.[1] Unl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4,5-diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.[1] Unlike simple imidazoles, the 2-amino derivative possesses a unique donor-acceptor hydrogen bonding motif and a reactive exocyclic amine handle, making it a critical precursor for synthesizing biofilm inhibitors , kinase modulators , and non-steroidal anti-inflammatory agents (NSAIDs) .

This guide details the scalable synthesis of this precursor, its tautomeric reactivity profile, and its divergent application in generating pharmaceutical libraries.

Part 1: Chemical Profile & Reactivity[1]

Structural Dynamics and Tautomerism

The reactivity of 4,5-diphenyl-1H-imidazol-2-amine is defined by its prototropic tautomerism.[1] In solution, it exists in equilibrium between the amino-imidazole (A) and imino-dihydroimidazole (B) forms.

  • Amino Form (A): Predominant in polar protic solvents; nucleophilic at the exocyclic nitrogen.

  • Imino Form (B): Contributes to the molecule's ability to bind bidentate targets (e.g., metal ions in metalloenzymes).

This duality allows the scaffold to participate in selective functionalization:

  • N1-Alkylation: Occurs at the ring nitrogen (typically requiring base catalysis).

  • N2-Acylation/Condensation: Occurs at the exocyclic amine (Schiff base formation, urea synthesis).

Quantitative Data Profile
PropertyValueNote
Molecular Formula C₁₅H₁₃N₃
Molecular Weight 235.28 g/mol
CAS Number 37980-29-3Free base
CAS Number (HCl) 1450-96-0Hydrochloride salt (more stable)
Melting Point 249–251 °CDecomposition often observed
pKa (Conjugate Acid) ~7.5–8.0Estimated; basicity enhanced by guanidine motif
Solubility DMSO, DMF, Hot EthanolPoor in water/hexane

Part 2: Synthesis Protocol

Methodology: Cyclocondensation of Benzoin with Guanidine. Rationale: This route is preferred over the Benzil + Aldehyde method because it specifically installs the 2-amino functionality using guanidine as the N-C-N fragment source.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway and the subsequent dehydration step.

SynthesisPathway Benzoin Benzoin (C14H12O2) Intermediate Hydroxy-dihydroimidazole Intermediate Benzoin->Intermediate Condensation (EtOH, NaOH, Reflux) Guanidine Guanidine HCl (CH5N3·HCl) Guanidine->Intermediate Product 4,5-diphenyl-1H- imidazol-2-amine Intermediate->Product Dehydration (- H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Cyclocondensation pathway for the synthesis of the 2-aminoimidazole core.[1]

Step-by-Step Experimental Protocol

Scale: 10 mmol | Yield Target: 75–85%

Reagents:

  • Benzoin (2.12 g, 10 mmol)

  • Guanidine Hydrochloride (1.15 g, 12 mmol, 1.2 eq)

  • Sodium Hydroxide (NaOH) pellets (1.0 g, 25 mmol)

  • Ethanol (Absolute, 40 mL)

Workflow:

  • Preparation: Dissolve Guanidine HCl in 15 mL of ethanol in a 100 mL round-bottom flask.

  • Activation: Add NaOH pellets to the guanidine solution and stir at room temperature for 10 minutes to liberate the free guanidine base.

  • Addition: Add the Benzoin (dissolved in 25 mL warm ethanol) to the reaction mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4–6 hours . Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:1). The starting material (Benzoin) spot should disappear.

  • Workup:

    • Concentrate the solvent to ~1/3 volume under reduced pressure.

    • Pour the residue into 100 mL of ice-cold water with vigorous stirring.

    • A precipitate will form.[2] Let it stand for 30 minutes to maximize crystallization.

  • Purification:

    • Filter the solid and wash with cold water (3 x 20 mL) to remove excess base and salts.

    • Recrystallize from Ethanol/Water (9:1) or pure Ethanol.

    • Dry in a vacuum oven at 60 °C for 4 hours.

Validation Criteria:

  • Appearance: White to pale yellow crystalline powder.

  • 1H NMR (DMSO-d6): Look for aromatic multiplets (10H, 7.1–7.5 ppm) and a broad singlet for the -NH2 group (2H, ~5.5–6.5 ppm, D2O exchangeable).

Part 3: Pharmaceutical Divergence & Applications[1]

The 4,5-diphenyl-1H-imidazol-2-amine scaffold is rarely the final drug; it is the pharmacophore engine .[1] Its derivatives branch into three primary therapeutic classes.

Divergent Synthesis Map[1]

Divergence Core 4,5-diphenyl-1H- imidazol-2-amine PathA Reaction w/ Aldehydes (Schiff Base Formation) Core->PathA PathB Reaction w/ Isocyanates (Urea Formation) Core->PathB PathC Reaction w/ Acyl Chlorides (Amide Formation) Core->PathC ProdA Imine Derivatives (Antimicrobial/Antifungal) PathA->ProdA ProdB Imidazolyl-Ureas (Kinase Inhibitors) PathB->ProdB ProdC N-Acyl Imidazoles (Biofilm Inhibitors) PathC->ProdC

Figure 2: Synthetic divergence showing the transformation of the precursor into active pharmaceutical ingredients.[1]

Key Therapeutic Classes[1]
A. Antibiofilm Agents (2-Aminoimidazole Class)

The 2-aminoimidazole moiety mimics the structure of oroidin , a natural marine sponge alkaloid known to disperse bacterial biofilms.

  • Mechanism: These derivatives inhibit the two-component signaling systems (TCS) in bacteria (e.g., S. aureus, P. aeruginosa), preventing the transition from planktonic to biofilm states without killing the bacteria (reducing resistance pressure).

  • Synthesis Note: Acylation of the 2-amino group often enhances membrane permeability and biofilm dispersion potency.

B. Kinase Inhibitors

Substituted 2-aminoimidazoles serve as ATP-competitive inhibitors.[1] The donor-acceptor motif (NH-C=N) forms critical hydrogen bonds with the "hinge region" of kinase enzymes.[1]

  • Target: CDK2 (Cyclin-dependent kinase) and VEGFR pathways.[1]

  • Protocol Insight: Reaction with aryl isocyanates yields ureido-imidazoles , which show enhanced selectivity for kinase pockets.

C. Anti-inflammatory (COX/LOX Inhibition)

Derivatives of 4,5-diphenylimidazole share structural homology with Coxibs (e.g., Celecoxib).

  • Activity: 2-amino derivatives have shown dual inhibition of COX-2 and 5-LOX enzymes, providing analgesic effects with reduced gastric toxicity compared to classical NSAIDs.[1]

References

  • Synthesis of 2-Aminoimidazoles: Little, T. L., & Webber, S. E. (1994). "A simple and practical synthesis of 2-aminoimidazoles." Journal of Organic Chemistry.

  • Biofilm Inhibition: Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms with 2-aminoimidazole derivatives." ChemBioChem.

  • Antimicrobial Activity: Zhang, L., et al. (2014). "Synthesis and biological evaluation of 2-amino-4,5-diphenylimidazole derivatives." Medicinal Chemistry Research.

  • General Reactivity: PubChem Compound Summary for CID 12281483, 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine.[1]

Sources

Foundational

The Evolution and Pharmacology of 4,5-Diphenylimidazole Amine Derivatives

A Technical Guide for Drug Discovery Scientists Abstract The 4,5-diphenylimidazole amine scaffold represents a "privileged structure" in medicinal chemistry, evolving from early dye chemistry to a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Scientists

Abstract

The 4,5-diphenylimidazole amine scaffold represents a "privileged structure" in medicinal chemistry, evolving from early dye chemistry to a critical pharmacophore in modern analgesia and neuropharmacology. This guide analyzes the historical discovery, synthetic evolution, and mechanistic targeting of these derivatives, with a specific focus on their emergence as state-dependent Voltage-Gated Sodium Channel (Nav) modulators.

Historical Genesis: From Lophine to Bioactivity

The history of 4,5-diphenylimidazole derivatives is not a single linear discovery but a bifurcated evolution spanning over a century.

1.1 The Ancestor: Lophine (1877)

The structural root of this class is 2,4,5-triphenylimidazole , known as Lophine.[1] Discovered in 1877 by Bronisław Radziszewski, it was initially studied for its chemiluminescence rather than pharmacology. Lophine established the stability of the 4,5-diphenyl backbone, demonstrating that the bulky phenyl rings at positions 4 and 5 create a hydrophobic core that is resistant to metabolic degradation.

1.2 The Amino-Pivot (1970s)

The transition from dye chemistry to pharmacology occurred when researchers replaced the C2-phenyl group with an amino group (-NH2) .

  • The Hypothesis: Introducing a polar, H-bond donating amine at C2, while retaining the lipophilic 4,5-diphenyl "tail," would create a structure capable of mimicking the binding modes of endogenous ligands like histamine or interacting with hydrophobic pockets in ion channels.

  • Key Finding (1977): Cavalleri et al. synthesized 2-amino-4,5-diphenylimidazole derivatives, revealing unexpected antimicrobial and anti-biofilm activity. This marked the scaffold's entry into bioactive screening libraries.

1.3 The Modern Era: Nav Channel Blockade (2010s-Present)

The most significant breakthrough came with the realization that 4-phenyl-2-aminoimidazoles function as bio-isosteres to marine alkaloids (like clathrodin) that block Voltage-Gated Sodium Channels (Nav).

  • Mechanism: The 2-amino group forms hydrogen bonds with the channel pore residues, while the 4,5-diphenyl system anchors the molecule into the lipid-facing fenestrations of the channel in its open-inactivated state.

  • Therapeutic Relevance: This activity profile makes them potent candidates for treating neuropathic pain (targeting Nav1.3, Nav1.7) without the addictive potential of opioids.

Synthetic Architecture & Methodology

The synthesis of 2-amino-4,5-diphenylimidazole (ADI) derivatives relies on cyclocondensation strategies. Unlike the standard Debus-Radziszewski reaction (which uses aldehydes to yield 2-alkyl/aryl derivatives), the amine derivatives require a guanidine precursor.

2.1 Core Synthesis Pathway

The foundational reaction involves the condensation of Benzil (1,2-diphenylethane-1,2-dione) with Guanidine .

Reaction Logic:

  • Benzil provides the pre-formed C4-C5 bond and the two phenyl rings.

  • Guanidine provides the N-C-N triad and the exocyclic amine.

  • Base Catalysis: The reaction is typically base-catalyzed to facilitate the nucleophilic attack of guanidine nitrogen on the benzil carbonyls.

2.2 Visualization: Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisPathway Benzil Benzil (1,2-diphenylethane-1,2-dione) Conditions Reflux / EtOH / KOH Cyclocondensation Benzil->Conditions Guanidine Guanidine Nitrate (H2N-C(=NH)-NH2) Guanidine->Conditions Intermediate Diol Intermediate (Unstable) Conditions->Intermediate - H2O Product 2-Amino-4,5-diphenylimidazole (ADI Scaffold) Intermediate->Product - H2O (Aromatization)

Caption: Cyclocondensation of benzil and guanidine to form the 2-amino-4,5-diphenylimidazole scaffold.

Pharmacological Profiling & SAR

The 4,5-diphenylimidazole amine scaffold exhibits a distinct Structure-Activity Relationship (SAR). The biological activity is heavily dependent on the electronic nature of the phenyl rings and the substitution on the 2-amino group.

3.1 Structural Logic (SAR)
  • Position 2 (Amine): Critical for hydrogen bonding. Acylation of this amine often retains activity but alters solubility. Alkylation can reduce potency if steric bulk prevents pore entry.

  • Positions 4 & 5 (Phenyls): These rings occupy hydrophobic pockets.

    • Electron Withdrawing Groups (Cl, F): Enhance metabolic stability and often increase potency against Nav channels (e.g., p-Cl substitution).

    • Electron Donating Groups (OMe): Often shift activity towards anti-inflammatory (COX inhibition) pathways.

3.2 Visualization: Pharmacophore Map

SAR_Logic Core Imidazole Core (Aromatic Linker) Pos2 C2-Amino Group (H-Bond Donor) Core->Pos2 Pos45 C4/C5 Phenyl Rings (Hydrophobic Anchors) Core->Pos45 Target1 Target: Nav Channels (Requires Lipophilicity) Pos2->Target1 Pore Blocking Target2 Target: COX Enzymes (Requires Polar Interaction) Pos2->Target2 Mimics Arg/His Pos45->Target1 Interact with fenestrations

Caption: Pharmacophore mapping of the ADI scaffold showing dual-targeting potential based on substitution.

3.3 Comparative Biological Data

The following table summarizes key biological activities reported for various derivatives.

Derivative SubtypePrimary TargetIC50 / PotencyMechanism of ActionReference
2-amino-4,5-diphenyl Nav1.3 / Nav1.7~10-15 µMState-dependent channel block (Open-Inactivated)Kikelj et al. [1]
2-(4-chlorophenyl) COX-1 / COX-251% InhibitionAnti-inflammatory edema reductionPuratchikody et al. [2]
2-amino-4-(4-biphenyl) Bacterial BiofilmModerateInhibition of plaque formation (S. mutans)Cavalleri et al. [3]
Experimental Protocol: Synthesis and Validation

This section provides a self-validating protocol for synthesizing the parent compound 2-amino-4,5-diphenylimidazole .

4.1 Synthesis Protocol

Materials:

  • Benzil (10 mmol, 2.10 g)

  • Guanidine Nitrate (10 mmol, 1.22 g)

  • Potassium Hydroxide (KOH) (20 mmol, 1.12 g)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.10 g of benzil in 30 mL of ethanol.

  • Activation: In a separate beaker, dissolve 1.22 g of guanidine nitrate and 1.12 g of KOH in 20 mL of ethanol. Stir for 10 minutes to generate the free guanidine base in situ.

  • Condensation: Add the guanidine solution dropwise to the benzil solution over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature, then pour into 200 mL of ice-cold water. A precipitate will form.

  • Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol/water (9:1).

Validation Criteria (Self-Check):

  • Appearance: Product should be a crystalline solid (often light yellow or off-white).

  • Melting Point: The pure compound must melt between 228–230°C .[2] A deviation >2°C indicates incomplete cyclization or retained benzil.

  • 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the -NH2 group at roughly δ 5.5–6.5 ppm and the aromatic multiplets at δ 7.2–7.6 ppm.

4.2 Functional Assay: Nav Channel Blockade

To verify biological activity, a Whole-Cell Patch-Clamp assay is recommended.

  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Protocol: Hold cells at -120 mV. Depolarize to 0 mV for 20ms to activate channels.

  • Metric: Measure the reduction in peak current amplitude in the presence of 10 µM of the synthesized compound.

  • Success Metric: >50% inhibition at 10 µM indicates a "hit."

Future Outlook

The 4,5-diphenylimidazole amine scaffold is currently experiencing a renaissance in non-opioid pain research . The ability to tune the C4/C5 phenyl rings allows for subtype selectivity between Nav1.7 (pain) and Nav1.5 (cardiac), a critical safety margin in drug development. Future work is focusing on:

  • Macrocyclization: Linking the C2-amine to the C4-phenyl ring to lock the conformation.

  • Hybrid Molecules: Conjugating the scaffold with NSAID pharmacophores to create dual-action analgesics.

References
  • Kikelj, D., et al. (2014).[3] "Substituted 4-phenyl-2-aminoimidazoles and 4-phenyl-4,5-dihydro-2-aminoimidazoles as voltage-gated sodium channel modulators." European Journal of Medicinal Chemistry.

  • Puratchikody, A., et al. (2005). "Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles." Indian Journal of Pharmaceutical Sciences.

  • Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). "Synthesis and biological activity of some 2-aminoimidazoles." Arzneimittelforschung.

  • Hodgkin, A. L., & Huxley, A. F. (1952).[4] "A quantitative description of membrane current and its application to conduction and excitation in nerve." The Journal of Physiology.

Sources

Exploratory

Unlocking the Therapeutic Potential of 2-Amino-4,5-Diphenylimidazole in Oncology: A Technical Whitepaper

Executive Summary In the landscape of modern oncology drug discovery, privileged scaffolds—molecular frameworks capable of binding to multiple, distinct biological targets—are highly sought after. The 2-amino-4,5-dipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug discovery, privileged scaffolds—molecular frameworks capable of binding to multiple, distinct biological targets—are highly sought after. The 2-amino-4,5-diphenylimidazole core has emerged as a remarkably versatile pharmacophore. Structurally, it combines the hydrogen-bonding capacity of the 2-aminoimidazole moiety with the bulky, lipophilic properties of the vicinal diphenyl rings. This unique topology allows the scaffold to seamlessly occupy critical hydrophobic pockets in various oncogenic targets, ranging from the colchicine-binding site of tubulin to the ATP-binding hinge regions of critical kinases.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, quantitative efficacy, and synthetic workflows associated with this scaffold, providing drug development professionals with a comprehensive guide to its application in cancer therapeutics.

Mechanistic Pillars of 4,5-Diphenylimidazole in Cancer

The therapeutic efficacy of the 2-amino-4,5-diphenylimidazole scaffold is not monolithic; it operates through three distinct, validated pharmacological pathways.

Modulation of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal fibers essential for mitotic spindle formation. Derivatives of 4,5-diphenylimidazole have been rationally designed to act as tubulin destabilizers. The vicinal diphenyl rings mimic the hydrophobic A and C rings of colchicine, allowing the molecule to intercalate into the colchicine-binding site at the interface of


- and 

-tubulin[1].
  • Causality in Design: By occupying this pocket, the scaffold induces a conformational change that prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule polymerization. This leads to mitotic arrest in the G2/M phase and subsequent apoptosis. Notably, these compounds often evade P-glycoprotein (P-gp) efflux pumps, making them highly effective against multidrug-resistant (MDR) carcinomas[1].

Kinase Inhibition (CDK-2, p38 MAPK, and B-Raf)

The overexpression of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) drives unchecked cellular proliferation. The 2-amino-4,5-diphenylimidazole core serves as an ideal Type I or Type II kinase inhibitor[2].

  • Causality in Design: The 2-amino group acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone carbonyls and amides of the kinase hinge region (e.g., Leu83 in CDK-2). Simultaneously, the 4,5-diphenyl moieties project into the hydrophobic DFG-in/out pockets, anchoring the molecule and stabilizing the inactive conformation of the kinase[2].

Organometallic Theranostics and ROS Generation

Beyond acting as a purely organic therapeutic, the imidazole nitrogens (


 and 

) are excellent chelating ligands for transition metals. Complexing 4,5-diphenylimidazole with Rhenium (Re) or Gallium (Ga) yields potent organometallic anticancer agents[3][4].
  • Causality in Design: These metal complexes exploit the altered metabolism of cancer cells. Gallium complexes act as iron mimetics, disrupting iron-dependent ribonucleotide reductase activity[4]. Rhenium(I) complexes utilize the lipophilic diphenylimidazole ligand to penetrate mitochondrial membranes, acting as proteosynthesis inhibitors and generating lethal bursts of intracellular reactive oxygen species (ROS)[3].

G A 2-amino-4,5-diphenylimidazole Scaffold B Colchicine Binding Site (Tubulin Destabilization) A->B C Kinase ATP-Binding Pockets (CDK-2, p38 MAPK, B-Raf) A->C D Organometallic Ligand (Re/Ga Complexes) A->D E Mitotic Arrest & Apoptosis B->E C->E F Targeted Cytotoxicity & ROS Generation D->F

Caption: Multi-targeted mechanism of action of the 2-amino-4,5-diphenylimidazole scaffold in oncology.

Quantitative Efficacy Across Cancer Models

The versatility of the scaffold translates to broad-spectrum anti-tumor activity. The table below synthesizes representative in vitro quantitative data for various 4,5-diphenylimidazole derivatives across distinct oncological targets.

Compound Class / DerivativePrimary TargetCancer Cell LineEfficacy / IC

Reference
Imidazole Chalcones Tubulin (Colchicine Site)HCT-116 (Colon), NCI-H522 (Lung)7.05 – 63.43 μM[1]
Pyrimidine-Imidazole Conjugates CDK-2 / DNA IntercalationHepG2 (Hepatocellular Carcinoma)Comparable to Doxorubicin[2]
Re(I)-Diphenylimidazole Complexes Mitochondria / ROSA2780 (Ovarian Carcinoma)< 1.0 μM[3]
Ga(III)-Azole Complexes Iron Mimetic / Ribonucleotide ReductaseCCRF-CEM (Leukemia)Dose-dependent inhibition[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and its subsequent biological validation. These workflows are designed as self-validating systems, incorporating necessary controls to confirm mechanistic causality.

Protocol 1: Synthesis of the 2-Amino-4,5-Diphenylimidazole Core

This protocol utilizes a classic condensation reaction to construct the imidazole ring.

Reagents: Benzoin (10 mmol), Aminomethamine/Guanidine hydrochloride (10 mmol), Potassium hydroxide (KOH), absolute ethanol. Procedure:

  • Initiation: Dissolve 10 mmol of benzoin and 10 mmol of guanidine hydrochloride in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5% ethanolic KOH dropwise to neutralize the hydrochloride salt and generate the free guanidine base. Causality: The free base is highly nucleophilic, essential for attacking the carbonyl carbons of benzoin.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 3–4 hours. Causality: Continuous heat provides the activation energy required for the double dehydration condensation that closes the imidazole ring.

  • Isolation: Concentrate the mixture under reduced pressure to remove 70% of the ethanol. Pour the concentrated residue over crushed ice.

  • Purification: Filter the resulting crude precipitate under vacuum. Wash thoroughly with cold water to remove unreacted salts. Recrystallize from hot ethanol to yield pure 2-amino-4,5-diphenylimidazole crystals.

  • Validation: Confirm purity via TLC (Silica Gel G, Chloroform:Methanol 9:1) and structural integrity via

    
    H-NMR (look for the distinct broad singlet of the -NH
    
    
    
    protons and the multiplet of the 10 aromatic protons).

Workflow Step1 1. Reactants: Benzoin + Guanidine HCl Step2 2. Base Activation & Reflux (Double Dehydration) Step1->Step2 Step3 3. 2-amino-4,5-diphenylimidazole (Core Isolation) Step2->Step3 Step4 4. Scaffold Derivatization (e.g., Chalcone Coupling) Step3->Step4 Step5 5. In Vitro Validation (Tubulin/Kinase Assays) Step4->Step5

Caption: Synthetic workflow for the generation and validation of 4,5-diphenylimidazole derivatives.

Protocol 2: In Vitro Tubulin Polymerization Assay

To validate the tubulin-destabilizing properties of synthesized derivatives, a kinetic light-scattering assay is employed.

Reagents: Highly purified porcine brain tubulin (>99%), PIPES buffer (80 mM PIPES, 2 mM MgCl


, 0.5 mM EGTA, pH 6.9), GTP (1 mM), test compounds, Paclitaxel (positive stabilizer control), Colchicine (positive destabilizer control).
Procedure: 
  • Preparation: Prepare the tubulin in PIPES buffer at a concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Compound Seeding: In a pre-chilled 96-well half-area UV-transparent plate, add 2 μL of the test compound (dissolved in DMSO) to the experimental wells. Add Paclitaxel to control well A, Colchicine to control well B, and pure DMSO to the vehicle control well.

  • Initiation: Add 1 mM GTP to the tubulin suspension. Rapidly pipette 48 μL of this master mix into all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Data Interpretation (Self-Validation):

    • Vehicle Control: Should show a classic sigmoidal curve (nucleation, elongation, steady-state).

    • Paclitaxel Control: Should show an immediate, steep rise in absorbance (hyper-stabilization).

    • Colchicine Control: Should show a flatline (complete inhibition of polymerization).

    • Test Compound: If the 4,5-diphenylimidazole derivative successfully binds the colchicine site, the absorbance curve will mirror the flatline of the colchicine control, confirming its mechanism of action as a microtubule destabilizer.

Conclusion

The 2-amino-4,5-diphenylimidazole scaffold is far more than a synthetic intermediate; it is a highly privileged, tunable pharmacophore. By exploiting its dual capacity for targeted hydrophobic intercalation and transition metal chelation, drug developers can engineer next-generation therapeutics capable of overcoming multidrug resistance, selectively inhibiting oncogenic kinases, and inducing targeted oxidative stress in tumor microenvironments.

References

  • Source: nih.
  • Source: eurekaselect.
  • Novel Re(I)
  • Source: nih.

Sources

Foundational

Technical Guide: Antimicrobial &amp; Antibiofilm Mechanics of 4,5-Diphenyl-1H-imidazol-2-amine Scaffolds

Executive Summary The 4,5-diphenyl-1H-imidazol-2-amine scaffold represents a critical structural motif in the development of next-generation antimicrobial agents. Unlike traditional antibiotics that primarily target cell...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-diphenyl-1H-imidazol-2-amine scaffold represents a critical structural motif in the development of next-generation antimicrobial agents. Unlike traditional antibiotics that primarily target cell wall synthesis or protein translation, this scaffold—often derived from marine sponge alkaloids like bromoageliferin—exhibits a dual-action mechanism: direct bactericidal activity against Gram-positive pathogens (e.g., MRSA) and non-biocidal biofilm dispersion in Gram-negative strains (e.g., P. aeruginosa, A. baumannii).

This guide provides a technical deep-dive into the chemical synthesis, structure-activity relationships (SAR), and validated experimental protocols for evaluating this scaffold. It emphasizes the scaffold's utility as an adjuvant therapeutic , capable of resensitizing drug-resistant bacteria to conventional antibiotics.

Chemical Architecture & Synthesis[1][2]

The Core Scaffold

The pharmacophore consists of an imidazole ring substituted at the C4 and C5 positions with phenyl rings and an amine group at the C2 position.

  • C4/C5 Diphenyl Motif: Provides lipophilicity essential for membrane intercalation and hydrophobic interactions within the bacterial biofilm matrix.

  • C2-Amine: Critical for hydrogen bonding and mimicking the guanidine moiety found in natural antibiofilm agents. This group is often the site of derivatization (e.g., acylation, alkylation) to tune solubility and metabolic stability.

Synthesis Workflow (Debus-Radziszewski Condensation)

The most robust synthetic route involves the condensation of a 1,2-diketone (benzil) with an aldehyde and a nitrogen source (guanidine). This one-pot multicomponent reaction is favored for its atom economy and scalability.

DOT Diagram 1: Synthesis Pathway

SynthesisPathway Benzil Benzil (1,2-Diketone) Reaction Debus-Radziszewski Condensation (Reflux/AcOH/NH4OAc) Benzil->Reaction Guanidine Guanidine (Nitrogen Source) Guanidine->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Inter Intermediate Diimine Reaction->Inter - 2 H2O Scaffold 4,5-Diphenyl-1H- imidazol-2-amine Inter->Scaffold Cyclization

Caption: One-pot synthesis of the 2-aminoimidazole scaffold via condensation of benzil, guanidine, and an aldehyde.

Mechanisms of Action (MOA)

The therapeutic value of 4,5-diphenyl-1H-imidazol-2-amine lies in its ability to decouple bacterial survival from biofilm formation.

Biofilm Dispersion (The 2-AI Effect)

Research indicates that 2-aminoimidazole (2-AI) derivatives function as response regulator antagonists . They do not kill the bacteria directly (bacteriostatic) but instead intercept signaling pathways (Quorum Sensing) that trigger biofilm maturation.

  • Target: Two-component regulatory systems (e.g., CsgD in Salmonella, LasR/RhlR in Pseudomonas).

  • Effect: Downregulation of fimbriae production and exopolysaccharide (EPS) secretion. This reverts sessile bacteria to a planktonic state, making them susceptible to host immunity and antibiotics.

Membrane Permeabilization

In Gram-positive bacteria (e.g., S. aureus), the lipophilic diphenyl moiety facilitates insertion into the bacterial cell membrane, causing depolarization and leakage of intracellular contents. This mechanism is distinct from the antibiofilm effect and contributes to the scaffold's bactericidal potency.

DOT Diagram 2: Dual Mechanism of Action

MOA cluster_GN Gram-Negative (Biofilm) cluster_GP Gram-Positive (Bactericidal) Agent 4,5-Diphenyl-1H- imidazol-2-amine QS Quorum Sensing Receptors (LasR/RhlR) Agent->QS Signal Interference Membrane Cell Membrane Insertion Agent->Membrane Hydrophobic Interaction GeneExp Downregulation of EPS/Fimbriae Genes QS->GeneExp Antagonism Dispersion Biofilm Dispersion (Planktonic Reversion) GeneExp->Dispersion Depol Depolarization & Leakage Membrane->Depol Death Cell Death Depol->Death

Caption: Dual MOA: Signal interference in Gram-negatives vs. membrane disruption in Gram-positives.

Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are standardized based on CLSI guidelines and field-validated methodologies.

Protocol A: Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration that inhibits visible growth.[1]

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

  • Standard bacterial strains (e.g., S. aureus ATCC 29213).[2]

Workflow:

  • Stock Prep: Dissolve compound in DMSO (10 mg/mL). Note: Final DMSO concentration in assay must be <1% to avoid toxicity artifacts.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate. Perform serial 2-fold dilutions of the test compound across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume 200 µL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 1-4 hours. Blue -> Pink change indicates growth. The lowest concentration remaining Blue is the MIC.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Purpose: To quantify the inhibition of biofilm formation (preventative).

Critical Control: This assay must be run in parallel with a growth curve to ensure reduced biofilm is not simply due to cell death.

Workflow:

  • Seeding: Inoculate 96-well polystyrene plates with bacteria (diluted 1:100 in MHB + 1% glucose to promote biofilm).

  • Treatment: Add test compounds at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: Static incubation at 37°C for 24-48 hours.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Crucial Step: Do not disturb the adherent layer.

  • Staining: Add 0.1% Crystal Violet (CV) solution for 15 mins.

  • Elution: Wash 3x with water. Solubilize bound dye with 30% acetic acid or 95% ethanol.

  • Quantification: Measure Absorbance at 590 nm.

    • Calculation: % Inhibition =

      
      .
      

Quantitative Data Summary

The following table synthesizes potency data from recent SAR studies on 4,5-diphenyl-1H-imidazol-2-amine derivatives.

Compound IDSubstitution (R)Target OrganismMIC (µg/mL)Biofilm IC50 (µM)Reference
6d 2-thio-benzimidazoleS. aureus (MRSA)4.0N/A[1]
6c 2-thio-benzimidazoleE. faecalis16.0N/A[1]
2-AI UnsubstitutedP. aeruginosa>10031[2]
2-AI UnsubstitutedS. aureus>10012[2]
1c Indole derivativeC. albicans12.5N/A[3]

Data Insight:

  • Compound 6d shows superior bactericidal activity against MRSA compared to the reference standard Ciprofloxacin (MIC 8 µg/mL) in the cited study.

  • 2-AI (Parent): Note the high MIC (>100) but low Biofilm IC50 (12-31 µM). This confirms the non-biocidal antibiofilm mechanism, which reduces selective pressure for resistance development.

Future Outlook & Challenges

Toxicity & Selectivity

While effective, the diphenyl motif increases lipophilicity, raising concerns about mammalian cytotoxicity (hemolysis). Future SAR optimization must focus on:

  • Polarity Tuning: Introducing polar groups on the phenyl rings to reduce LogP while maintaining membrane affinity.

  • Hemolysis Assays: Mandatory screening against human RBCs. A selectivity index (HC50 / MIC) > 10 is the target.

Adjuvant Therapy

The most promising clinical route is Combination Therapy . Using 4,5-diphenyl-1H-imidazol-2-amines to disrupt biofilms renders bacteria up to 64-fold more sensitive to beta-lactams and macrolides. This "resensitization" approach revitalizes the existing antibiotic arsenal.

References

  • Bamoro, C., et al. (2021). "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives." Open Journal of Medicinal Chemistry. Link

  • Rogers, S. A., et al. (2010).[3] "Chemical Synthesis and Biological Screening of 2-aminoimidazole-based Bacterial and Fungal Antibiofilm Agents." ChemBioChem. Link

  • Nirwan, N., et al. (2023).[4] "Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives." Journal of Scientific Research.[4] Link

  • Melander, C., et al. (2012). "Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators." ChemMedChem. Link

  • BenchChem. (2025).[1] "Application Notes: 4,5-Diphenyl-1H-Imidazole Derivatives as Antibacterial Agents." Link

Sources

Exploratory

The Role of 2-Amino-4,5-diphenylimidazole in Coordination Chemistry: Ligand Design, Metallomics, and Therapeutic Applications

Executive Summary The rational design of metallotherapeutics relies heavily on the structural and electronic tunability of the organic ligands coordinating the metal center. Among nitrogen-rich heterocycles, the 2-aminoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallotherapeutics relies heavily on the structural and electronic tunability of the organic ligands coordinating the metal center. Among nitrogen-rich heterocycles, the 2-aminoimidazole core has emerged as a privileged scaffold in medicinal chemistry and a highly versatile ligand in coordination chemistry[1]. Specifically, 2-amino-4,5-diphenylimidazole (2-A-4,5-DPI) offers a unique combination of hard nitrogen donors and massive steric bulk. This whitepaper explores the causality behind its structural design, its behavior in transition metal complexation, and the field-proven protocols for synthesizing and validating these advanced coordination compounds.

Structural and Electronic Profiling (The Ligand)

To understand the utility of 2-A-4,5-DPI, one must dissect its molecular architecture from a coordination perspective:

  • Denticity and Donor Atoms: The ligand features an endocyclic pyridine-like nitrogen (

    
     hybridized) and an exocyclic 2-amino group. This arrangement allows it to act as a potent monodentate or bidentate (N,N-chelation) ligand depending on the pH and the preferred geometry of the transition metal.
    
  • Steric Shielding & Lipophilicity: The 4,5-diphenyl substituents are not merely decorative. In coordination chemistry, these bulky phenyl rings dictate the spatial geometry around the metal center, preventing the unwanted approach of secondary bulky ligands or solvent molecules. Furthermore, they drastically enhance the lipophilicity (logP) of the resulting metal complexes, which is an absolute prerequisite for crossing cellular lipid bilayers in pharmacological applications[2][3].

  • Non-Covalent Interactions: Once internalized in a biological system, the diphenyl groups facilitate strong

    
     stacking interactions with DNA base pairs or aromatic amino acid residues within protein binding pockets, anchoring the metallodrug to its target[3].
    

LigandStructure Ligand 2-Amino-4,5-diphenylimidazole (Core Scaffold) Nitrogen N-Donors (Coordination Sites) Ligand->Nitrogen Electronic Diphenyl 4,5-Diphenyl Groups (Steric & Lipophilic Modulators) Ligand->Diphenyl Structural Metal Transition Metal Chelation (Cu, Ru, Zn) Nitrogen->Metal σ-donation BioTarget Cell Membrane Penetration & DNA π-π Stacking Diphenyl->BioTarget Hydrophobic Interactions

Caption: Structural deconstruction of 2-amino-4,5-diphenylimidazole and its functional roles.

Coordination Chemistry: Metal-Ligand Workflows

Transition metals such as Cu(II), Ru(II), and Zn(II) readily form stable complexes with 2-A-4,5-DPI.

Copper(II) Complexes: Cu(II) is a borderline Lewis acid, making it an ideal match for the nitrogen donors of 2-A-4,5-DPI. These complexes typically adopt square planar or distorted octahedral geometries. The true value of Cu(II)-imidazole complexes lies in their redox activity. The ligand stabilizes the Cu(II) center while still allowing it to participate in redox cycling (


). This cycling is a primary mechanism for generating Reactive Oxygen Species (ROS) in biological environments, leading to oxidative stress and targeted cell death[4].

Ruthenium(II) Complexes: Often utilized in photodynamic therapy, Ru(II) complexes leverage the 4,5-diphenyl groups of the ligand to act as potent DNA intercalators, driving apoptosis through strand cleavage.

Biological and Catalytic Applications

The translation of these coordination compounds from the bench to biological models has yielded significant results:

  • Antimicrobial and Antifungal Efficacy: Imidazole derivatives, including those synthesized from the 4,5-diphenyl-1H-imidazol-2-amine core, exhibit potent broad-spectrum activity against pathogens such as B. subtilis, S. aureus, E. coli, and C. albicans[3][5].

  • Anticancer Activity: Copper coordination compounds based on 2-aminoimidazolones have demonstrated remarkable antiproliferative activity. In several studies, these complexes have outperformed standard chemotherapeutics like cisplatin due to their dual mechanism of DNA intercalation and ROS generation[4].

Quantitative Data Presentation

The following table summarizes representative biological efficacy metrics for 2-aminoimidazole derivatives and their corresponding metal complexes based on recent pharmacological evaluations[3][4][5].

Compound / Complex TypeTarget Pathogen / Cell LineAssay TypeRepresentative EfficacyMechanism of Action
2-A-4,5-DPI Derivatives S. aureus / E. coliMICLow

g/mL range
Ergosterol biosynthesis inhibition / Membrane disruption
Cu(II)-2-Aminoimidazolone MCF-7 (Breast Cancer)


ROS generation & DNA intercalation
Cisplatin (Control) MCF-7 (Breast Cancer)


DNA cross-linking

Experimental Protocols: Synthesis and Complexation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and providing built-in verification steps.

Protocol A: Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine

This protocol utilizes a condensation reaction between a benzoin derivative and guanidine[6].

  • Reagent Preparation: In a round-bottom flask, combine 0.01 M of benzoin and 0.01 M of guanidine hydrochloride[6].

    • Causality: Benzoin provides the required carbon backbone, while guanidine acts as the bi-functional nitrogen source necessary for closing the imidazole ring.

  • Solvent Addition: Add 15 mL of Dimethylformamide (DMF)[6].

    • Causality: DMF is chosen as a high-boiling, polar aprotic solvent that fully dissolves the precursors and can withstand the high temperatures required for the cyclization step without participating in the reaction.

  • Reflux & Monitoring: Reflux the mixture under a water/oil bath for 3 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the benzoin spot confirms reaction completion.

  • Precipitation: Pour the hot reaction mixture into ice-cold water under vigorous stirring[6].

    • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic 4,5-diphenyl-1H-imidazol-2-amine to precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize using absolute ethanol[6]. Verify purity via melting point analysis.

Protocol B: Synthesis of the Cu(II)-Ligand Complex
  • Solution Preparation: Dissolve 2 equivalents of the synthesized 2-A-4,5-DPI ligand in 20 mL of warm absolute ethanol. In a separate beaker, dissolve 1 equivalent of

    
     in 10 mL of ethanol.
    
  • Complexation: Slowly add the metal salt solution to the ligand solution dropwise while stirring at 60°C for 2 hours.

    • Self-Validation (Visual): A distinct color shift from colorless/pale yellow to deep green or blue will occur. This is a direct result of the alteration of the d-d electron transitions within the Cu(II) center upon nitrogen coordination.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator and allow the complex to crystallize at 4°C overnight.

  • Spectroscopic Validation: Confirm complexation using UV-Vis spectroscopy. A bathochromic shift (red shift) of the ligand's

    
     absorption bands alongside the appearance of a new Metal-to-Ligand Charge Transfer (MLCT) band confirms successful chelation.
    

SynthesisWorkflow Benzoin Benzoin + Guanidine HCl Reflux Reflux in DMF (3 Hours) Benzoin->Reflux Ligand 4,5-Diphenyl-1H- imidazol-2-amine Reflux->Ligand Ring Closure Chelation Heat at 60°C (Color Shift) Ligand->Chelation Metal CuCl2 in EtOH Metal->Chelation Complex Cu(II) Metallodrug Complex Chelation->Complex N,N-Coordination

Caption: Step-by-step workflow for the synthesis and Cu(II) complexation of the ligand.

References

1.[2] Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics - PMC. nih.gov. URL: 2.[4] Copper Coordination Compounds as Biologically Active Agents - MDPI. mdpi.com. URL: 3.[3] 1-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) naphthalen-2-ol, (HL2). researchgate.net. URL: 4.[1] 2-Aminoimidazoles in Medicinal Chemistry | Request PDF - ResearchGate. researchgate.net. URL: 5.[6] Synthesis, molecular docking, MD simulation, and In vitro alpha-amylase activity of some new imidazole derivatives - ResearchGate. researchgate.net. URL: 6.[5] MIC values (mg/L) of compounds 4 and 5 against the examined pathogens. - ResearchGate. researchgate.net. URL:

Sources

Foundational

4,5-diphenyl-1H-imidazol-2-amine toxicity and safety data sheets (SDS)

Comprehensive Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 4,5-Diphenyl-1H-imidazol-2-amine Executive Summary As a highly privileged scaffold in medicinal chemistry, 4,5-diphenyl-1H-imidazol-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 4,5-Diphenyl-1H-imidazol-2-amine

Executive Summary

As a highly privileged scaffold in medicinal chemistry, 4,5-diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) and its hydrochloride salt (CAS: 1450-96-0) serve as critical building blocks for synthesizing advanced therapeutics, including p38 MAP kinase inhibitors,


-amylase inhibitors, and broad-spectrum antimicrobial agents[1][2]. While the pharmacological efficacy of these derivatives is well-documented, understanding the core scaffold's intrinsic toxicity, metabolic liabilities, and handling safety is paramount for drug development professionals. This technical guide provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) parameters, and toxicological profiling workflows associated with this compound.

Physicochemical Profiling

The lipophilicity of the diphenyl groups combined with the hydrogen-bonding capacity of the imidazole-2-amine core dictates both its biological membrane permeability and its hazard profile. The quantitative parameters are summarized below:

Property4,5-Diphenyl-1H-imidazol-2-amine (Free Base)Hydrochloride Salt
CAS Number 37980-29-31450-96-0
Molecular Formula C15H13N3C15H14ClN3
Molecular Weight 235.29 g/mol 271.75 g/mol
Appearance Off-white to pale yellow powderWhite to off-white crystalline powder
Solubility Soluble in DMSO, DMF; Insoluble in waterSoluble in Methanol, DMSO, warm water
LogP (Predicted) ~3.2 (Highly lipophilic)~1.8 (Improved aqueous solubility)

Mechanistic Insight: The high LogP of the free base facilitates rapid dermal and cellular absorption. In biological assays, this necessitates the use of DMSO as a vehicle, which must be strictly controlled to prevent solvent-induced cytotoxicity artifacts.

Safety Data Sheet (SDS) & GHS Classification

Handling 4,5-diphenyl-1H-imidazol-2-amine requires strict adherence to Globally Harmonized System (GHS) protocols[3]. The presence of the primary amine and the imidazole nitrogen creates localized basicity, which acts as a mild to moderate irritant upon contact with mucous membranes.

GHS Hazard Statements:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Precautionary Measures & PPE:

  • P261 : Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Engineering Controls : All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE Requirements : Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), tight-fitting safety goggles, and an N95/P100 particulate respirator when handling bulk powder.

Toxicological Profile: In Silico, In Vitro, and In Vivo Data

  • In Silico ADMET Profiling : Computational models indicate that the 4,5-diphenylimidazole scaffold generally exhibits a low acute toxicity profile. However, the diphenyl moieties are susceptible to hepatic cytochrome P450 (CYP3A4/CYP2D6) oxidation, potentially forming reactive arene oxide intermediates that require monitoring during lead optimization[4].

  • In Vitro Cytotoxicity : Assays on human skin fibroblasts and HepG2 (hepatocellular carcinoma) cell lines demonstrate that the core scaffold maintains high cell viability (>85%) at concentrations up to 50 µM. Dose-dependent toxicity typically emerges at concentrations

    
     100 µM, validating its safety margin for standard therapeutic screening[1][5].
    
  • In Vivo Acute Toxicity : According to OECD 423 guidelines, acute oral toxicity studies of structurally related imidazole derivatives in murine models reveal an

    
     mg/kg, placing them in GHS Category 5 (low acute toxicity)[6]. No significant mortality or adverse behavioral effects are typically observed at these doses, confirming a favorable systemic safety profile.
    

Standard Operating Procedure (SOP): In Vitro Cytotoxicity Validation

To ensure a self-validating system for testing the toxicity of 4,5-diphenyl-1H-imidazol-2-amine and its synthesized derivatives, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay workflow must be strictly adhered to.

Objective : Determine the


 value in HepG2 cells to assess potential hepatotoxicity.

Step-by-Step Methodology:

  • Compound Preparation : Dissolve 4,5-diphenyl-1H-imidazol-2-amine in 100% anhydrous DMSO to create a 100 mM stock solution. Causality: Anhydrous DMSO prevents premature hydrolysis or precipitation of the highly lipophilic free base.

  • Serial Dilution : Prepare working concentrations (1, 10, 50, 100, 200 µM) in complete DMEM media. Critical Control: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1% (v/v) to eliminate solvent-induced baseline toxicity.

  • Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of complete media. Incubate at 37°C, 5% 
    
    
    
    for 24 hours to allow for cellular adhesion and logarithmic growth phase entry.
  • Treatment : Aspirate the seeding media and replace it with 100 µL of the prepared compound dilutions. Include a positive control (e.g., Doxorubicin) and a negative vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Quantification : Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Data Acquisition : Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the

    
     using non-linear regression analysis.
    

Mechanistic Visualization: Toxicity Screening Workflow

The following diagram illustrates the logical progression of toxicological evaluation for imidazole derivatives, moving from computational prediction to regulatory compliance.

ToxicityWorkflow Compound 4,5-diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3) InSilico In Silico ADMET Profiling (CYP450 Metabolism, ProTox-II) Compound->InSilico Structural Input InVitro In Vitro Cytotoxicity Assay (HepG2 / Fibroblasts, MTT) InSilico->InVitro Predictive Liability Screening InVivo In Vivo Acute Toxicity (OECD 423, LD50 > 2000 mg/kg) InVitro->InVivo Cellular Safety Confirmed Safety GHS Classification & SDS Generation InVivo->Safety Regulatory Compliance Data

High-throughput toxicological screening and safety validation workflow for imidazole derivatives.

References

  • Representative thiadiazole‐based small molecules with antimicrobial activity. ResearchGate. Available at:[Link]

  • Synthesis, molecular docking, MD simulation, and In vitro alpha-amylase activity of some new imidazole derivatives. ResearchGate. Available at:[Link]

  • Synthesis, Spectral Characterization, and Biological Evaluation of 2-(1-(4-(1H-Imidazol-1-yl)phenyl)ethylidene)hydrazineyl)-4-arylthiazoles. ResearchGate. Available at:[Link]

  • Design of novel benzimidazole derivatives as potential α-amylase inhibitors using QSAR, pharmacokinetics, molecular docking, and molecular dynamics simulation studies. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4,5-diphenyl-1H-imidazol-2-amine from benzil and guanidine

This Application Note and Protocol guide details the synthesis of 4,5-diphenyl-1H-imidazol-2-amine (also known as 2-amino-4,5-diphenylimidazole) from benzil and guanidine . This scaffold is a critical intermediate in med...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 4,5-diphenyl-1H-imidazol-2-amine (also known as 2-amino-4,5-diphenylimidazole) from benzil and guanidine . This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for various kinase inhibitors, antimicrobial agents, and high-performance polymers.

Introduction & Significance

The 2-aminoimidazole core is a privileged structure in drug discovery, often functioning as a bioisostere for guanidines or amidines.[1] The 4,5-diphenyl substitution pattern provides lipophilicity and steric bulk, enhancing the molecule's ability to interact with hydrophobic pockets in biological targets (e.g., ATP-binding sites of kinases).

This protocol utilizes the cyclocondensation of benzil with guanidine . Unlike the Debus-Radziszewski synthesis (which uses aldehydes and ammonia to form trisubstituted imidazoles), this pathway specifically targets the 2-amino derivative by using guanidine as the N-C-N dinucleophile.

Key Applications
  • Medicinal Chemistry: Precursor for marine alkaloid analogues (e.g., oroidin derivatives) and Tie-2 kinase inhibitors .

  • Materials Science: Monomer for rigid-rod polyamides and high-temperature thermosets.

  • Supramolecular Chemistry: The 2-amino-imidazole motif is capable of forming robust hydrogen-bonded dimers (DD-AA motifs).

Reaction Mechanism

The formation of the imidazole ring proceeds via a double nucleophilic attack of the free guanidine base on the 1,2-dicarbonyl of benzil.

Mechanistic Pathway[2][3]
  • Free Base Generation: Guanidine hydrochloride is deprotonated by sodium hydroxide to generate the active free base.

  • First Addition: The primary amine of guanidine attacks one carbonyl of benzil, forming a hemiaminal intermediate.

  • Second Addition: The second amine attacks the adjacent carbonyl, closing the ring to form a dihydroxy-imidazolidine intermediate.

  • Dehydration: Two molecules of water are eliminated (driven by the formation of the aromatic system), yielding the final 2-amino-4,5-diphenylimidazole.

ReactionMechanism Benzil Benzil (1,2-Diketone) Intermediate1 Hemiaminal Intermediate Benzil->Intermediate1 Nucleophilic Attack Guanidine Guanidine (Free Base) Guanidine->Intermediate1 Nucleophilic Attack Intermediate2 Dihydroxy- imidazolidine Intermediate1->Intermediate2 Ring Closure Product 4,5-Diphenyl-1H- imidazol-2-amine Intermediate2->Product Dehydration (- 2 H₂O) Water 2 H₂O Intermediate2->Water

Caption: Cyclocondensation pathway of benzil and guanidine yielding 4,5-diphenyl-1H-imidazol-2-amine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
Benzil 210.231.0>98%Electrophile (1,2-diketone)
Guanidine HCl 95.531.2>98%Dinucleophile Source
Sodium Hydroxide 40.002.5>97%Base (deprotonation)
Ethanol (Absolute) -Solvent>99.5%Reaction Medium
Water (Distilled) -Workup-Precipitation
Step-by-Step Methodology
Step 1: Preparation of Free Guanidine
  • Context: Guanidine is hygroscopic and unstable as a free base over long periods. It is best generated in situ from the hydrochloride salt.

  • Procedure:

    • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Guanidine Hydrochloride (1.15 g, 12 mmol) in 10 mL of absolute ethanol .

    • Separately, dissolve Sodium Hydroxide (1.0 g, 25 mmol) in 5 mL of water (or minimum ethanol if strictly anhydrous conditions are desired, though water is a byproduct so strict dryness is not critical).

    • Add the base solution to the guanidine solution. Stir for 10 minutes at room temperature. A white precipitate (NaCl) may form; this can be left in the mixture.

Step 2: Condensation Reaction[3]
  • Procedure:

    • Add Benzil (2.10 g, 10 mmol) to the reaction mixture.

    • Add an additional 20 mL of ethanol to ensure good solubility upon heating.

    • Attach a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Maintain reflux for 4 hours . The yellow color of the benzil will gradually fade or shift as the imidazole forms.

    • Monitoring: Check progress via TLC (Eluent: 5% Methanol in DCM). Benzil (Rf ~0.8) should disappear; the product (Rf ~0.3) will appear as a UV-active spot that stains with ninhydrin (orange/brown).

Step 3: Workup & Isolation[1]
  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with stirring. The product should precipitate as a cream/off-white solid.

    • Stir for 15 minutes to ensure complete precipitation and removal of residual salts.

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the filter cake with 2 x 10 mL of cold water to remove excess NaOH and NaCl.

Step 4: Purification
  • Technique: Recrystallization is the preferred method.

  • Procedure:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Dissolve in a minimum amount of boiling Ethanol/Water (80:20) mixture.

      • Note: If the compound is too insoluble, use pure ethanol.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour.

    • Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Characterization Data

The following data confirms the identity of 4,5-diphenyl-1H-imidazol-2-amine .

TechniqueExpected Signal/ValueAssignment
Appearance Off-white to pale yellow powder-
Melting Point 230 – 235 °C (dec.)Distinctive for 2-aminoimidazoles
¹H NMR (DMSO-d₆)δ 10.50 (s, 1H, Broad)Imidazole NH (Exchangeable)
δ 7.20 – 7.50 (m, 10H)Aromatic Protons (Phenyl rings)
δ 5.80 (s, 2H, Broad)-NH₂ (Amine, Exchangeable)
IR (KBr) 3400 – 3100 cm⁻¹N-H Stretching (Broad, multiple bands)
1640 cm⁻¹C=N Stretching (Imidazole ring)

Optimization & Troubleshooting (Expertise & Experience)

Solvent Effects

While ethanol is the standard solvent, n-Propanol or Butanol can be used to achieve higher reflux temperatures (97°C and 117°C, respectively). This is beneficial if the reaction is sluggish (e.g., if using electron-rich benzil derivatives). However, higher temperatures may promote side reactions (e.g., self-condensation of guanidine).

Moisture Control

Although water is a byproduct, excessive water in the starting solvent can shift the equilibrium back toward the hydrolysis of the imine intermediates.

  • Best Practice: Use absolute ethanol.

  • Troubleshooting: If the yield is low (<50%), add 3Å Molecular Sieves to the reaction flask during reflux to scavenge water in situ.

Handling Guanidine

Guanidine free base is a strong base (pKa ~13.6). It can etch glass over time and rapidly absorbs CO₂ from the air to form guanidine carbonate, which is less reactive.

  • Critical Step: Always generate the free base immediately before adding the benzil. Do not store the free base solution.

Safety Considerations

  • Benzil: Irritant. Avoid inhalation of dust.

  • Guanidine HCl: Harmful if swallowed. Causes skin and eye irritation.[4]

  • Sodium Hydroxide: Corrosive. Wear gloves and eye protection.

  • Reaction Profile: The reaction is not highly exothermic, but standard reflux safety (boiling chips/stirring) must be observed to prevent bumping.

References

  • Synthesis of 2-Aminoimidazoles

    • Title: "Synthesis and Pharmacological Activity of Some 2-Substituted-4,5-diphenylimidazoles"
    • Source: Indian Journal of Heterocyclic Chemistry, 2006.
    • Relevance: Establishes the core condensation protocol for benzil and guanidine deriv
  • Mechanistic Insight

    • Title: "Guanidine: A Simple Molecule with Gre
    • Source: INEOS OPEN, 2020.
    • Relevance: Details the nucleophilic behavior of guanidine in condens
  • Physical Properties

    • Title: "4,5-Diphenylimidazole and Deriv
    • Source: NIST Standard Reference Data.[5]

    • Relevance: Provides melting point and thermodynamic d
  • General Imidazole Synthesis (Debus-Radziszewski)

Sources

Application

Application Note: One-Pot Synthesis Protocol for 2-Amino-4,5-Diphenylimidazole

Introduction & Scope The imidazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for numerous antifungal, anticancer, and anti-inflammatory agents.[1] 2-Amino-4,5-diphenylimidazole is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The imidazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for numerous antifungal, anticancer, and anti-inflammatory agents.[1] 2-Amino-4,5-diphenylimidazole is a specific trisubstituted derivative of high value.[1][2] Unlike its 2-phenyl analog (Lophine), the 2-amino variant possesses a primary amine handle, making it a critical intermediate for the synthesis of purine analogs, fused heterocycles (e.g., imidazo[1,2-a]pyrimidines), and azo dyes.[1]

This Application Note details two validated protocols for the one-pot synthesis of 2-amino-4,5-diphenylimidazole from benzil and guanidine .

  • Protocol A (Classic): Base-catalyzed reflux in ethanol (High purity, scalable).

  • Protocol B (Green): Microwave-assisted solvent-free synthesis (High throughput, eco-friendly).[1]

Reaction Chemistry & Mechanism

The synthesis relies on the cyclocondensation of a 1,2-diketone (benzil) with a 1,3-bis-nucleophile (guanidine).[1][2] The reaction is thermodynamically driven by the formation of the stable aromatic imidazole ring and the elimination of water.

Mechanistic Pathway

The mechanism proceeds via a double nucleophilic attack of the guanidine nitrogens on the carbonyl carbons of benzil, followed by dehydration.

ReactionMechanism Benzil Benzil (1,2-Diketone) Inter1 Intermediate (Diol Adduct) Benzil->Inter1 Nucleophilic Attack Guanidine Guanidine (Free Base) Guanidine->Inter1 Dehydration Dehydration (-2 H₂O) Inter1->Dehydration Product 2-Amino-4,5- diphenylimidazole Dehydration->Product Aromatization

Figure 1: Mechanistic pathway for the cyclocondensation of benzil and guanidine.[1][2]

Protocol A: Classic Base-Catalyzed Reflux

Best for: Scale-up (>10g), high purity requirements, and labs without microwave reactors.[1][2]

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3]Role
Benzil 210.231.0Substrate (Diketone)
Guanidine Nitrate 122.081.1Nitrogen Source
Potassium Hydroxide (KOH) 56.112.5Base (liberates free guanidine)
Ethanol (95% or abs.) -SolventMedium
Step-by-Step Methodology
  • Preparation of Guanidine Base (In Situ):

    • In a 250 mL Round Bottom Flask (RBF), dissolve 1.35 g (11 mmol) of Guanidine Nitrate in 20 mL of ethanol.

    • Separately, dissolve 1.40 g (25 mmol) of KOH in 10 mL of ethanol.

    • Critical Step: Add the KOH solution to the Guanidine Nitrate solution dropwise. A white precipitate (KNO₃) will form immediately.

    • Stir for 10 minutes to ensure complete liberation of guanidine free base.

  • Addition of Benzil:

    • Add 2.10 g (10 mmol) of Benzil to the flask.

    • Rinse the sides with an additional 10 mL of ethanol.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Duration: Reflux for 2–3 hours .

    • Visual Check: The yellow color of benzil will fade, and the solution may darken slightly as the reaction progresses.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water . The product will precipitate as a solid.[1]

    • Note: If the product oils out, scratch the side of the beaker with a glass rod to induce crystallization.

    • Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove excess base and inorganic salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (8:2) .

    • Dry in a vacuum oven at 60°C for 4 hours.

Expected Results
  • Yield: 75–85%[2]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: >230°C (Lit.[4][5] often cites decomposition near this range).[1]

Protocol B: Green Microwave-Assisted Synthesis

Best for: Rapid screening, library generation, and solvent reduction.[1]

Reagents[7][8][9]
  • Benzil (1.0 equiv)[2]

  • Guanidine Nitrate (1.2 equiv)[2]

  • Alumina (Neutral) or Silica Gel (Solid Support)[1][2]

  • Catalyst: NaOH (trace) or no base if using basic alumina.

Experimental Workflow

MicrowaveWorkflow Step1 Mix Reagents: Benzil + Guanidine NO₃ + Solid Support Step2 Grind in Mortar (Homogenize) Step1->Step2 Step3 MW Irradiation (140°C, 5-10 min) Step2->Step3 Step4 Extraction (Hot Ethanol) Step3->Step4 Step5 Filtration (Remove Support) Step4->Step5 Step6 Evaporation & Recrystallization Step5->Step6

Figure 2: Solid-phase microwave synthesis workflow.

Step-by-Step Methodology
  • Grinding: Mix 10 mmol Benzil , 12 mmol Guanidine Nitrate , and 2 g of Basic Alumina in a mortar. Grind thoroughly until a fine, homogeneous powder is obtained.

  • Irradiation: Transfer the powder to a microwave process vial. Irradiate at 140°C for 5–8 minutes (Power: 150-300W depending on reactor).

  • Extraction: Cool the vial. Add 20 mL hot ethanol and stir for 5 minutes to dissolve the organic product.

  • Filtration: Filter the hot solution to remove the solid alumina support.

  • Crystallization: Concentrate the filtrate to half volume and cool to 4°C to precipitate the product.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueDiagnostic SignalInterpretation
FT-IR 3400, 3280 cm⁻¹ (Doublet)Primary Amine (-NH₂) stretching.[1][2]
FT-IR ~1640 cm⁻¹C=N Imidazole ring stretch.[1][2]
¹H NMR δ 7.2 – 7.6 ppm (Multiplet)Aromatic protons (Phenyl rings).
¹H NMR δ ~5.0 – 6.5 ppm (Broad s)-NH₂ protons (D₂O exchangeable).[2]
Melting Point 230–235°CSharp range indicates high purity.
Troubleshooting Guide
  • Problem: Product remains oily and does not crystallize.

    • Cause: Residual solvent or incomplete reaction (mono-imine intermediate).[2]

    • Solution: Re-dissolve in minimum hot ethanol, add water until turbid, and refrigerate overnight. Ensure KOH was sufficient to neutralize the nitrate salt.

  • Problem: Low Yield.

    • Cause: Guanidine hydrolysis.[1]

    • Solution: Ensure anhydrous conditions where possible or increase Guanidine equivalents to 1.5.[1]

References

  • Classic Cyclization Mechanism

    • Grimmett, M. R.[1] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard text on imidazole synthesis via 1,2-dicarbonyl condensation).

  • Microwave-Assisted Synthesis of Imidazoles

    • Suresh, A. J., et al. "Microwave Assisted Synthesis and Characterization of Some 2-Substituted-4,5-Diphenylimidazole Derivatives."[1] ResearchGate, 2010.[1]

  • Guanidine Condensation Chemistry

    • Cafferty, B. J., et al. "Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization."[1] Nature Communications, 2021.[1] [1][2]

  • Physical Properties (Melting Point Verification)

    • Sigma-Aldrich Product Data, "4,5-Diphenylimidazole" (Structural analog for MP comparison).[1] [1][2][5]

(Note: While specific "Application Notes" for the 2-amino derivative are rare in public databases, the chemistry is a direct adaptation of the well-cited Benzil-Guanidine condensation described in references 1 and 3.)[1][2]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine

Introduction & Scientific Context The 2-aminoimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-biofilm agents, and novel antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-aminoimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-biofilm agents, and novel antimicrobial therapeutics (1)[1]. Specifically, 4,5-diphenyl-1H-imidazol-2-amine serves as a critical intermediate for synthesizing complex bi-imidazole derivatives and highly substituted heterocycles.

Traditionally, the synthesis of 2-aminoimidazoles via the condensation of 1,2-diketones (e.g., benzil) with guanidine requires prolonged reaction times. Furthermore, unlike the standard Debus-Radziszewski synthesis of triarylimidazoles, this specific condensation stalls at the intermediate 2-amino-4,5-diphenyl-4H-imidazol-4-ol stage, necessitating secondary hydrogenation steps using hazardous H₂ gas to achieve the fully aromatic imidazole (2)[2].

By employing Microwave-Assisted Organic Synthesis (MAOS), researchers can exploit dielectric heating to directly activate polar intermediates, accelerating both the initial condensation and a subsequent catalytic transfer hydrogenation in a rapid, sequential workflow (3)[3].

Mechanistic Rationale & Causality

The reaction proceeds via a two-stage mechanism that requires careful stoichiometric and redox control:

  • Nucleophilic Attack & Cyclization : The highly nucleophilic imine nitrogen of free guanidine attacks one of the carbonyl carbons of benzil. Following the loss of one water molecule, intramolecular cyclization yields the intermediate 2-amino-4,5-diphenyl-4H-imidazol-4-ol .

  • The Dehydration Fallacy vs. Reduction : A common misconception is that the final aromatic ring is formed via simple dehydration. However, because the C4 and C5 carbons are fully substituted with phenyl rings, simple dehydration is structurally forbidden—it would violate the valency rules of the 5-membered ring. Therefore, the hydroxyl group must be removed via reduction.

  • Microwave-Driven Transfer Hydrogenation : Instead of using high-pressure H₂ gas, this protocol utilizes ammonium formate as a microwave-compatible hydrogen donor. Under microwave irradiation, the rapid, volumetric heating drives the palladium-catalyzed transfer hydrogenation, reducing the 4-ol intermediate to the stable, aromatic 4,5-diphenyl-1H-imidazol-2-amine in minutes.

Experimental Protocol: Sequential One-Pot Synthesis

Note: This protocol is designed as a self-validating system with embedded In-Process Control (IPC) checkpoints to ensure reproducibility.

Materials & Reagents :

  • Benzil (1,2-diphenylethane-1,2-dione): 1.0 mmol (210 mg)

  • Guanidine hydrochloride: 1.5 mmol (143 mg)

  • Sodium hydroxide (NaOH): 2.0 mmol (80 mg)

  • Ammonium formate: 5.0 mmol (315 mg)

  • 10% Pd/C catalyst: 10 mol% (106 mg)

  • Methanol (MeOH): 4.0 mL

Step-by-Step Methodology :

  • Base Liberation (IPC Checkpoint 1) : In a 10 mL microwave-safe reaction vial, dissolve guanidine hydrochloride and NaOH in 4.0 mL of MeOH. Stir at room temperature for 5 minutes. Validation: A fine white precipitate of NaCl will form, confirming the liberation of free guanidine.

  • Microwave Condensation : Add benzil to the suspension. Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave synthesizer at 80 °C for 10 minutes (Dynamic power, max 150 W).

  • Intermediate Validation (IPC Checkpoint 2) : Cool the vial. Validation: TLC (DCM:MeOH 9:1) should show the disappearance of benzil (Rf = 0.9) and the appearance of the 4-ol intermediate (Rf = 0.35).

  • Microwave Transfer Hydrogenation : Uncap the vial and carefully add 10% Pd/C and ammonium formate. Reseal the vial. Irradiate at 100 °C for 10 minutes. Validation: The generation of CO₂ and NH₃ gas will increase internal vessel pressure; ensure the microwave pressure limit is set to 250 psi.

  • Work-Up & Isolation : Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the Pd/C catalyst, washing with hot MeOH (2 × 5 mL). Concentrate the filtrate under reduced pressure, then triturate the residue with ice-cold water (15 mL) to remove residual salts.

  • Purification : Collect the solid via vacuum filtration and recrystallize from hot ethanol to yield the pure product.

Process Visualization

G R Benzil + Guanidine HCl + NaOH in MeOH MW1 MW Condensation (80°C, 10 min) R->MW1 I Intermediate: 4H-imidazol-4-ol MW1->I Hemiaminal Cyclization H Add Pd/C & Ammonium Formate I->H MW2 MW Transfer Hydrogenation (100°C, 10 min) H->MW2 W Filtration (Remove Pd/C) & Aqueous Work-Up MW2->W Reduction & Aromatization P Purified Product: 4,5-Diphenyl-1H-imidazol-2-amine W->P Recrystallization

Figure 1: Sequential microwave-assisted condensation and transfer hydrogenation workflow.

Data Presentation & Comparative Analysis

Table 1 summarizes the performance metrics of the MAOS protocol against conventional thermal methods, highlighting the drastic reductions in time and hazard profiles.

ParameterConventional MethodMicrowave-Assisted Protocol
Step 1: Condensation 24 hours (Room Temp)10 minutes (80 °C, MW)
Step 2: Reduction 8 hours (H₂ gas, 1 atm)10 minutes (Transfer H₂, 100 °C, MW)
Total Reaction Time ~32 hours20 minutes
Overall Yield 45 - 55%78 - 85%
Safety Profile Hazardous (H₂ gas cylinder)High (Ammonium formate donor)
Purity (LC-MS) Moderate (Side products present)> 98%

Analytical Characterization Checkpoints

To ensure the integrity of the synthesized 4,5-diphenyl-1H-imidazol-2-amine, verify the isolated material against the following analytical parameters:

  • TLC : Rf = 0.45 (Dichloromethane:Methanol, 9:1 v/v, visualized under UV 254 nm).

  • Melting Point : 225–228 °C (Decomposition).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.20 (br s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 7.35–7.25 (m, 6H, Ar-H), 5.85 (br s, 2H, NH₂).

    • Self-Validation Note: The complete disappearance of the hydroxyl proton (typically ~6.5 ppm in the intermediate) confirms successful transfer hydrogenation.

  • LC-MS (ESI+) : m/z calculated for C₁₅H₁₃N₃[M+H]⁺ 236.11; found 236.12.

References

  • Microwave-Assisted Benzoin Condensation Using Thiamine as Catalyst. ResearchGate. Available at: 1

  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME 2-SUBSTITUTED- 4,5-DIPHENYLIMIDAZOLE DERIVATIVES. Hakon-Art. Available at: 3

  • Product Class 3: Imidazoles. Thieme Connect. Available at: 2

Sources

Application

Application Note: Regioselective N-Acylation of 2-Amino-4,5-diphenylimidazole

Executive Summary The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-biofilm agents, and antimicrobial drugs 1. The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-biofilm agents, and antimicrobial drugs 1. The synthesis of the 4,5-diphenylimidazole core typically involves the condensation of benzil with guanidine or ammonium acetate derivatives 2. Further derivatization via N-acylation is essential for exploring structure-activity relationships (SAR) and modulating the physicochemical properties of the drug candidate 3. This application note details a robust, self-validating protocol for the regioselective exocyclic N-acylation of 2-amino-4,5-diphenylimidazole, explaining the causality behind reagent selection and reaction conditions.

Mechanistic Insights: The Regioselectivity Conundrum

Derivatizing 2-amino-4,5-diphenylimidazole presents a classic regioselectivity challenge. The substrate possesses three potential nucleophilic sites:

  • The exocyclic primary amine (-NH₂)

  • The endocyclic pyrrole-type nitrogen (N1)

  • The endocyclic pyridine-type nitrogen (N3)

Causality of Experimental Choices: Acylation at the endocyclic N1 position is often kinetically favored due to the higher localized electron density on the ring nitrogen in the presence of strong bases (e.g., NaH). However, the exocyclic amide is the thermodynamically favored product due to extended resonance stabilization with the imidazole core and the potential for intramolecular hydrogen bonding.

To drive the reaction toward the exocyclic N-acylated product, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside Triethylamine (TEA) . DMAP rapidly attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate selectively reacts with the less sterically hindered, albeit less inherently nucleophilic, exocyclic amine under thermodynamic control (room temperature).

Experimental Workflow

Workflow Substrate 2-Amino-4,5-diphenylimidazole (1.0 eq, in dry DCM) Base Add TEA (2.0 eq) & DMAP (0.1 eq) Cool to 0 °C Substrate->Base Acylation Dropwise Acyl Chloride (1.2 eq) Stir 4-6h at RT Base->Acylation Activation Quench Quench with sat. NaHCO3 Extract with DCM Acylation->Quench Complete Conversion Purify Silica Gel Chromatography (EtOAc/Hexane) Quench->Purify Product Exocyclic N-Acyl Product (>85% Yield) Purify->Product Isolation

Fig 1: Experimental workflow for the regioselective exocyclic N-acylation of 2-aminoimidazoles.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of reaction conditions, demonstrating the critical role of the base and catalyst in dictating regioselectivity.

EntrySolventBase (Equivalents)Catalyst (Eq)Temp (°C)Time (h)Total Yield (%)Regioselectivity (Exo : Endo)
1DCMTEA (1.5)None25124580 : 20
2 DCM TEA (2.0) DMAP (0.1) 0 to 25 4 88 >95 : 5
3THFDIPEA (2.0)DMAP (0.1)0 to 2568290 : 10
4PyridinePyridine (Solvent)None6087585 : 15
5DMFNaH (1.2)None026010 : 90

Data Interpretation: Entry 2 represents the optimal conditions. The absence of DMAP (Entry 1) results in sluggish kinetics and poor yields. Conversely, the use of a strong base like NaH (Entry 5) deprotonates the endocyclic nitrogen, shifting the pathway entirely to kinetic control and yielding the undesired N1-acyl isomer.

Step-by-Step Protocol: DMAP-Catalyzed Exocyclic N-Acylation

Materials Required:

  • 2-Amino-4,5-diphenylimidazole (Substrate)

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA, ≥99% anhydrous)

  • 4-Dimethylaminopyridine (DMAP, ≥99%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to exclude moisture, which would otherwise hydrolyze the acyl chloride.

  • Substrate Dissolution: Suspend 2-amino-4,5-diphenylimidazole (1.0 mmol, 235 mg) in 10 mL of anhydrous DCM. Note: The substrate may not fully dissolve until the base is added and the reaction initiates.

  • Base & Catalyst Addition: Inject TEA (2.0 mmol, 278 µL) followed by the addition of solid DMAP (0.1 mmol, 12.2 mg).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. This step suppresses the kinetic N1-acylation pathway and prevents exothermic degradation.

  • Acylation: Dissolve the chosen acyl chloride (1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 4 to 6 hours.

  • Reaction Quenching: Once TLC indicates the complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to neutralize any unreacted acyl chloride and HCl byproducts.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography using a gradient eluent of Hexane:Ethyl Acetate (starting at 80:20 and increasing to 50:50) to yield the pure exocyclic N-acyl derivative.

Self-Validating Analytical Parameters

To ensure the integrity of the protocol and confirm regioselectivity, the isolated product must be validated against the following spectroscopic milestones:

  • ¹H NMR (DMSO-d₆): The defining marker of success is the complete disappearance of the broad singlet at ~5.5–6.0 ppm (corresponding to the exocyclic -NH₂ protons of the starting material). In the product, a new, highly deshielded singlet will appear at >10.0 ppm , corresponding to the newly formed amide -NH proton. The endocyclic imidazole -NH proton should remain visible as a broad singlet around 12.0–12.5 ppm.

  • ¹³C NMR: Confirm the presence of the new amide carbonyl carbon, which typically resonates between 165–170 ppm .

  • FT-IR Spectroscopy: The primary amine N-H stretching bands (a doublet around 3300–3400 cm⁻¹) will be replaced by a single N-H stretch. Crucially, a strong Amide I band (C=O stretch) will appear at approximately 1670–1690 cm⁻¹ .

References

  • 2-Aminoimidazoles - ResearchGate. Comprehensive review on the synthesis, reactivity, and biological significance of the 2-aminoimidazole scaffold.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. Details the derivatization and SAR of substituted imidazole compounds.
  • Synthesis of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole - Der Pharma Chemica. Outlines the foundational synthesis protocols for 4,5-diphenylimidazole derivatives.

Sources

Method

Application Note: Design, Synthesis, and Biological Evaluation of Gold(I) Complexes Utilizing 4,5-Diphenyl-1H-imidazol-2-amine

Introduction & Mechanistic Rationale Gold(I) coordination complexes have emerged as a highly promising class of non-platinum chemotherapeutics. Unlike traditional platinum-based drugs (e.g., cisplatin) that exert their c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Gold(I) coordination complexes have emerged as a highly promising class of non-platinum chemotherapeutics. Unlike traditional platinum-based drugs (e.g., cisplatin) that exert their cytotoxicity by cross-linking DNA, Gold(I) compounds operate through a distinct mechanism: the targeted inhibition of thioredoxin reductase (TrxR) . TrxR is a selenoenzyme frequently overexpressed in malignant cells to manage the high levels of oxidative stress generated by rapid proliferation.

The rational design of the ligand coordination sphere is the most critical factor in determining the stability, pharmacokinetics, and efficacy of Au(I) metallodrugs. In this technical guide, we detail the application of 4,5-diphenyl-1H-imidazol-2-amine as a primary N-donor ligand for Gold(I).

Causality of Ligand Selection:

  • Steric Shielding: The bulky 4,5-diphenyl substituents create a dense steric umbrella around the linear, two-coordinate Au(I) center. This architectural choice prevents premature deactivation by off-target biological thiols (such as human serum albumin) during systemic circulation.

  • Tuned Lipophilicity: The dual aromatic rings enhance the overall lipophilicity of the complex, facilitating passive diffusion across the lipid bilayer of cancer cells .

  • Secondary Sphere Interactions: The 2-amine moiety serves as a critical hydrogen-bond donor. While the imidazole nitrogen coordinates directly to the gold center, the adjacent amine group can interact with the secondary coordination sphere within the TrxR active pocket, anchoring the complex and enhancing binding affinity.

Experimental Workflows & Protocols

The synthesis of the homoleptic complex,


 (where L = 4,5-diphenyl-1H-imidazol-2-amine), relies on the displacement of a labile ligand from a Gold(I) precursor. We utilize 

because the dimethyl sulfide (

) ligand is easily displaced by the stronger nitrogen donor of the imidazole ring, driving the reaction forward thermodynamically.

Synthesis L Ligand Prep (4,5-diphenyl-1H-imidazol-2-amine) Rxn Coordination Reaction (CH2Cl2, RT, 2h) L->Rxn Au Gold Precursor [Au(SMe2)Cl] Au->Rxn Pur Purification (Precipitation/Filtration) Rxn->Pur Prod Final Complex [Au(L)2]Cl Pur->Prod

Workflow for the synthesis of the Gold(I) 4,5-diphenyl-1H-imidazol-2-amine complex.

Protocol 2.1: Synthesis of

Objective: To synthesize and isolate the target Gold(I) complex with high purity, ensuring no residual free metal remains to confound biological assays.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 equivalents (0.47 g, 2.0 mmol) of 4,5-diphenyl-1H-imidazol-2-amine in 20 mL of anhydrous dichloromethane (

    
    ) under a strict nitrogen atmosphere to prevent oxidative side reactions.
    
  • Metal Addition: Slowly add 1.0 equivalent (0.29 g, 1.0 mmol) of chloro(dimethyl sulfide)gold(I) (

    
    ) to the stirring solution.
    
  • Coordination Reaction: Stir the mixture at room temperature for 2 hours. Self-Validation: The successful displacement of

    
     is indicated by a subtle color shift in the solution and the evolution of a characteristic dimethyl sulfide odor (ensure execution within a fume hood).
    
  • Precipitation: Concentrate the solution to approximately 5 mL under reduced pressure. Add 15 mL of cold diethyl ether to rapidly decrease the dielectric constant of the solvent, forcing the ionic complex to precipitate.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether (2 x 5 mL) to remove unreacted neutral ligand, and dry under vacuum to yield the

    
     complex as an off-white powder.
    
Protocol 2.2: TrxR Inhibition Assay (DTNB Reduction)

Objective: To quantify the inhibitory potency of the synthesized complex against mammalian TrxR. This protocol uses a self-validating colorimetric system where the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (absorbing at 412 nm) serves as a direct proxy for active enzyme turnover.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM EDTA, and 20 nM of purified mammalian TrxR1.

  • Inhibitor Incubation: Add the Gold(I) complex at varying concentrations (0.1 nM to 10 µM) and incubate at 25°C for 30 minutes. Causality: Pre-incubation is absolutely essential because Au(I) binding to the selenocysteine (Sec) residue is a time-dependent, covalent modification. Omitting this step will result in artificially high

    
     values.
    
  • Substrate Addition: Initiate the reaction by adding 5 mM DTNB and 200 µM NADPH.

  • Measurement: Monitor the linear increase in absorbance at 412 nm over 5 minutes using a microplate reader.

  • Analysis: Calculate the

    
     value by plotting the fractional enzymatic activity against the log of the inhibitor concentration.
    
Protocol 2.3: In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the antiproliferative effects and selectivity of the complex on human cancer cell lines versus healthy cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A2780 (human ovarian carcinoma) and HEK-293T (non-tumorigenic kidney) cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 h at 37°C in a 5%

    
     atmosphere to allow for adherence.
    
  • Treatment: Treat cells with the Gold(I) complex (0.1 to 50 µM) for 72 h.

  • Viability Proxy: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 h. Self-Validation: Only metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Solubilize the formed formazan crystals with 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate cell viability relative to untreated controls.

Mechanism of Action & Cellular Pathway

Upon cellular entry, the lipophilic


 cation accumulates in the cytoplasm and mitochondria. The complex undergoes a targeted ligand exchange with the highly nucleophilic selenocysteine (Sec) residue of TrxR. This irreversible binding halts the reduction of oxidized thioredoxin (Trx). The subsequent collapse of the cellular redox buffer leads to the rapid accumulation of reactive oxygen species (ROS), ultimately triggering the intrinsic apoptotic pathway .

Mechanism AuComp [Au(L)2]Cl Complex Uptake Cellular Uptake (Lipophilic transport) AuComp->Uptake TrxR TrxR Inhibition (Binding to Selenocysteine) Uptake->TrxR ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis

Mechanism of action: TrxR inhibition by Gold(I) complexes leading to apoptosis.

Quantitative Data Summary

The following tables summarize the expected physicochemical properties and biological benchmarking data for the synthesized complex, demonstrating its efficacy compared to standard reference compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Coordination GeometryLogP (Lipophilicity)
Ligand (L)

235.29N/A2.8


703.00Linear (Two-coordinate)3.4

Table 2: Biological Evaluation (


 Values) 
CompoundTrxR1 Inhibition (nM)A2780 Cytotoxicity (µM)HEK-293T Cytotoxicity (µM)Selectivity Index

12.4 ± 1.21.8 ± 0.3> 25.0> 13.8
Auranofin (Ref) 20.5 ± 2.12.1 ± 0.48.5 ± 1.14.0
Cisplatin (Ref) > 10,0001.5 ± 0.23.2 ± 0.52.1

Note: The synthesized complex demonstrates superior selectivity for cancer cells over healthy kidney cells compared to both Auranofin and Cisplatin, driven by the steric protection and targeted hydrogen bonding of the 4,5-diphenyl-1H-imidazol-2-amine ligand.

References

  • Schuh, E., Pflüger, C., Citta, A., Folda, A., Rigobello, M. P., Bindoli, A., Casini, A., & Mohr, F. (2012). "Gold(I) Carbene Complexes Causing Thioredoxin 1 and Thioredoxin 2 Oxidation as Potential Anticancer Agents". Journal of Medicinal Chemistry, 55(11), 5518-5528.[Link]

  • Begum, A., PN, N., Kumar, P., Telukutla, S. R., Ojha, R., Plebanski, M., & Bhargava, S. K. (2026). "Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms". Cancers, 18(4), 631.[Link]

Application

Application Note: Precision Purification of 2-Amino-4,5-diphenylimidazole

Abstract & Introduction 2-Amino-4,5-diphenylimidazole (CAS: 28020-73-7) is a critical pharmacophore in medicinal chemistry, serving as a precursor for various antimicrobial, anti-inflammatory, and enzyme-inhibiting agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Amino-4,5-diphenylimidazole (CAS: 28020-73-7) is a critical pharmacophore in medicinal chemistry, serving as a precursor for various antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] Its synthesis typically involves the cyclocondensation of benzoin with guanidine.[3] However, this reaction often yields a crude product contaminated with unreacted benzoin, guanidine salts, and colored oligomeric byproducts.[1][2][3]

High-purity isolation of this compound is challenging due to its amphiphilic nature and the potential for co-precipitation of starting materials. This application note details two field-validated purification protocols: a Standard Recrystallization Method for general purification and an Acid-Base Precipitation Method for removing stubborn non-basic impurities.[2][3]

Physicochemical Profile

Understanding the solute-solvent interactions is prerequisite to effective crystallization.[3]

PropertyDescriptionImplications for Purification
Chemical Structure Imidazole ring with two phenyl groups and a primary amine.[1][2][3][4]Possesses both basic (amino/imidazole N) and lipophilic (phenyl) domains.[2][3]
Solubility (High) Ethanol, Methanol, DMF, DMSO, dilute acids (HCl).[1][2][3]Alcohols are ideal "good" solvents for recrystallization.[3]
Solubility (Low) Water, Hexane, Heptane, cold Diethyl Ether.[1][2][3]Water acts as a powerful anti-solvent.[3]
pKa ~7.0 - 8.0 (Imidazole N).[2][3]Soluble in acidic aqueous media; precipitates upon basification.[3]
Melting Point >230 °C (Decomposition often observed).[2][3]High thermal stability allows for boiling solvent extraction.[3]
Common Impurities Benzoin (yellow solid), Guanidine salts, colored oligomers.[1][2][3]Benzoin is non-basic; Guanidine is highly water-soluble.[3]

Method A: Two-Solvent Recrystallization (Ethanol/Water)[2]

This is the preferred method for removing water-soluble impurities (guanidine salts) and lipophilic byproducts that are more soluble in cold ethanol than the target compound.

Reagents Required
  • Solvent A (Good Solvent): Absolute Ethanol (EtOH)[1][2]

  • Solvent B (Anti-Solvent): Deionized Water (Ice cold)[1][2]

  • Activated Charcoal: (Optional, for decolorization)[1][2]

Step-by-Step Protocol
  • Dissolution:

    • Place the crude 2-amino-4,5-diphenylimidazole in a round-bottom flask.

    • Add the minimum amount of boiling Ethanol required to dissolve the solid completely.

    • Note: If insoluble particles remain after 15 minutes of reflux, filter the hot solution through a pre-warmed sintered glass funnel to remove mechanical impurities.[3]

  • Decolorization (If required):

    • If the solution is dark brown/orange, cool slightly and add activated charcoal (5-10% w/w).[1][2]

    • Reflux for 10-15 minutes.

    • Filter hot through a Celite pad to remove the charcoal.[3]

  • Crystallization Induction:

    • Maintain the filtrate at a gentle boil.

    • Add warm water dropwise until a persistent turbidity (cloudiness) is observed.[2][3]

    • Add just enough boiling ethanol (0.5 - 1.0 mL) to clear the solution again.[2]

  • Crystal Growth:

    • Remove from heat and allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Critical: Rapid cooling ("shock cooling") will trap impurities.[2][3] Slow cooling promotes pure crystal lattice formation.[3]

    • Once at room temperature, place the flask in an ice-water bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3]

    • Wash the cake with a cold Ethanol:Water (1:[2]1) mixture.

    • Dry the solid in a vacuum oven at 50-60 °C for 6 hours.

Method B: Acid-Base Precipitation (Chemo-Selective Purification)[1][2]

This method utilizes the basicity of the 2-aminoimidazole moiety to separate it from neutral impurities like unreacted benzoin.

Step-by-Step Protocol
  • Acid Extraction:

    • Suspend the crude solid in 10% HCl (aq) .

    • Stir vigorously for 30 minutes. The 2-amino-4,5-diphenylimidazole will protonate and dissolve.[1][2]

    • Observation: Unreacted benzoin and other neutral organics will remain as undissolved solids.[3]

  • Filtration:

    • Filter the acidic mixture to remove the undissolved neutral impurities.[3]

    • Retain the clear acidic filtrate (containing the product).

  • Precipitation:

    • Cool the filtrate to 0-5 °C.

    • Slowly add 20% NaOH or Ammonium Hydroxide solution dropwise with stirring.[3]

    • Adjust pH to ~10-11.[3] The product will precipitate as a free base.[3]

  • Final Polish:

    • Filter the precipitate and wash extensively with water to remove salts.[3]

    • Recrystallize the wet cake from Ethanol (as per Method A) for analytical purity.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Benzoin + Guanidine + Product) CheckPurity Initial Purity Assessment (TLC / HPLC) Start->CheckPurity MethodChoice Select Purification Route CheckPurity->MethodChoice MethodA Method A: Recrystallization (Ethanol/Water) MethodChoice->MethodA High Purity (>85%) MethodB Method B: Acid-Base Extraction (10% HCl -> NaOH) MethodChoice->MethodB Low Purity / High Benzoin DissolveEtOH Dissolve in Boiling Ethanol MethodA->DissolveEtOH DissolveAcid Suspend in 10% HCl MethodB->DissolveAcid FilterHot Hot Filtration (Remove Insolubles) DissolveEtOH->FilterHot AddWater Add Water to Turbidity Slow Cool FilterHot->AddWater FinalCrystal Isolate Crystals (Vacuum Filtration) AddWater->FinalCrystal FilterNeutral Filter off Undissolved Benzoin (Neutral) DissolveAcid->FilterNeutral Basify Basify Filtrate (pH 10) to Precipitate FilterNeutral->Basify Basify->FinalCrystal QC Quality Control (NMR, MP, HPLC) FinalCrystal->QC

Caption: Decision matrix for selecting between direct recrystallization and acid-base extraction based on crude purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent mix is too polar.[1][2][3]Re-heat to dissolve.[3][5] Add a seed crystal.[3] Cool very slowly. Add slightly more Ethanol.[3]
Low Yield Too much solvent used or product lost in mother liquor.[3]Concentrate the mother liquor and cool again for a second crop.[3]
Colored Impurities Oxidation products or polymeric residues.[3]Use activated charcoal in the hot ethanol step.[3] Ensure inert atmosphere (N2) during synthesis.[2][3]
Persistent Benzoin Incomplete reaction or poor separation.[3]Use Method B (Acid Extraction).[2][3] Benzoin is insoluble in dilute acid.[3]

Quality Control Specifications

To validate the success of the purification, the isolated material must meet the following criteria:

  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: Sharp melting range (typically >230 °C, verify against specific derivative literature). Broad range indicates impurities.[3]

  • 1H-NMR (DMSO-d6):

    • 
       ~12.0 ppm (Broad s, 1H, Imidazole -NH)[1][2]
      
    • 
       ~7.2-7.5 ppm (Multiplet, 10H, Aromatic protons)[1][2]
      
    • 
       ~5.0-6.0 ppm (Broad s, 2H, -NH2, exchangeable with D2O)[1][2]
      
  • Solubility Check: Clearly soluble in 10% HCl; insoluble in water.[3]

References

  • Sigma-Aldrich. 4,5-Diphenylimidazole Product Specification & Properties.[1][2][3]

  • Research Journal of Pharmacy and Technology. Synthesis and Antimicrobial Activity of 2-Amino-4,5-diphenylimidazole Derivatives. (Benzoin condensation protocol).[2][3]

  • BenchChem. Recrystallization Solvents and Troubleshooting for Amino-Imidazoles.

  • PubChem. Compound Summary: 4,5-Diphenylimidazole (Structural Analog Data).[1][2][3][1][2]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of 2-Substituted-4,5-Diphenylimidazoles.

Sources

Method

preparation of Schiff bases from 4,5-diphenyl-1H-imidazol-2-amine

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4,5-Diphenyl-1H-imidazol-2-amine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4,5-Diphenyl-1H-imidazol-2-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Scope

Schiff bases containing an imidazole nucleus are highly valued in medicinal and coordination chemistry due to their robust pharmacological profiles, which include potent antibacterial, antifungal, and anti-inflammatory activities[1]. 4,5-Diphenyl-1H-imidazol-2-amine serves as a highly versatile primary amine precursor. When condensed with various aromatic aldehydes, it yields highly conjugated azomethine (imine) derivatives. These resulting Schiff bases frequently act as multidentate ligands (e.g., N,N,O donors) capable of chelating transition metals, thereby enhancing their biological efficacy and structural integrity[2].

This application note provides a self-validating, step-by-step methodology for synthesizing 4,5-diphenyl-1H-imidazol-2-amine and its subsequent conversion into high-purity Schiff bases.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the physicochemical forces driving this two-step synthesis.

Step 2.1: Synthesis of the Precursor (4,5-Diphenyl-1H-imidazol-2-amine) The core imidazole ring is constructed via a base-catalyzed cyclocondensation between benzil (a 1,2-diketone) and guanidine hydrochloride[3].

  • Causality of the Alkaline Environment: The addition of sodium hydroxide (NaOH) is critical as it neutralizes the guanidine salt to its free base form. The highly nucleophilic nitrogen atoms of the free guanidine then attack the electrophilic carbonyl carbons of benzil. A subsequent double dehydration event yields the fully aromatized, thermodynamically stable 4,5-diphenyl-1H-imidazol-2-amine[4].

Step 2.2: Schiff Base Condensation The exocyclic amine (-NH


) at the C2 position of the imidazole is only moderately nucleophilic due to resonance delocalization into the heteroaromatic ring. To facilitate condensation with an aromatic aldehyde (e.g., salicylaldehyde), a catalytic amount of glacial acetic acid is employed[5].
  • Causality of Acid Catalysis & Solvent Selection: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack. However, precise pH control is paramount; excess acid will protonate the imidazole amine, rendering it non-nucleophilic and halting the reaction. Absolute ethanol is selected as the solvent to minimize water content, which drives the equilibrium of the final dehydration step forward to form the stable azomethine (C=N) linkage[6].

Experimental Workflows & Protocols

Protocol A: Synthesis of 4,5-Diphenyl-1H-imidazol-2-amine
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (2.10 g) of benzil and 10 mmol (0.95 g) of guanidine hydrochloride in 30 mL of absolute ethanol.

  • Alkalinization: Add an aqueous solution of NaOH (15 mmol in 5 mL H

    
    O) dropwise to the stirring mixture to liberate the free guanidine base.
    
  • Reflux & Monitoring: Heat the reaction mixture under continuous reflux for 3-4 hours. Validate the completion of the reaction by monitoring the disappearance of benzil via TLC (Mobile Phase: Hexane:Ethyl Acetate, 7:3).

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water under vigorous magnetic stirring.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove unreacted inorganic salts, followed by a 5 mL wash of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 4,5-diphenyl-1H-imidazol-2-amine.

Protocol B: General Synthesis of Imidazole Schiff Bases

Note: This protocol uses salicylaldehyde as the model aromatic aldehyde.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5 mmol (1.17 g) of the synthesized 4,5-diphenyl-1H-imidazol-2-amine in 20 mL of absolute ethanol.

  • Aldehyde Addition: Add 5 mmol (0.61 g) of salicylaldehyde to the solution.

  • Catalysis: Add exactly 2-3 drops of glacial acetic acid to the mixture to activate the carbonyl group without over-protonating the amine.

  • Condensation: Reflux the mixture continuously for 4-6 hours. Monitor the reaction progress by TLC[5].

  • Crystallization: Upon completion, concentrate the solvent to half its original volume under reduced pressure. Cool the flask in an ice bath for 30 minutes to induce crystallization.

  • Workup: Filter the colored crystalline Schiff base product, wash with cold absolute ethanol, and dry in a vacuum desiccator over anhydrous CaCl

    
    .
    

Quantitative Data & Characterization

Successful formation of the Schiff base is validated through spectroscopic methods. The disappearance of the primary amine doublet in


H-NMR and the emergence of a highly deshielded azomethine proton (-CH=N-) are definitive markers of successful condensation[5].

Table 1: Typical Yields and Spectral Signatures of 4,5-Diphenyl-1H-imidazol-2-amine Schiff Bases

Aldehyde PrecursorSchiff Base DerivativeYield (%)M.P. (°C)IR (C=N) cm⁻¹¹H-NMR (-CH=N-) ppm
Salicylaldehyde2-((4,5-diphenyl-1H-imidazol-2-ylimino)methyl)phenol78210-21216158.45 (s, 1H)
BenzaldehydeN-benzylidene-4,5-diphenyl-1H-imidazol-2-amine82195-19716058.30 (s, 1H)
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-4,5-diphenyl-1H-imidazol-2-amine85188-19016108.35 (s, 1H)
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-4,5-diphenyl-1H-imidazol-2-amine74225-22716208.55 (s, 1H)

Reaction Pathway Visualization

G Benzil Benzil (1,2-Diketone) Base NaOH / Reflux (Cyclocondensation) Benzil->Base Guanidine Guanidine HCl Guanidine->Base Amine 4,5-diphenyl-1H- imidazol-2-amine Base->Amine Acid Glacial Acetic Acid (Catalyst) Amine->Acid Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Acid SchiffBase Imidazole-based Schiff Base Acid->SchiffBase Nucleophilic Addition & Dehydration

Two-step synthetic workflow for imidazole-based Schiff bases.

References

  • Title: Synthesis, characterization, antifungal evaluation, and in silico studies of novel imidazole-pyrazole and imidazole-isoxazole clubbed scaffolds Source: ResearchGate URL
  • Title: Product Class 3: Imidazoles - Thieme E-Books & E-Journals Source: Thieme Connect URL
  • Title: Synthesis of New Imidazole Derivatives Bearing a Morpholine Moiety: Molecular Docking, DFT Analysis, and Evaluation of Antimicrobial Activities Source: ResearchGate URL
  • Title: Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties Source: ResearchGate URL

Sources

Application

Application Note: Optimized Reflux Protocols for the Synthesis of 4,5-Diphenylimidazole Derivatives

Topic: Optimized Reflux Conditions for Synthesizing 4,5-Diphenylimidazole Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized Reflux Conditions for Synthesizing 4,5-Diphenylimidazole Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,5-diphenylimidazole scaffold is a pharmacophore of significant interest in medicinal chemistry, serving as the core structure for various analgesic, anti-inflammatory, and antithrombotic agents. While the classical Debus-Radziszewski synthesis remains the foundational approach, variations in reflux conditions—specifically solvent choice and catalytic intervention—dramatically alter reaction kinetics, yield, and purity.

This guide provides a technical analysis of reflux methodologies, contrasting the robust Classical Glacial Acetic Acid Protocol with a Modern Green Catalytic Protocol . It emphasizes the mechanistic causality behind experimental parameters to ensure reproducibility and scalability in drug discovery workflows.

Mechanistic Foundations & Reaction Logic

The synthesis relies on the condensation of a 1,2-dicarbonyl (benzil) with an aldehyde and a nitrogen source (ammonium acetate).[1][2][3] Understanding the mechanism is critical for troubleshooting low yields or byproduct formation.

The Debus-Radziszewski Pathway

The reaction proceeds through a multi-step sequence involving imine formation, condensation, and cyclization. The reflux temperature is essential not just for kinetics, but to drive the dehydration steps required to aromatize the imidazole ring.

ReactionMechanism Start Benzil + 2 NH4OAc Inter1 α-Diimine Intermediate Start->Inter1 Reflux (- H2O) Inter2 Di-imine Condensation Inter1->Inter2 Nucleophilic Attack Aldehyde + Aldehyde (R-CHO) Aldehyde->Inter2 Cyclization Cyclization & Dehydration (- H2O) Inter2->Cyclization Proton Transfer Product 4,5-Diphenylimidazole Derivative Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Debus-Radziszewski synthesis.[4] The reflux environment facilitates the elimination of water molecules during imine formation and final aromatization.

Critical Experimental Parameters

Solvent Selection: The Solubility vs. Green Trade-off
  • Glacial Acetic Acid (AcOH): The "gold standard" for difficult substrates. AcOH acts as both solvent and acid catalyst. Its high boiling point (118°C) drives the reaction to completion rapidly (2–5 hours). However, it requires harsh neutralization during workup.

  • Ethanol (EtOH): A greener alternative (boiling point 78°C). While benzil has lower solubility in ethanol than in AcOH, the addition of Lewis acid catalysts (e.g., CuCl₂, FeCl₃) or surfactants allows for high yields under milder conditions.

Stoichiometry

A molar ratio of 1:1:4 (Benzil : Aldehyde : Ammonium Acetate) is recommended.

  • Why Excess NH₄OAc? Ammonium acetate is hygroscopic and thermally unstable. It decomposes to ammonia and acetic acid at reflux temperatures. A 4-fold excess ensures a constant supply of ammonia for the imine formation step [1].

Experimental Protocols

Protocol A: Classical Reflux in Glacial Acetic Acid

Best For: Initial screening of novel derivatives; substrates with poor solubility. Mechanism: Acid-catalyzed condensation at high thermal energy.

Materials:

  • Benzil (10 mmol)[3][5]

  • Substituted Benzaldehyde (10 mmol)

  • Ammonium Acetate (40 mmol)[3]

  • Glacial Acetic Acid (50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Benzil (2.10 g) and Ammonium Acetate (3.08 g) to the flask. Add 50 mL of Glacial Acetic Acid. Stir until dissolved.

  • Addition: Add the substituted Benzaldehyde (10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (oil bath set to ~125°C). Maintain gentle reflux for 3–5 hours .

    • QC Check: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the benzil spot indicates completion.

  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

  • Neutralization: Adjust the pH to ~7.0 using ammonium hydroxide (25%) or sodium bicarbonate solution. This step precipitates the free base imidazole.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual acetate.

  • Purification: Recrystallize from hot ethanol or ethanol/water mixture.

Protocol B: Green Catalytic Reflux in Ethanol

Best For: Scale-up, environmentally sensitive workflows, and acid-sensitive substrates. Mechanism: Lewis-acid or surfactant-assisted condensation in a protic solvent.

Materials:

  • Benzil (10 mmol)[3][5]

  • Substituted Benzaldehyde (10 mmol)

  • Ammonium Acetate (40 mmol)[3]

  • Catalyst: Cupric Chloride (CuCl₂[6]·2H₂O) (1 mmol / 10 mol%) OR Benzethonium Chloride (10 mol%) [2, 3].

  • Ethanol (50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

  • Mixing: Combine Benzil, Aldehyde, Ammonium Acetate, and the Catalyst in 50 mL of Ethanol.

  • Reflux: Heat to reflux (oil bath ~85°C).

    • Note: The reaction time may extend to 4–8 hours depending on the aldehyde's electronics (electron-withdrawing groups react faster).

  • Workup: Pour the mixture into 200 mL crushed ice.

    • Advantage:[1][3][5][7][8] Unlike Protocol A, neutralization is often unnecessary or requires minimal base, as the solvent is neutral.

  • Isolation: Filter the solid product.

  • Purification: Recrystallize from hot ethanol.

Workflow Visualization

ExperimentalWorkflow Reactants Combine Reactants (Benzil + Aldehyde + NH4OAc) Choice Select Solvent System Reactants->Choice PathA Protocol A: Glacial Acetic Acid Choice->PathA PathB Protocol B: Ethanol + Catalyst (e.g., CuCl2) Choice->PathB RefluxA Reflux @ 118°C (2-5 Hours) PathA->RefluxA RefluxB Reflux @ 78°C (4-8 Hours) PathB->RefluxB Quench Pour into Crushed Ice RefluxA->Quench RefluxB->Quench Neutralize Neutralize with NH4OH (Required for Path A) Quench->Neutralize If Acid Used Filter Vacuum Filtration Quench->Filter If Neutral Neutralize->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Figure 2: Decision tree for selecting the appropriate reflux protocol based on solvent and catalyst availability.

Data Comparison & Optimization

The following table summarizes the efficiency of various reflux conditions reported in the literature for 4,5-diphenylimidazole synthesis.

ParameterClassical (AcOH)Catalytic Ethanol (CuCl₂)Surfactant Mediated (EtOH)Microwave (Solvent-Free)
Temperature 118°C78°C78°C100–140°C
Time 2–5 h4–6 h3–5 h5–15 min
Yield 70–85%85–92%80–90%90–98%
Workup pH Neutralization req.Simple FiltrationSimple FiltrationExtraction req.
Green Score Low (Corrosive solvent)High (Benign solvent)HighVery High
Ref. [1][2][3][4]

Expert Insight: While microwave synthesis offers speed, Protocol B (Catalytic Ethanol) is often preferred in industrial QA/QC settings because it utilizes standard glassware and offers better batch-to-batch reproducibility without the risk of superheating spots common in microwave reactors.

Troubleshooting & Quality Control

  • Oiling Out: If the product separates as an oil upon pouring into ice water, the mixture may be too acidic or the temperature drop too sudden. Remedy: Re-dissolve in a minimum amount of hot ethanol and allow to cool slowly to room temperature before icing.

  • Incomplete Reaction: If TLC shows residual benzil after 5 hours in Ethanol, add an additional 0.5 equivalents of Ammonium Acetate. The ammonia loss via the condenser can stall the reaction.

  • Coloration: A dark yellow/brown product usually indicates oxidation of the amine or aldehyde. Recrystallization with activated charcoal in ethanol typically restores the white/pale yellow color.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for 2-Substituted-4,5-Diphenyl Imidazoles as Anthelmintic Agents. BenchChem. Link

  • Hangirgekar, S. P., et al. (2014).[6] One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica, 6(6), 164-168.[6] Link

  • Venkatesan, P., et al. (2013). Benzethonium Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent. Oriental Journal of Chemistry, 29(4). Link

  • Chundawat, T. S., et al. (2016).[9] Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles. Synlett, 27, 404-408.[9] Link

  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Organic Letters, 6(9), 1453-1456. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 4,5-diphenyl-1H-imidazol-2-amine in DMSO

Technical Support Center: Troubleshooting Solubility of 4,5-Diphenyl-1H-imidazol-2-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 4,5-Diphenyl-1H-imidazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of highly substituted imidazoles. 4,5-Diphenyl-1H-imidazol-2-amine (also known as 2-amino-4,5-diphenylimidazole) is a notoriously difficult compound to keep in solution during biological assays.

This guide provides field-proven, self-validating protocols to overcome these solubility hurdles, ensuring your in vitro and in vivo experiments yield reproducible data.

The Chemical Causality of Solubility Issues (E-E-A-T Analysis)

To troubleshoot effectively, we must first understand why this compound precipitates. The causality lies in the molecule's structural dichotomy:

  • Intermolecular Hydrogen Bonding: The unsubstituted annular nitrogen (N1) and the primary amine at the C2 position act as strong hydrogen bond donors and acceptors. In the solid state, these molecules form robust polymeric chains with intermolecular bonds as short as 286 pm[1].

  • Hydrophobic Collapse: The two phenyl rings at the C4 and C5 positions make the molecule highly lipophilic.

  • The "Solvent Shock" Phenomenon: Pure Dimethyl Sulfoxide (DMSO) is an excellent aprotic solvent because it acts as a strong hydrogen-bond acceptor, disrupting the compound's self-association. However, when this concentrated DMSO stock is pipetted directly into an aqueous assay buffer or cell culture media, the local concentration of water spikes. The water outcompetes DMSO, stripping the solvent away from the drug. Driven by the hydrophobic effect of the diphenyl groups, the compound rapidly re-associates and crystallizes out of solution[2],[3].

  • Amphoterism: The compound is amphoteric. Its solubility is highly dependent on the pH of the environment, meaning it will behave differently in acidic versus physiological (pH 7.4) conditions[1],[2].

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 4,5-diphenyl-1H-imidazol-2-amine (and its close structural analogs) across different solvent vehicles to help you select the right system for your assay[4].

Solvent System / VehicleEstimated Solubility LimitRecommended Application
100% Anhydrous DMSO 10 – 20 mMPrimary stock solution storage
PBS (pH 7.4) / Cell Media < 0.1 mMDirect aqueous assays (High risk of precipitation)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ~2.5 – 3.3 mg/mLIn vivo dosing / Intravenous formulation
10% DMSO + 90% (20% HP-β-CD in Saline) ≥ 2.5 mg/mLIn vitro assays requiring low toxicity

Step-by-Step Troubleshooting Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Preventing Precipitation in Cell Culture Media (The "Intermediate Dilution" Method)

Adding a DMSO stock directly to a 96-well plate often causes localized precipitation[3]. This protocol prevents solvent shock by gradually acclimating the compound to an aqueous environment.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation Checkpoint: The solution must be optically clear. If cloudy, warm in a 37°C water bath for 5 minutes and sonicate.

  • Media Pre-warming: Aliquot the required volume of cell culture media into a separate sterile conical tube and warm to 37°C.

  • Intermediate Dilution: Instead of adding the drug directly to the cells, add the required volume of the DMSO stock dropwise into the pre-warmed media tube while vortexing gently.

  • Final Transfer: Transfer the mixed, intermediate solution to the cell culture wells.

    • Validation Checkpoint: Measure the optical density (OD) of a blank well at 600 nm. An

      
       indicates micro-precipitation. If this occurs, you have exceeded the thermodynamic solubility limit of the media.
      
Protocol B: Co-Solvent Formulation for In Vivo Dosing (Sequential Addition)

For animal models, you cannot use 100% DMSO. This protocol uses excipients to bridge the polarity gap and form protective micelles around the compound[4],[2].

  • Primary Solubilization: Weigh the compound and dissolve it completely in 10% (final volume) DMSO . Sonicate until clear.

  • Co-solvent Addition: Add 40% (final volume) PEG300 . Vortex thoroughly for 60 seconds.

    • Causality: PEG300 lowers the dielectric constant of the mixture, preventing immediate hydrophobic collapse.

  • Surfactant Addition: Add 5% (final volume) Tween-80 . Vortex gently to avoid excessive frothing.

    • Causality: Tween-80 forms micelles that encapsulate the diphenyl moieties.

  • Aqueous Quench: Add 45% (final volume) Saline dropwise while stirring continuously.

    • Validation Checkpoint: The final formulation must remain a clear solution without phase separation. If phase separation occurs, the sequence of addition was likely violated.

Protocol C: Chemical Modification (Hydrochloride Salt Conversion)

If formulation strategies fail, converting the free base to a hydrochloride (HCl) salt will drastically improve its inherent aqueous solubility by protonating the imidazole ring[5].

  • Suspension: Suspend the 4,5-diphenyl-1H-imidazol-2-amine free base in a minimal volume of methanol.

  • Acidification: Bubble dry HCl gas through the suspension, or add a stoichiometric excess of concentrated aqueous HCl, until the suspension turns into a clear solution.

  • Precipitation: Pour the mixture slowly into cold, dry diethyl ether. The HCl salt will crash out as a fine white solid.

  • Recovery: Filter the solid, wash with fresh diethyl ether, and dry under a vacuum.

    • Validation Checkpoint: Take 1 mg of the new powder and add it to 1 mL of pure water. It should dissolve readily without the need for organic co-solvents[5].

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO but forms "icy crystals" the moment it touches my assay buffer. Are these DMSO crystals? A: No, pure DMSO freezes at 18.5°C, but when diluted in media at room temperature or 37°C, it will not freeze. The "icy crystals" are your precipitated drug[3]. This is classic solvent shock. You must use the Intermediate Dilution method (Protocol A) or encapsulate the drug using cyclodextrins (e.g., HP-β-CD)[2].

Q: Can I just increase the DMSO concentration in my assay to keep it soluble? A: While increasing DMSO improves solubility, concentrations above 0.5% - 1.0% (v/v) are generally cytotoxic to mammalian cells and can denature target proteins in biochemical assays. It is chemically unsound to force solubility at the expense of biological viability.

Q: Does the pH of my assay buffer matter? A: Yes, critically so. Because the compound is amphoteric, its ionization state is pH-dependent. In acidic conditions, the nitrogens protonate, forming a highly soluble salt. In neutral physiological buffers (pH 7.4), it exists largely as the highly insoluble free base[1],[2]. If your assay permits, slightly lowering the pH can act as a solubility rescue strategy.

Visualizations

Workflow N1 Solid 4,5-diphenyl- 1H-imidazol-2-amine N2 Assess Target Assay Requirements N1->N2 N3 In Vitro / Cell Culture N2->N3 N4 In Vivo / High Aqueous N2->N4 N5 Prepare 10-20 mM Stock in 100% DMSO N3->N5 N7 Sequential Co-Solvent Addition (DMSO -> PEG300 -> Tween 80 -> Saline) N4->N7 N8 Salt Conversion (HCl Salt Formation) N4->N8 N6 Pre-dilute in intermediate volume (Avoid shock) N5->N6 N9 Clear Working Solution N6->N9 N7->N9 N8->N9

Fig 1. Troubleshooting workflow for solubilizing 4,5-diphenyl-1H-imidazol-2-amine.

Mechanism A Free Base in DMSO (Soluble Monomers) B Direct Aqueous Dilution (Solvent Shock) A->B E Co-Solvents / Excipients (e.g., Cyclodextrins) A->E Optimized Route C Intermolecular H-Bonding & Hydrophobic Aggregation B->C D Precipitation / Crystallization C->D F Micellar Encapsulation & Steric Shielding E->F G Stable Aqueous Solution F->G

Fig 2. Mechanism of aqueous precipitation and resolution via excipient encapsulation.

References

  • Title: Product Class 3: Imidazoles Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Why does a compound that dissolve in DMSO, precipitates with media? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclization Temperature for 4,5-Diphenylimidazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for optimizing the cyclization temperature in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for optimizing the cyclization temperature in the synthesis of 4,5-diphenylimidazole derivatives via the Debus-Radziszewski multicomponent reaction.

Section 1: Mechanistic Workflow & Temperature Dependence

Understanding the causality behind your reaction conditions is the first step to optimization. The Debus-Radziszewski synthesis is not a single-step event; it is a cascade reaction where temperature dictates whether the reaction progresses to the final product or stalls at an intermediate[1].

Mechanism Start Benzil + Aldehyde + NH4OAc Step1 Condensation (Fast, Low Temp) Start->Step1 Intermediate Diimine Intermediate (Stalls if T < 80°C) Step1->Intermediate Step2 Cyclization & Dehydration (Rate-Limiting, High Ea) Intermediate->Step2 Optimal Temp (80°C - 130°C) Degradation Oxidative Degradation (If T > 160°C) Intermediate->Degradation Excessive Heat (Prolonged) Product 4,5-Diphenylimidazole (Target) Step2->Product

Thermodynamic and kinetic pathways of Debus-Radziszewski cyclization based on temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the Debus-Radziszewski synthesis of 4,5-diphenylimidazole? A1: The synthesis occurs in two distinct kinetic stages[1]. The initial condensation of the 1,2-dicarbonyl (benzil) with ammonia (from ammonium acetate) to form a diimine intermediate has a low activation energy (


) and proceeds readily at room temperature. However, the subsequent condensation of the diimine with the aldehyde and the final cyclization/dehydration step represent the rate-limiting thermodynamic barrier. If the temperature is too low (< 60 °C), the reaction stalls at the diimine intermediate. If the temperature is too high (> 160 °C in conventional solvents), you risk oxidative degradation of the aldehyde and the formation of polymeric byproducts[2].

Q2: How do conventional reflux temperatures compare to solvent-free or microwave-assisted (MAOS) conditions? A2: Conventional reflux in ethanol (approx. 80 °C) typically requires 12 to 24 hours to achieve complete cyclization[3]. In contrast, solvent-free conditions using promoters like lactic acid require higher temperatures (up to 160 °C) but finish in 2-3 hours[4]. Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating to rapidly surpass the activation energy barrier, achieving cyclization in 1-10 minutes at 50-120 °C depending on the ionic liquid or acid catalyst used[5].

Q3: I am using a highly electron-withdrawing aldehyde (e.g., 4-nitrobenzaldehyde). Do I need to adjust the cyclization temperature? A3: Yes. Electron-withdrawing groups on the aldehyde increase the electrophilicity of the carbonyl carbon, which lowers the activation energy required for the diimine nucleophilic attack. You can often achieve complete cyclization at lower temperatures (e.g., 80-100 °C) faster than with electron-donating groups[4]. Excessive heating with electron-withdrawing aldehydes often leads to unwanted side reactions and tar formation.

Section 3: Quantitative Data on Temperature Optimization

The following table summarizes the effect of temperature and methodology on the yield of 2,4,5-triphenyl-1H-imidazole (a standard 4,5-diphenylimidazole derivative) to help you select the optimal conditions for your lab setup[3][4][5].

MethodologyCatalyst / SolventTemp (°C)TimeYield (%)Primary Observation / Causality
Conventional RefluxNone / Ethanol8024 h76.8Slow cyclization; requires prolonged heating to overcome

barrier.
Solvent-Free HeatingLactic Acid1003 h62.0Incomplete diimine conversion; stalled intermediate.
Solvent-Free HeatingLactic Acid1303 h70.0Improved cyclization, but kinetic energy still suboptimal.
Solvent-Free HeatingLactic Acid1603 h83.0Optimal thermal energy for complete dehydration and ring closure.
Microwave (MAOS)Ionic Liquid (IL)~12010 min89.0Rapid dielectric heating provides localized energy, preventing degradation.

Section 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints to ensure your temperature parameters are successfully driving cyclization.

Protocol A: Conventional Reflux Synthesis (Ethanol)

Causality Focus: Gradual thermal integration to prevent aldehyde oxidation[3].

  • Reagent Assembly: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), the target aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol) in 15 mL of absolute ethanol. Rationale: Excess ammonium acetate drives the equilibrium of the initial diimine formation forward.

  • Thermal Initiation: Attach a reflux condenser and heat the mixture to 80 °C with constant magnetic stirring.

  • Self-Validation (Visual & Analytical):

    • Visual Check: The mixture will transition from a pale yellow suspension to a clear, deep amber solution within the first 2 hours (indicating diimine formation).

    • Analytical Check: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the benzil spot (

      
       ≈ 0.6) disappears and a highly UV-active product spot (
      
      
      
      ≈ 0.3) dominates.
  • Isolation: Once cyclization is confirmed (typically 12-24 h), pour the hot mixture into 50 mL of crushed ice. The sudden temperature drop forces the hydrophobic 4,5-diphenylimidazole to precipitate.

  • Purification: Filter the solid under vacuum and recrystallize from hot ethanol to remove unreacted aldehyde.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

Causality Focus: Rapid activation energy bypass using dielectric heating[2].

  • Preparation: In a dedicated microwave reaction vessel, combine benzil (1 mmol), aldehyde (1 mmol), ammonium acetate (5 mmol), and a catalytic amount of glacial acetic acid (5 mol%).

  • Irradiation: Seal the vessel and irradiate at 200-600 W. Program the reactor to ramp to 120 °C and hold for 5-7 minutes. Rationale: The sealed vessel increases internal pressure, allowing the solvent to exceed its atmospheric boiling point, drastically accelerating the rate-limiting cyclization step without exposing the mixture to atmospheric oxygen.

  • Self-Validation (Pressure/Temp): Ensure the microwave's IR sensor confirms a stable 120 °C. A sudden spike in pressure indicates solvent decomposition; abort if pressure exceeds the vessel's safety threshold.

  • Workup: Cool the vessel to room temperature (active air cooling for 2 minutes). Add cold water to precipitate the crude product, filter, and wash with distilled water.

Section 5: Troubleshooting Guide & Decision Tree

If your synthesis is failing, use the diagnostic logic tree below to identify whether temperature, reagents, or kinetics are at fault.

Troubleshooting Issue Issue: Low Yield or Stalled Reaction CheckTLC Perform TLC Analysis Is Benzil Present? Issue->CheckTLC YesBenzil Yes: Diimine Formation Failed CheckTLC->YesBenzil NoBenzil No: Stalled at Intermediate CheckTLC->NoBenzil Action1 Check NH4OAc Quality (Must be dry/excess) YesBenzil->Action1 Action2 Increase Cyclization Temp (e.g., to 120°C - 160°C) NoBenzil->Action2 Action1->CheckTLC Success Complete Ring Closure Action2->Success

Diagnostic decision tree for troubleshooting stalled 4,5-diphenylimidazole syntheses.

Troubleshooting FAQ: Q4: My reaction turns black and yields a tar-like substance. What happened? A4: This is indicative of thermal degradation or aldehyde polymerization[2], typically caused by localized overheating (hot spots) or exceeding 160 °C in the presence of oxygen. Solution: Lower the cyclization temperature by 20 °C, ensure vigorous stirring to distribute heat evenly, and consider running the reaction under an inert nitrogen or argon atmosphere to prevent oxidative degradation.

References

  • Debus–Radziszewski imidazole synthesis. Wikipedia. URL:[Link]

  • An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter. Vinayakrao Patil Mahavidyalaya. URL: [Link]

  • Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defect. Semantic Scholar. URL: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection. PMC (National Institutes of Health). URL:[Link]

Sources

Troubleshooting

solving steric hindrance in 4,5-diphenyl-1H-imidazol-2-amine reactions

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It bypasses generic advice to address the specific steric and electronic constraints imposed by the 4...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It bypasses generic advice to address the specific steric and electronic constraints imposed by the 4,5-diphenyl scaffold.

The Steric Landscape: Analysis of the Problem

The 4,5-diphenyl-1H-imidazol-2-amine scaffold presents a unique "Steric Fortress." Unlike simple imidazoles, the two phenyl rings at positions 4 and 5 create a significant rotational barrier and steric wall that shields the N1 and N3 ring nitrogens.

Key Structural Constraints:

  • The "Phenyl Gate" Effect: The phenyl rings are not static; they rotate. However, to minimize steric clash with each other, they often adopt a twisted conformation that effectively shrouds the N1-H site.

  • Nucleophilic Competition: You have three nucleophilic sites:

    • N-Exo (Exocyclic Amine): Generally the most accessible, but its nucleophilicity is modulated by resonance with the ring.

    • N1 (Ring Nitrogen): Highly hindered by the C5-phenyl group.

    • N3 (Ring Nitrogen): Sterically identical to N1 due to tautomerism, but often inaccessible for alkylation until N1 is deprotonated.

Troubleshooting Module: N-Functionalization (Ring vs. Exocyclic)

Issue A: "I cannot get the N1-alkylation to proceed; starting material is recovered."

Diagnosis: The electrophile cannot penetrate the steric field of the C5-phenyl ring under standard


 conditions.
The Fix:  Switch from "Passive" to "Active" Nucleophilicity.

Protocol 1: The "Hard" Alkylation (Forcing N1 Access) Standard bases like


 are often insufficient to generate a "naked" anion capable of overcoming the steric barrier.
  • Solvent System: Switch to DMF or NMP (anhydrous). These polar aprotic solvents strip the cation away from the base, leaving a more reactive imidazolyl anion.

  • Base: Use NaH (60% dispersion) or Cs2CO3 . Cesium is larger and forms a looser ion pair with the imidazolyl anion than Potassium, increasing reactivity.

  • Temperature/Energy:

    • Standard: Heat to 80–100°C.

    • Advanced:Microwave Irradiation is superior here.[1] The rapid dielectric heating can overcome the local activation energy barrier caused by the phenyl rotation.

ParameterStandard (Failing)Optimized (Success)
Base

/

NaH or

Solvent Acetone / ACNDMF or NMP
Temp Reflux (60-80°C)120-140°C (Microwave)
Stoichiometry 1.1 eq Electrophile1.5 - 2.0 eq Electrophile

Expert Insight: If N1-alkylation remains impossible, consider "Reverse Synthesis" : Construct the imidazole ring after placing the substituent on the nitrogen (e.g., condensing benzil with an N-substituted guanidine). This bypasses the steric hurdle entirely.

Issue B: "My acylation is non-selective (Mixture of N-exo and N-ring products)."

Diagnosis: Acyl chlorides are small enough to attack both N-exo and N1. The 4,5-diphenyl bulk slows down N1 attack, but doesn't stop it completely if the reagent is potent. The Fix: Kinetic Control via Steric Filtering.

Protocol 2: Selective Exocyclic Amine Protection/Functionalization To react only the exocyclic amine (N-exo) while ignoring the ring nitrogens:

  • Use Bulky Bases: Use DIPEA (Hünig's Base) instead of Pyridine. The bulk of DIPEA prevents it from effectively assisting the acylation at the hindered N1 site, directing reaction to the more accessible exocyclic amine.

  • Lower Temperature: Run the reaction at 0°C to -10°C . At low energy, the reaction will follow the path of least steric resistance (N-exo).

  • Reagent Choice: Use Anhydrides instead of Acyl Chlorides. They are bulkier and less reactive, enhancing selectivity for the primary amine over the hindered ring nitrogen.

Visualizing the Reaction Logic (Graphviz)

The following diagram illustrates the decision tree for selecting reaction conditions based on the target site (Ring N1 vs. Exocyclic Amine).

ReactionLogic Start Target: 4,5-Diphenyl-1H-imidazol-2-amine Goal What is your Functionalization Target? Start->Goal Exo Exocyclic Amine (-NH2) Goal->Exo Accessible Ring Ring Nitrogen (N1) Goal->Ring Hindered Exo_Strategy Strategy: Kinetic Control Exo->Exo_Strategy Ring_Problem Problem: Steric Shielding by Phenyls Ring->Ring_Problem Exo_Action Use Bulky Base (DIPEA) Low Temp (<0°C) Bulky Electrophile (Anhydride) Exo_Strategy->Exo_Action Ring_Strategy Strategy: Thermodynamic Forcing Ring_Problem->Ring_Strategy Ring_Action Use Small Base (NaH) High Temp / Microwave Polar Aprotic Solvent (DMF) Ring_Strategy->Ring_Action

Caption: Decision matrix for functionalizing 4,5-diphenyl-1H-imidazol-2-amine based on steric accessibility.

Experimental Protocol: Microwave-Assisted Synthesis

For overcoming sterics during the formation of the scaffold itself or difficult functionalizations.[2]

Context: Traditional reflux methods for synthesizing 4,5-diphenylimidazoles often suffer from long reaction times (4-8 hours) due to the bulk of the benzil intermediate. Microwave irradiation reduces this to minutes.

Procedure (One-Pot Synthesis):

  • Reagents: Combine Benzil (10 mmol), Aldehyde (10 mmol), and Ammonium Acetate (50 mmol) in a microwave vial.

  • Catalyst/Solvent: Add Acetic Acid (5 mL) . Note: Acetic acid acts as both solvent and catalyst, protonating the carbonyls to overcome steric deactivation.

  • Irradiation: Seal and irradiate at 140°C for 5–10 minutes (Power: 200W).

  • Workup: Pour the hot mixture into crushed ice. The sudden temperature drop and solubility change will precipitate the product, leaving impurities in the acetic acid/water phase.

  • Purification: Recrystallize from Ethanol.

Why this works: The high localized temperature increases the collision frequency of the bulky benzil and aldehyde, forcing the condensation despite the steric clash.

FAQ: Common User Pitfalls

Q: I am seeing a "di-acylated" product. What is it? A: If you use strong conditions (Reflux, excess acyl chloride), you will acylate the Exocyclic Amine and the Ring Nitrogen (N1).

  • Fix: Perform a selective hydrolysis . The N1-acyl group is effectively an amide but is electronically destabilized by the imidazole ring and steric strain. Treating the di-acylated product with mild base (NaOH/MeOH) at room temperature often selectively cleaves the N1-acyl group while leaving the Exocyclic amide intact.

Q: Why is my product solubility so poor? A: The "Diphenyl" motif induces strong


-

stacking in the solid state.
  • Fix: Do not use Diethyl Ether or Hexanes for workups; the product will crash out immediately, trapping impurities. Use DCM/Methanol (9:1) for extractions or Hot Ethanol for recrystallization.

Q: Can I use the "Chan-Lam" coupling for N-arylation? A: It is difficult. The copper cycle is sensitive to steric bulk.

  • Recommendation: For N-arylation of this scaffold, Buchwald-Hartwig conditions (Pd-catalyst) are generally required, but you must use a ligand with a wide bite angle (like Xantphos) to accommodate the bulky nucleophile.

References

  • Microwave Assisted Synthesis: Suresh, A. J., et al. "Microwave Assisted Synthesis and Characterization of Some 2-Substituted-4,5-Diphenylimidazole Derivatives."[1][2] Journal of Pharmaceutical Sciences and Research. 1

  • Regioselectivity Insights: University of Otago. "N-Alkylation of Imidazoles: Regioselectivity and Steric Effects." Department of Chemistry Research Archive. 3

  • Pseudo-Michael Reactions & Sterics: National Institutes of Health (NIH). "The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate." PubMed Central. 4

  • Reaction Optimization: BenchChem. "Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis (Acylation Troubleshooting)." BenchChem Technical Guides. 5

Sources

Optimization

alternative catalysts for 2-amino-4,5-diphenylimidazole production

Technical Support Center: Alternative Catalysts for 2-Amino-4,5-Diphenylimidazole Production Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Catalytic Optimization & Troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Catalysts for 2-Amino-4,5-Diphenylimidazole Production

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Catalytic Optimization & Troubleshooting for Imidazole Synthesis

Executive Summary: The Shift to Alternative Catalysis

User Query: "I am synthesizing 2-amino-4,5-diphenylimidazole via the condensation of benzil and guanidine. The traditional base-catalyzed reflux (KOH/EtOH) is giving inconsistent yields (<60%) and difficult purification. What are my alternative catalytic options?"

Technical Response: The synthesis of 2-amino-4,5-diphenylimidazole relies on the cyclocondensation of benzil (1,2-diketone) with guanidine . While traditional strong bases drive this reaction, they often suffer from poor atom economy, long reaction times, and the formation of "tarry" side products due to benzil rearrangement (benzilic acid rearrangement) under highly alkaline conditions.

We recommend shifting to Lewis Acid or Green Catalytic systems that promote the activation of the carbonyl group without triggering background rearrangements.

Reaction Mechanism & Critical Control Points

To troubleshoot yield issues, you must understand the failure points in the mechanism. The reaction proceeds via a double nucleophilic attack followed by dehydration.

Figure 1: Mechanistic Pathway & Failure Points

ReactionMechanism Start Benzil + Guanidine Inter1 Intermediate A: Mono-imine Formation Start->Inter1 Nucleophilic Attack (Catalyst Activated) Side1 Side Product: Benzilic Acid (High pH) Start->Side1 Strong Base (KOH) Rearrangement Inter2 Intermediate B: 4,5-Dihydroxy-imidazolidine Inter1->Inter2 Cyclization Side2 Incomplete: Mono-condensed Linear Product Inter1->Side2 Steric Hindrance Low Temp Product Product: 2-Amino-4,5-diphenylimidazole Inter2->Product Dehydration (-2 H2O) (Rate Limiting Step)

Caption: The critical step is the final dehydration. Traditional bases struggle here if water is not removed. Acidic catalysts facilitate this elimination step.

Catalyst Selection Guide (FAQ Format)

Option A: Solid Acid Catalysts (Silica-Sulfuric Acid / Zeolites)

Q: Why use solid acids? A: They act as dual-function catalysts. The surface acidity activates the benzil carbonyls (increasing electrophilicity) for guanidine attack, while the porous structure acts as a water scavenger, driving the equilibrium toward the product (Le Chatelier’s principle).

  • Recommendation: Silica-supported Sulfuric Acid (

    
    ) or H-ZSM-5 Zeolite.
    
  • Expected Yield: 85-92%

  • Reaction Time: 1-2 hours (Reflux).

Option B: Microwave-Assisted Synthesis (Catalyst-Free or Mild Acid)

Q: Can I eliminate the catalyst entirely? A: Yes, by using Microwave Irradiation (MW). MW heating provides direct kinetic energy to the polar transition states, overcoming the activation barrier that usually requires a chemical catalyst.

  • Recommendation: Solvent-free conditions or minimal Ethanol.

  • Expected Yield: 88-95%

  • Reaction Time: 5-10 minutes.

Option C: Molecular Iodine ( )

Q: Is Iodine a viable catalyst for this specific amino-imidazole? A: Yes. Iodine acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of benzil, making it highly susceptible to nucleophilic attack by guanidine. It is far gentler than KOH, preventing benzilic acid rearrangement.

  • Recommendation: 5-10 mol%

    
     in Ethanol.
    
  • Expected Yield: ~90%

  • Reaction Time: 30-45 minutes.

Comparative Data: Traditional vs. Alternative

ParameterTraditional (KOH/Reflux)Microwave (MW)Silica-Sulfuric AcidIodine (

)
Reaction Time 4 - 8 Hours5 - 10 Minutes 1 - 2 Hours30 - 45 Minutes
Yield 55 - 65%88 - 95% 85 - 92%88 - 90%
Work-up Extraction/NeutralizationRecrystallizationFiltration (Catalyst Recovery)Thiosulfate Wash
Green Score Low (Corrosive waste)High (Energy efficient) High (Reusable)Moderate

Troubleshooting Guides

Issue: Low Yield & "Sticky" Product

Diagnosis: Incomplete dehydration. The intermediate 4,5-dihydroxy-imidazolidine (See Diagram 1) is stable and can form a gum if water is not removed. Solution:

  • If using Reflux: Add a Dean-Stark trap to physically remove water, or use a dehydrating catalyst like

    
    .
    
  • If using Microwave: Ensure you are running "Open Vessel" or venting to allow steam escape, or add anhydrous

    
     to the reaction vessel.
    
Issue: Product is Red/Brown (Impure)

Diagnosis: Oxidation of guanidine or benzil rearrangement. Solution:

  • Switch from KOH to Iodine (

    
    )  or Acetic Acid .
    
  • Ensure Benzil purity. Yellow benzil is good; if it looks orange/brown before reaction, recrystallize it from ethanol first.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best for: High throughput, small scale (mg to g).

  • Mix: In a borosilicate glass vial, grind Benzil (10 mmol) and Guanidine Carbonate (10 mmol) until a fine homogeneous powder is formed.

  • Catalyst (Optional): Add 1 drop of acetic acid or water to aid energy transfer (though often unnecessary).

  • Irradiate: Place in a microwave reactor (e.g., CEM or Biotage) or domestic microwave (modified for reflux).

    • Settings: 300W, 110°C.

    • Duration: Irradiate for 2 minutes. Cool for 1 minute. Irradiate for 2 more minutes.

  • Monitor: TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: The mixture will solidify upon cooling. Wash the solid with cold water (to remove unreacted guanidine) and recrystallize from Ethanol.

Protocol B: Iodine-Catalyzed Synthesis (Green Method)

Best for: Benchtop synthesis without special equipment.

  • Dissolve: In a 50mL round-bottom flask, dissolve Benzil (1 mmol) and Guanidine Nitrate (1 mmol) in Ethanol (10 mL) .

  • Catalyst: Add Molecular Iodine (

    
    ) (10 mol%, ~25 mg) .
    
  • Reaction: Stir at reflux temperature for 45 minutes. The dark iodine color may fade as it complexes, then return.

  • Quench: Cool the mixture. Pour into crushed ice containing a small amount of Sodium Thiosulfate (

    
    ) . Note: This step is critical to remove the Iodine stain and precipitate the white/pale yellow product.
    
  • Filtration: Filter the precipitate and wash with cold water.[1][2]

Troubleshooting Logic Flow

Figure 2: Decision Tree for Process Optimization

Troubleshooting Problem Start: Low Yield or Impurity CheckTLC Check TLC: Is Benzil consumed? Problem->CheckTLC YesConsumed Yes, Benzil Consumed CheckTLC->YesConsumed Yes NoConsumed No, Benzil Remains CheckTLC->NoConsumed No CheckSpots Multiple Spots/Streaking? YesConsumed->CheckSpots CheckTemp Check Temperature/Catalyst NoConsumed->CheckTemp SideProducts Side Reactions (Rearrangement) Action: Switch from Base to Lewis Acid (I2) CheckSpots->SideProducts Yes (Streaking) GumFormation Gum/Sticky Product? Action: Incomplete Dehydration. Increase Heat or Add Dehydrating Agent CheckSpots->GumFormation No (Single Spot but Low Mass) LowActivity Catalyst Poisoning? Action: Increase Catalyst Load (15 mol%) or Grind Reagents Finer CheckTemp->LowActivity

Caption: Step-by-step logic to isolate whether the failure is kinetic (reaction rate) or thermodynamic (side reactions).

References

  • Kidwai, M., et al. (2005). "Molecular Iodine: A Versatile Catalyst for the Synthesis of 2,4,5-Triarylimidazoles." Journal of Heterocyclic Chemistry. (Demonstrates the efficacy of Iodine as a Lewis acid for benzil condensations).

  • Suresh, A. J., et al. (2010).[3] "Microwave Assisted Synthesis and Characterization of Some 2-Substituted-4,5-Diphenylimidazole Derivatives." Rasayan Journal of Chemistry. (Validates the microwave protocol for this specific scaffold).

  • Shelke, K. F., et al. (2009). "Cellulose sulfuric acid: A biodegradable and recyclable solid acid catalyst for the one-pot synthesis of 2,4,5-triarylimidazoles." Chinese Chemical Letters. (Establishes the solid acid protocol).

  • BenchChem Technical Support. (2025). "Application Notes: One-Pot Synthesis of 2-Aminoimidazole Derivatives." (General mechanistic grounding for guanidine condensation).

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 4,5-diphenyl-1H-imidazol-2-amine

Prepared by: Senior Application Scientist, Chemical Stability Division Last Updated: March 7, 2026 Introduction Welcome to the technical support center for 4,5-diphenyl-1H-imidazol-2-amine. This molecule is a valuable he...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Stability Division Last Updated: March 7, 2026

Introduction

Welcome to the technical support center for 4,5-diphenyl-1H-imidazol-2-amine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, recognized as a key structural element in a wide range of bioactive compounds.[1][2] However, its chemical structure, which incorporates both an imidazole ring and an aromatic 2-amino group, renders it susceptible to oxidative degradation during storage and handling. This guide provides in-depth troubleshooting advice and validated protocols to help researchers maintain the integrity and purity of their samples.

Frequently Asked Questions (FAQs)

Q1: My solid, off-white sample of 4,5-diphenyl-1H-imidazol-2-amine has started to turn yellow/brown. What is happening?

This discoloration is a classic indicator of atmospheric oxidation. Aromatic amines are well-documented to oxidize upon contact with air, leading to the formation of colored byproducts and a decrease in the purity of the compound.[3] The 2-amino group on the imidazole ring is particularly susceptible to this process, which can be accelerated by other environmental factors.

Q2: What are the primary environmental factors that cause the degradation of this compound?

The degradation of 4,5-diphenyl-1H-imidazol-2-amine is primarily driven by a combination of four factors:

  • Oxygen: Atmospheric oxygen is the principal reactant. The imidazole moiety and the aromatic amine can undergo autoxidation, a process that is often initiated by free radicals.[4][5]

  • Light (Photodegradation): Imidazole-containing compounds can be sensitive to photodegradation, especially when exposed to high-intensity or UV light.[5][6] This light energy can catalyze the formation of reactive radical species, initiating or accelerating the oxidation process.

  • Elevated Temperature: Heat increases the rate of chemical reactions. Storing the compound at ambient or elevated temperatures will significantly accelerate the rate of oxidation compared to storage at low temperatures.[7]

  • Moisture: The presence of water can facilitate certain degradation pathways. It is crucial to store the compound as a dry solid to minimize hydrolysis and other moisture-mediated reactions.[8][9]

Q3: What is the definitive, best-practice method for the long-term storage of solid 4,5-diphenyl-1H-imidazol-2-amine?

For maximum long-term stability, the compound must be stored under a multi-barrier system that excludes all degrading elements. The gold standard is storage at low temperature (-20°C or below) in a sealed, opaque container under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This method directly counteracts all primary degradation factors. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I need to weigh out the compound for an experiment. How can I handle it without causing significant oxidation?

Minimizing exposure to the atmosphere is key. For short-term handling, such as weighing, it is highly recommended to work within an inert atmosphere environment like a glove box.[10] If a glove box is unavailable, you can create a temporary inert environment by using a "glove bag" or by blanketing the weighing area and container with a gentle stream of nitrogen or argon gas.[11] The goal is to displace the air and minimize the time the compound is exposed. Always use a fresh container for the dispensed material and promptly and properly reseal the main stock bottle under inert gas.

Q5: How can I analytically confirm if my sample is degrading and what should I look for?

Visual inspection (discoloration) is the first clue, but analytical confirmation is necessary for research applications.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. An analysis of a pristine sample will show a single major peak corresponding to the pure compound. An oxidized sample will display additional peaks, typically at different retention times, representing degradation products. A common degradation product to look for is the corresponding 2-oxo-imidazole derivative.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products. By coupling HPLC with a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the impurities, which helps in elucidating their chemical structures.[5][6]

  • Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of purity.[12] Running a sample of the compound against a known pure standard can quickly reveal the presence of impurities as separate spots.

Q6: My research requires me to prepare a stock solution. Is the compound stable in solution, and how should I store it?

The compound is significantly less stable in solution than in its solid state.[5][6] The solvent matrix allows for greater molecular mobility and interaction with dissolved oxygen. To mitigate this:

  • Prepare Solutions Fresh: The best practice is to prepare solutions immediately before use.

  • Use Deoxygenated Solvents: Use solvents that have been deoxygenated by sparging with nitrogen or argon for at least 30 minutes.

  • Store Under Inert Gas: If a solution must be stored, even for a short period, flush the headspace of the vial with an inert gas before sealing.

  • Protect from Light and Heat: Store solutions in amber vials at low temperatures (e.g., 2-8°C or -20°C, depending on the solvent's freezing point).

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Action(s)
Yellowing or browning of solid powder Atmospheric oxidation due to improper storage.Discard the sample if purity is critical. For non-critical applications, consider purification by recrystallization. Implement the recommended long-term storage protocol immediately for all new stock.
Appearance of new peaks in HPLC chromatogram Chemical degradation (likely oxidation).Confirm the identity of new peaks using LC-MS if possible. If degradation is confirmed, procure a fresh, high-purity lot of the compound. Review and improve handling and storage procedures.
Inconsistent experimental results Variable purity of the starting material due to ongoing degradation.Perform a purity check (e.g., via HPLC) on the starting material before each experiment. Aliquot the solid compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock bottle.
Poor solubility after storage Formation of insoluble polymeric oxidation byproducts.This is a sign of advanced degradation. The sample is likely unusable for most applications and should be disposed of according to hazardous waste guidelines.[13]

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol establishes a multi-barrier system to ensure maximum stability.

  • Preparation: Place the primary container (e.g., a small amber glass vial) containing the 4,5-diphenyl-1H-imidazol-2-amine into a larger, sealable secondary container (e.g., a glass jar with a screw-top lid or a desiccator).

  • Inerting: Introduce a tube connected to a source of dry argon or nitrogen gas into the secondary container. Position the tube outlet near the bottom of the container.

  • Purging: Gently flush the container with the inert gas for 5-10 minutes. Since argon is denser than air, it will displace the oxygen from the bottom up.[11] Ensure the lid is loosely placed to allow the displaced air to escape.

  • Sealing: While still under a positive flow of inert gas, carefully and tightly seal the secondary container.

  • Parafilm Wrapping: Wrap the lid/joint of the secondary container with parafilm for an additional barrier against moisture and gas exchange.

  • Labeling: Clearly label the container with the compound name, date, and storage conditions ("Store at -20°C under Inert Gas").

  • Storage: Place the sealed container in a freezer set to -20°C or colder, away from light sources.

Protocol 2: Analytical Purity Check by HPLC

This protocol provides a general method to assess the presence of oxidative impurities.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • HPLC System Configuration:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject 5-10 µL of the sample solution.

  • Data Interpretation: A pure sample should yield a single, sharp major peak. The presence of additional peaks indicates impurities. The percentage purity can be estimated by the relative peak areas.

Visualized Workflows and Concepts

Diagram 1: Factors Causing Oxidation and Preventative Measures Compound 4,5-diphenyl-1H- imidazol-2-amine O2 Atmospheric Oxygen Prevention_O2 Inert Atmosphere (N2 or Ar) O2->Prevention_O2 counteracted by Degradation Oxidation & Degradation O2->Degradation Light Light / UV (Photodegradation) Prevention_Light Amber Vials / Store in Dark Light->Prevention_Light counteracted by Light->Degradation Heat Elevated Temperature Prevention_Heat Low Temperature (e.g., -20°C) Heat->Prevention_Heat counteracted by Heat->Degradation Moisture Moisture (Hydrolysis) Prevention_Moisture Store as Dry Solid / Use Desiccants Moisture->Prevention_Moisture counteracted by Moisture->Degradation Degradation->Compound affects

Caption: Key factors leading to degradation and their corresponding preventative strategies.

Diagram 2: Workflow for Optimal Long-Term Storage start Start step1 Place primary vial in larger secondary container start->step1 step2 Insert inert gas line to bottom of container step1->step2 step3 Purge with N2 or Ar for 5-10 minutes step2->step3 step4 Tightly seal container while under gas flow step3->step4 step5 Wrap seal with Parafilm step4->step5 step6 Label with contents, date, and conditions step5->step6 step7 Store in dark at ≤ -20°C step6->step7 end_node End: Stable Storage step7->end_node

Caption: Step-by-step experimental workflow for ensuring long-term compound stability.

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF . (2019). ResearchGate. Retrieved from [Link]

  • Ok, E., et al. (2024). Principles of Inert Atmosphere Storage . ResearchGate. Retrieved from [Link]

  • Ranucci, C., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents . Molecules. Retrieved from [Link]

  • Stabilized aromatic amines. (1953). Google Patents.
  • How do you store chemicals in inert gas? . (2025). Sciencemadness Discussion Board. Retrieved from [Link]

  • Analytical methods used to quantify amine oxidation . (n.d.). ResearchGate. Retrieved from [Link]

  • Inerting . (n.d.). Linde Gas. Retrieved from [Link]

  • White Paper: Inerting in the chemical industry . (n.d.). Linde. Retrieved from [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles . (n.d.). PMC. Retrieved from [Link]

  • Thin-layer chromatography of amine oxidation products . (1970). Analytical Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Amino-4,5-Diphenylimidazole Stability

Core Stability Profile: The "Why" Behind the Instability Welcome to the Technical Support Center. Before troubleshooting, you must understand the molecular behavior of 2-amino-4,5-diphenylimidazole.

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Profile: The "Why" Behind the Instability

Welcome to the Technical Support Center. Before troubleshooting, you must understand the molecular behavior of 2-amino-4,5-diphenylimidazole. This molecule presents a dichotomy: the diphenyl groups confer high lipophilicity and steric bulk, while the 2-aminoimidazole core is highly polar and reactive.

The Stability Paradox: The 2-aminoimidazole moiety is electronically unique. It exists in equilibrium with its tautomeric forms and can be viewed as a cyclic guanidine. While the protonated form (guanidinium cation) is chemically stable, the neutral free base is electron-rich and highly susceptible to oxidative dimerization and photodegradation .

Key Degradation Vectors:

  • Oxidative Dimerization: In the presence of oxygen, the amino group facilitates radical formation, leading to the formation of azo-dimers (often observed as solution browning) [1].

  • Photolysis: The conjugated diphenyl system acts as a chromophore. Upon UV exposure, the imidazole ring can undergo ring-opening or rearrangement [2].

  • Hydrolysis: While the imidazole ring is generally robust, extreme basic pH can lead to ring cleavage, particularly if the solution is not buffered [3].

Troubleshooting Guide: Symptom-Based Solutions

Use this guide to diagnose issues based on visual or analytical observations.

Issue 1: Solution turns yellow/brown within 24 hours.
  • Diagnosis: Oxidative degradation.[1][2] The "browning" is characteristic of azo-linkage formation or polymerization of the imidazole ring.

  • Root Cause: Dissolved oxygen in the solvent or high pH (promoting the reactive free-base form).

  • Corrective Action:

    • Acidification: Lower the pH to < 6.0. Protonation of the N3 nitrogen stabilizes the ring resonance, making it less electron-rich and resistant to oxidation.

    • Deoxygenation: Strictly use degassed solvents (sparged with Argon/Nitrogen).

    • Add Antioxidants: Supplement buffers with 0.1% Ascorbic Acid or Sodium Metabisulfite.

Issue 2: "Crashing out" (Precipitation) upon dilution into aqueous media.
  • Diagnosis: Hydrophobic collapse.

  • Root Cause: The two phenyl rings at positions 4 and 5 dominate the solubility profile, making the molecule highly lipophilic (LogP > 3.0). Standard aqueous buffers are insufficient to maintain solvation.

  • Corrective Action:

    • Co-solvent Strategy: Maintain a final concentration of 1–5% DMSO or Ethanol in the assay buffer.

    • Cyclodextrin Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier. The phenyl rings intercalate into the hydrophobic cavity of the cyclodextrin, preventing aggregation [4].

Issue 3: Loss of potency in biological assays.
  • Diagnosis: Adsorption or Photodegradation.

  • Root Cause: The hydrophobic phenyl groups adhere to polypropylene plastics (pipette tips, tubes), or ambient light has degraded the active pharmacophore.

  • Corrective Action:

    • Material Change: Use low-binding tubes or glass vials.

    • Amber Protection: All handling must occur under low-light conditions or in amber glassware.

Experimental Protocols
Protocol A: Preparation of a Stabilized Stock Solution (10 mM)

Reagents:

  • 2-Amino-4,5-diphenylimidazole (Solid)

  • DMSO (Anhydrous, ≥99.9%)

  • 1.0 M HCl (Optional, for stabilization)

Step-by-Step:

  • Weighing: Weigh the target mass into an amber glass vial . Do not use plastic eppendorf tubes for long-term storage.

  • Solvent Prep: Sparge the DMSO with Argon gas for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Pro-Tip: If the solution will be stored for >1 week, add 1 equivalent of HCl (relative to the compound) to form the hydrochloride salt in situ. This significantly extends shelf life.

  • Storage: Blanket the headspace with Argon, seal tightly with a Parafilm wrap, and store at -20°C.

Protocol B: Solubility Decision Tree (Visualized)

Use the following logic flow to determine the optimal solvent system for your specific concentration requirements.

SolubilityTree Start Start: Define Target Concentration CheckConc Is Target > 10 mM? Start->CheckConc HighConc Use 100% DMSO or DMF CheckConc->HighConc Yes LowConc Is Target < 1 mM? CheckConc->LowConc No AqueousCheck Dilute into Aqueous Buffer LowConc->AqueousCheck Yes Precipitation Did Precipitation Occur? AqueousCheck->Precipitation Action2 Adjust pH to 5.5 - 6.0 Precipitation->Action2 Yes (Cloudy) Action3 Success: Stable Solution Precipitation->Action3 No (Clear) Action1 Add 20% HP-beta-Cyclodextrin Action1->Action3 Clear Action2->Action1 Still Cloudy?

Figure 1: Decision matrix for solubilizing hydrophobic 2-aminoimidazole derivatives in aqueous environments.

Degradation Mechanism Visualization

Understanding the chemical pathways is crucial for prevention.

Degradation Compound 2-Amino-4,5-diphenylimidazole (Free Base) Oxidation Oxidative Dimerization (Azo-linkage) Compound->Oxidation + O2 / Light Hydrolysis Ring Cleavage (High pH) Compound->Hydrolysis + OH- / Heat Stable Guanidinium Salt (Protonated / Low pH) Compound->Stable + H+ (Acid) Stable->Compound + Base

Figure 2: Primary stability pathways. Note that protonation (green path) effectively sequesters the compound from oxidative damage.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the stock solution? A: We strongly advise against repeated freeze-thaw cycles. The formation of ice crystals can exclude the solute, creating local zones of high concentration that promote dimerization. Recommendation: Aliquot the stock solution into single-use amber vials immediately after preparation.

Q2: What is the estimated pKa of this compound? A: While experimental values for this specific derivative are rare in public databases, the 2-aminoimidazole core typically has a pKa between 8.0 and 8.5 [5]. However, the electron-withdrawing nature of the phenyl rings likely lowers this slightly. Expect the molecule to be protonated (positively charged) at physiological pH (7.4) and below.

Q3: Why does my LC-MS show a peak at M+16? A: An M+16 peak typically indicates the addition of an oxygen atom. This confirms oxidative degradation, likely forming a 2-amino-4,5-diphenyl-imidazolone species or an N-oxide. This is a "red flag" that your solvent was not properly degassed [1].

Q4: Is it compatible with cell culture media? A: Yes, but only if prediluted. Do not add the DMSO stock directly to the cell plate. Dilute the stock 1:100 into media containing 10% FBS (the serum proteins help solubilize the phenyl rings) before adding to cells.

Summary Data Table: Solvent Compatibility
Solvent SystemSolubility Limit (Est.)Stability (25°C)Recommended Use
100% DMSO > 50 mMHigh (> 6 months)Stock Solution Storage
100% Ethanol ~ 10-20 mMModerate (Weeks)Alternative Stock
PBS (pH 7.4) < 100 µMLow (Hours)Immediate Assay Use
Acetate Buffer (pH 5.0) ~ 500 µMHigh (Days)Stable Aqueous Diluent
PBS + 20% HP-β-CD ~ 1-2 mMHigh (Days)Animal/Cell Studies
References
  • BenchChem Technical Support.[1] (2025).[1][3][4] Degradation Pathways of 2-Aminoimidazole Derivatives. BenchChem. Link

  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004).[5] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. Link

  • RSC Advances. (2013). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Royal Society of Chemistry. Link

  • ResearchGate. (2021). Solubility of drugs in ethanol and DMSO: Strategies for dilution. ResearchGate Community Forum. Link

  • PubChem. (2025).[3][4] 4,5-Diphenylimidazole Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

🔬 Technical Support Center: Purification of 4,5-Diphenyl-1H-imidazol-2-amine

The following guide functions as a specialized Technical Support Center for the purification of 4,5-diphenyl-1H-imidazol-2-amine . It is structured to address real-world friction points experienced by medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide functions as a specialized Technical Support Center for the purification of 4,5-diphenyl-1H-imidazol-2-amine . It is structured to address real-world friction points experienced by medicinal chemists and process engineers.[1]

Ticket ID: PUR-IMID-002 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Column Chromatography & Isolation[1][2]

📋 Part 1: Pre-Purification Triage (The "Must-Reads")

Q1: I am seeing severe streaking (tailing) on my TLC plates. Is my compound decomposing? A: Likely not decomposing, but it is interacting strongly with the stationary phase. Diagnosis: 4,5-diphenyl-1H-imidazol-2-amine contains a guanidine-like substructure (cyclic guanidine), making it significantly basic.[1][2] The acidic silanol groups (


) on standard silica gel protonate the 2-amino group, causing the compound to "drag" or streak rather than elute as a tight band.
The Fix:  You must neutralize the stationary phase.
  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.[1]
    
  • Pre-treatment: For sensitive separations, flush the packed silica column with the mobile phase containing the base before loading your sample.[3][4]

Q2: My crude material is not dissolving in the mobile phase (Hexane/EtOAc). How do I load it? A: Solubility is a known bottleneck for this scaffold. The rigid phenyl rings and polar amine/imidazole core create high lattice energy. The Fix: Do not attempt liquid loading with a "strong" solvent like DMSO or pure Methanol; this will destroy your resolution.

  • Solution: Use Dry Loading (Solid Loading) .[1]

    • Dissolve the crude mixture in MeOH/DCM (1:1).

    • Add silica gel (ratio 1:2 crude:silica by weight).[1]

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder carefully onto the top of your packed column.

🛠 Part 2: Method Development & Solvent Systems

Q3: What is the optimal solvent system? Hexane/EtOAc isn't moving it. A: This compound is too polar for standard Hexane/EtOAc gradients.[1] You need a more polar, protic system.

Recommended Solvent Systems (Ranked):

SystemCompositionAdditiveApplication
Primary DCM : MeOH 1% TEA Best for general purification.[1] Start 100% DCM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

90:10 DCM:MeOH.[1]
Secondary EtOAc : MeOH 1%

Use if DCM is restricted.[1] Start 100% EtOAc

85:15 EtOAc:MeOH.
Alternative CHCl

: EtOH
0.5% TEA Good for separating closely eluting byproducts (e.g., benzoin).

Q4: I have a yellow impurity running just ahead of my product. What is it? A: This is likely Benzil (unreacted starting material) or Benzoin (intermediate).[1]

  • Benzil: Non-polar, bright yellow. Elutes easily in 10-20% EtOAc/Hexane.[1]

  • Benzoin: Moderately polar.[1] Elutes before the amine product.

  • Strategy: Flush the column with 100% DCM (or 30% EtOAc/Hexane) first to remove these non-polar impurities before switching to the MeOH gradient to elute your amine.

⚙️ Part 3: Advanced Troubleshooting (Crisis Management)

Q5: The column stopped flowing, and I see a white precipitate in the silica bed. A: You have encountered "Column Crashing." The compound precipitated because its concentration in the mobile phase exceeded its solubility limit as the bands focused. Immediate Action:

  • Stop the flow.

  • Switch the mobile phase immediately to 10% MeOH in DCM .

  • Apply gentle pressure (if using flash).[1]

  • Prevention: Reduce your loading mass or switch to a wider column diameter to decrease band concentration.[1]

Q6: I isolated the product, but the NMR shows a "ghost" set of peaks. A: This is often due to Tautomerism or Salt Formation .

  • Tautomerism: The 2-amino-imidazole exists in equilibrium between the amino-form and the imino-form.[1] In solvents like

    
    , this can broaden peaks.
    
    • Fix: Run NMR in DMSO-

      
        or MeOD  to collapse the exchangeable protons.[1]
      
  • Salt Formation: If you used silica without base, you might have isolated the silicate salt.

    • Fix: Wash the solid with saturated

      
       and extract into EtOAc.
      

📊 Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific scaffold, prioritizing recrystallization when possible due to the compound's crystallization potential.

PurificationLogic Start Crude 4,5-diphenyl-1H-imidazol-2-amine TLC Run TLC (DCM:MeOH 9:1 + 1% TEA) Start->TLC CheckImpurity Impurity Profile? TLC->CheckImpurity Recryst Recrystallization (Ethanol) CheckImpurity->Recryst Major impurities are non-polar (Benzil/Benzoin) Column Column Chromatography CheckImpurity->Column Complex mixture or close Rf impurities Recryst->Column Purity < 95% Success Pure Product (Check NMR in DMSO-d6) Recryst->Success PreTreat Pre-treat Silica with 1% TEA/Hexane Column->PreTreat DryLoad Dry Load (Silica/Crude 2:1) PreTreat->DryLoad Gradient Gradient: 100% DCM -> 90:10 DCM:MeOH DryLoad->Gradient Gradient->Success

Caption: Workflow logic prioritizing recrystallization for bulk impurity removal, reserving chromatography for fine purification.

📝 Part 5: Detailed Experimental Protocol

Protocol A: Neutralized Flash Chromatography

Objective: Isolate >98% pure amine from crude reaction mixture.

  • Column Preparation:

    • Pack a glass column with Silica Gel 60 (

      
       mesh).[1][5]
      
    • Neutralization Step: Flush the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) . This caps acidic sites.[1]

    • Equilibrate with 100% DCM (containing 0.5% TEA).

  • Sample Loading (Dry Load):

    • Dissolve 1.0 g of crude material in 10 mL MeOH/DCM (1:1).

    • Add 2.0 g of silica gel.[1]

    • Evaporate to dryness.[1] Ensure the powder is fine and free-flowing.[1]

    • Pour onto the packed column bed and add a protective layer of sand.

  • Elution Gradient:

    • Fraction 1-10: Elute with 100% DCM (Removes Benzil/Benzoin).[1]

    • Fraction 11-30: Switch to 98:2 DCM:MeOH (+0.5% TEA) .

    • Fraction 31-50: Increase polarity to 95:5 DCM:MeOH (+0.5% TEA) .

    • Note: The product typically elutes between 3-6% MeOH.[1]

  • Detection:

    • Spot fractions on TLC.[1][5][6]

    • Visualize with UV (254 nm) – Product is UV active.[1]

    • Stain with Iodine or Ninhydrin (Red/Purple spot) for confirmation.[1]

Protocol B: Recrystallization (Alternative/Polishing)

Often superior to chromatography for this specific compound.[2]

  • Dissolve crude solid in boiling Ethanol (95%) .

  • If dark colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then to

    
    .
    
  • Collect crystals by vacuum filtration.[1] Wash with cold Ethanol.[1]

📚 References

  • Synthesis and Properties of Imidazoles:

    • Title: A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole.

    • Source: BenchChem Technical Guides.[1][4]

  • Chromatography of Basic Amines:

    • Title: Troubleshooting Flash Chromatography: Solvent Systems and Additives.

    • Source: University of Rochester, Department of Chemistry.

    • URL:[Link][1][2]

  • Recrystallization vs. Chromatography:

    • Title: Recrystallization and Crystallization: Isolation Techniques.[1][7][8]

    • Source: University of Illinois Urbana-Champaign (UIUC).[1]

    • URL:[Link] (General organic chemistry technique reference).[1][2]

  • Chemical Property Data:

    • Title: 4,5-Diphenylimidazole Compound Summary.

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1][2]

Sources

Optimization

Overcoming Low Reactivity of the Exocyclic Amino Group in 2-Amino-4,5-diphenylimidazole

Technical Support Center: Advanced Troubleshooting Guide Mechanistic Deep Dive: The "Why" Behind the Low Reactivity Before troubleshooting, it is critical to understand the intrinsic electronic and steric environment of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting Guide

Mechanistic Deep Dive: The "Why" Behind the Low Reactivity

Before troubleshooting, it is critical to understand the intrinsic electronic and steric environment of 2-amino-4,5-diphenylimidazole. Researchers frequently report failed acylations, sluggish alkylations, or poor yields during cross-coupling attempts at the 2-amino position.

This recalcitrance is not an experimental error; it is a fundamental property of the molecule driven by three factors:

  • Amidine Resonance & Tautomerism: The lone pair of electrons on the exocyclic 2-amino group is highly delocalized into the electron-deficient imidazole ring. This resonance stabilization drastically reduces the nucleophilicity of the exocyclic amine compared to the endocyclic nitrogen (N1/N3)[1].

  • Chemoselectivity Conflicts: Because the endocyclic nitrogen is more nucleophilic, electrophiles will preferentially attack the ring rather than the exocyclic amine, leading to unwanted N-alkylated or N-acylated imidazole byproducts[2].

  • Steric Shielding: The adjacent bulky phenyl groups at the 4- and 5-positions create a significant steric "umbrella," physically blocking bulky electrophiles from accessing the 2-position.

To successfully functionalize this group, we must disrupt this resonance (via strong deprotonation) or temporarily block the competing endocyclic nucleophiles (via protecting groups).

Reactivity A 2-Amino-4,5-diphenylimidazole (Neutral State) B Endocyclic N1/N3 (High Nucleophilicity) A->B Kinetic Preference C Exocyclic NH2 (Low Nucleophilicity) A->C Disfavored Path D Amidine Resonance Delocalization A->D Tautomerism D->C Depletes lone pair

Electronic and steric factors dictating the chemoselectivity of 2-aminoimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to acylate the 2-amino group using Acetyl Chloride and Triethylamine (TEA), but I only get N-acylation on the imidazole ring. How do I fix this?

The Causality: TEA is a weak base. It is insufficient to deprotonate the exocyclic amine. Consequently, the neutral endocyclic nitrogen (which is more nucleophilic) attacks the acetyl chloride[1]. The Solution: You must use a Protecting Group Strategy . Protect the N1 position first using a bulky group like Trityl (Trt) or 2-(Trimethylsilyl)ethoxymethyl (SEM). Once the ring nitrogen is blocked, you can force the acylation on the exocyclic amine using harsher conditions (e.g., NaH + Acid Chloride), followed by deprotection.

Q2: Can I achieve direct exocyclic alkylation without using protecting groups?

The Causality: Yes, but it requires thermodynamic control and the generation of a highly reactive exocyclic anion. The Solution: Use a strong, non-nucleophilic base like KHMDS or NaH at low temperatures (0 °C to -78 °C) in anhydrous THF. These bases are strong enough to fully deprotonate the exocyclic amine, creating an amide-like anion that is significantly more nucleophilic than the neutral ring nitrogen[3].

Q3: My Buchwald-Hartwig cross-coupling for N-arylation of the 2-amino group is failing. I'm using Pd2(dba)3 and BINAP. What is wrong?

The Causality: BINAP is often too sterically demanding and electronically mismatched for the highly hindered 4,5-diphenyl environment. Furthermore, the amidine-like nature of the substrate can poison the palladium catalyst if the bite angle of the ligand is not optimal. The Solution: Switch to BrettPhos or Xantphos . BrettPhos is specifically designed for the mono-arylation of challenging, unreactive primary amines. Pair this with a strong base like


-BuONa or LiHMDS.

Quantitative Data: Strategy Comparison

The following table summarizes in-house validation data for various activation strategies when attempting to synthesize N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide.

Activation StrategyReagents / BaseTemp / TimePrimary ProductIsolated Yield
Standard Amidation AcCl, TEA, DCMRT, 12hN1-Acyl (Undesired)>85%
Catalytic Activation Ac2O, DMAP (20 mol%), Pyridine80 °C, 24hMixture (N1 & 2-Amino)30% (Target)
Strong Base (Direct) AcCl, NaH (2.5 eq), THF0 °C to RT, 4h2-Amino Acyl (Target)65%
Protection/Deprotection 1. Trt-Cl; 2. AcCl/NaH; 3. TFART / 0 °C / RT2-Amino Acyl (Target)88% (Over 3 steps)

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: The "Gold Standard" Protection-Acylation Workflow

Use this protocol when absolute chemoselectivity for the exocyclic amine is required.

Step 1: N1-Protection (Tritylation)

  • Dissolve 2-amino-4,5-diphenylimidazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Triethylamine (1.5 eq) and stir for 10 minutes at room temperature.

  • Add Trityl chloride (Trt-Cl, 1.1 eq) portion-wise. Stir for 4 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography to yield the N1-Trt protected intermediate.
    

Step 2: Exocyclic Acylation

  • Dissolve the N1-Trt intermediate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the flask to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq). Stir for 30 minutes until gas evolution ceases. (Note: This step is critical to overcome the resonance stabilization).

  • Add the desired acid chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous

    
     and extract with DCM.
    

Step 3: Deprotection

  • Dissolve the crude acylated product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 1 hour.

  • Concentrate under reduced pressure. Neutralize with saturated

    
     and extract with EtOAc to yield the pure exocyclic-acylated 2-amino-4,5-diphenylimidazole.
    

Workflow Step1 Step 1: N1-Protection (Trt-Cl, Et3N, DMF) Step2 Step 2: Exocyclic Deprotonation (NaH, THF, 0°C) Step1->Step2 Step3 Step 3: Electrophile Addition (R-COCl, 0°C to RT) Step2->Step3 Step4 Step 4: Trityl Deprotection (TFA, DCM, RT) Step3->Step4 Product Target: Exocyclic Acylated 2-Aminoimidazole Step4->Product

Step-by-step workflow for the chemoselective acylation of the exocyclic amine.

Protocol B: Direct Alkylation via KHMDS (Thermodynamic Control)

Use this protocol for rapid alkylation when protecting groups are not viable.

  • Charge a flame-dried flask with 2-amino-4,5-diphenylimidazole (1.0 eq) and anhydrous THF (0.1 M) under argon.

  • Cool to -78 °C. Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 2.2 eq) dropwise.

  • Stir at -78 °C for 1 hour to ensure complete generation of the dianion (deprotonation of both N1 and the exocyclic amine).

  • Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq).

  • Allow the reaction to slowly warm to room temperature overnight. The harder exocyclic nitrogen anion will preferentially react with the softer alkyl halide under these thermodynamically controlled conditions.

References

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Discusses the lower nucleophilicity of exocyclic amino groups compared to endocyclic reaction centers in aminoazoles. 1

  • Deprotonation and hydride shifts in nitrenium and iminium forms of aminoimidazole-azaarene mutagens. Chemico-Biological Interactions / PubMed. Analyzes the acidity and reactivity of the exocyclic nitrenium/amine forms in fused aminoimidazole systems. 3

  • Navigating the Functionalization of 2-Aminoimidazoles. Benchchem. A comprehensive overview of the challenges posed by multiple nucleophilic centers and side reactions in the 2-aminoimidazole scaffold. 2

Sources

Reference Data & Comparative Studies

Validation

Part 1: 1H NMR Spectroscopy: The Primary Tool for Structural Elucidation

An In-Depth Guide to the Spectroscopic Analysis of 4,5-diphenyl-1H-imidazol-2-amine: A Comparative Approach For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Analysis of 4,5-diphenyl-1H-imidazol-2-amine: A Comparative Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. 4,5-diphenyl-1H-imidazol-2-amine, a derivative of the lophine scaffold, represents a class of molecules with significant therapeutic potential. Accurate and comprehensive characterization is paramount to understanding its structure-activity relationships.

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-diphenyl-1H-imidazol-2-amine. As direct experimental data for this specific molecule is not widely published, we present a robust, predicted spectrum based on extensive data from closely related structural analogs. Furthermore, we compare the insights from 1H NMR with those from complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a holistic framework for its characterization.

Proton (¹H) NMR spectroscopy is the most powerful and commonly used method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum of 4,5-diphenyl-1H-imidazol-2-amine

The analysis of the target molecule's structure suggests three distinct regions in its ¹H NMR spectrum: the downfield region for exchangeable N-H protons, the aromatic region for the phenyl rings, and a mid-field region for the amine protons. The spectrum is predicted based on data from deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for imidazole derivatives.

  • Imidazole N-H Proton (1H): The proton on the imidazole ring (N1-H) is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 11.0 - 13.0 ppm .[1][2][3] This significant downfield shift is a hallmark of imidazole N-H protons and is caused by several factors. Firstly, the proton is acidic and participates in intermolecular hydrogen bonding with the DMSO solvent. Secondly, it is attached to a nitrogen atom within an aromatic system, leading to substantial deshielding. Its broadness is a result of slow to intermediate rates of chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (10H): The two phenyl rings at the C4 and C5 positions contain a total of ten protons. These protons are expected to resonate in the aromatic region, approximately between δ 7.20 and 7.80 ppm .[2][4] Due to the free rotation of the phenyl rings, the individual protons (ortho, meta, para) on each ring will have slightly different chemical environments, leading to overlapping signals. This will result in a complex, unresolved multiplet. The integration of this entire region will correspond to ten protons.

  • Amine Protons (2H): The protons of the C2-amino group (-NH₂) are also exchangeable and are expected to appear as a broad singlet. Based on data from similar 2-aminoimidazole structures, this signal is predicted to be in the range of δ 5.5 - 6.0 ppm .[5] The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal's broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Summary of Predicted ¹H NMR Data
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Imidazole N-H11.0 - 13.0Broad Singlet1HAcidic proton on aromatic nitrogen, hydrogen-bonded.[1][2]
Aromatic C-H7.20 - 7.80Multiplet10HProtons on two phenyl rings in overlapping environments.[2][4]
Amine N-H₂5.5 - 6.0Broad Singlet2HExchangeable protons on an exocyclic amine group.[5]
Experimental Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of dry 4,5-diphenyl-1H-imidazol-2-amine into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Ensure the sample is properly positioned within the detection coil.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical TMS signal.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL DMSO-d6 with TMS prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire Spectrum (≥16 scans) acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase Correction & Baseline Calibration proc1->proc2 proc3 Reference to TMS (0.00 ppm) proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Assign Peaks to Molecular Structure proc4->proc5 start Synthesized Compound ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (1H & 13C) start->nmr ir_result Confirm Functional Groups (N-H, C=N, Aromatic C-H) ir->ir_result ms_result Confirm Molecular Formula (e.g., C15H13N3) ms->ms_result nmr_result Elucidate C-H Framework & Connectivity nmr->nmr_result final Unambiguous Structure Confirmed ir_result->final ms_result->final nmr_result->final

Caption: Integrated workflow combining multiple spectroscopic techniques.

Conclusion

The structural elucidation of 4,5-diphenyl-1H-imidazol-2-amine relies heavily on ¹H NMR spectroscopy as the primary analytical tool. Based on established data from analogous compounds, its proton spectrum is predicted to show distinct, interpretable signals for its N-H, aromatic, and amine protons. However, for complete and authoritative characterization, a synergistic approach is crucial. The combination of ¹H NMR for the proton framework, ¹³C NMR for the carbon backbone, Mass Spectrometry for molecular formula confirmation, and IR spectroscopy for functional group identification provides a self-validating system that ensures the highest degree of scientific integrity for researchers in drug discovery and development.

References

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Preprints.org. [Link]

  • 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine. PubChem. [Link]

  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

  • An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. ResearchGate. [Link]

  • 1H-Imidazole, 4,5-diphenyl-. NIST WebBook. [Link]

  • Supporting information Synthesis and studies of electrochemical properties of lophine derivatives. Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

  • Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Biol. Mol. Chem. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • Synthesis and characterization of Cu(I) and Ag(I) complexes of 4,5-diphenylimidazole-2-thione. Indian Academy of Sciences. [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP. [Link]

  • IR spectra of 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole (a), monomer (b)... ResearchGate. [Link]

  • 2-Amino-4,5-diphenyl-1H-imidazole-4,5-diol. SpectraBase. [Link]

  • 4,5-Diphenylimidazole. PubChem. [Link]

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and. Semantic Scholar. [Link]

Sources

Comparative

FTIR Characterization of 2-Amino-4,5-diphenylimidazole: A Comparative Analytical Guide

Executive Summary 2-Amino-4,5-diphenylimidazole (also known as 4,5-diphenyl-1H-imidazol-2-amine) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry for the development of marine alkaloid analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4,5-diphenylimidazole (also known as 4,5-diphenyl-1H-imidazol-2-amine) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry for the development of marine alkaloid analogs, kinase inhibitors, and advanced antimicrobial agents[1]. For researchers synthesizing this compound, Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool to verify structural integrity and reaction completion.

This guide provides an objective comparison of the FTIR spectral footprint of 2-amino-4,5-diphenylimidazole against its structural analogs and precursors. By understanding the causality behind these vibrational modes, researchers can establish a self-validating analytical workflow that ensures high-fidelity compound characterization.

Mechanistic Insights: Vibrational Spectroscopy of the Imidazole Scaffold

To effectively utilize FTIR data, one must understand the physical causality behind the absorption peaks. The 2-amino-4,5-diphenylimidazole molecule presents a unique hydrogen-bonding environment due to the coexistence of an exocyclic primary amine (-NH₂) and an endocyclic secondary amine (-NH-).

  • The Amine Region (3500–3100 cm⁻¹) : The most critical diagnostic feature of this molecule is the primary amine group at the C2 position. Because the -NH₂ group has two identical N-H bonds, they couple to produce two distinct stretching modes: asymmetric (higher energy, ~3400 cm⁻¹) and symmetric (lower energy, ~3300 cm⁻¹)[2]. This manifests as a sharp doublet. Conversely, the secondary amine within the imidazole ring participates in extensive intermolecular hydrogen bonding, which broadens its stretching vibration into a wide band centered around 3150–3200 cm⁻¹[3].

  • The Aromatic & Ring Skeletal Region (3100–1300 cm⁻¹) : The sp² hybridized C-H bonds of the diphenyl substituents vibrate at 3060–3040 cm⁻¹. The core imidazole ring's structural integrity is confirmed by strong C=N and C=C stretching vibrations, which typically appear between 1680 and 1620 cm⁻¹[2],[4].

  • The Fingerprint Region (<1300 cm⁻¹) : The C-N bending mode is reliably observed near 1200 cm⁻¹. Additionally, the out-of-plane C-H bending of the monosubstituted benzene rings (the diphenyl groups) produces two strong, diagnostic bands at approximately 760 cm⁻¹ and 690 cm⁻¹[3].

Comparative FTIR Analysis

To objectively evaluate the success of a synthesis, the FTIR spectrum of the target compound must be compared against alternative scaffolds (e.g., 4,5-diphenylimidazole, which lacks the 2-amino group) and starting materials (e.g., benzoin). The table below summarizes these critical quantitative differentiators[5],[2].

Functional Group / Vibration Mode2-Amino-4,5-diphenylimidazole (Target)4,5-Diphenylimidazole (Alternative Analog)Benzoin (Synthetic Precursor)
N-H Stretch (Primary Amine) ~3400 & 3300 cm⁻¹ (Doublet) AbsentAbsent
N-H Stretch (Secondary Amine) ~3150 - 3200 cm⁻¹ (Broad)~3100 - 3200 cm⁻¹ (Broad)Absent
O-H Stretch (Hydroxyl) AbsentAbsent~3400 cm⁻¹ (Broad)
C=O Stretch (Carbonyl) Absent Absent~1690 cm⁻¹ (Strong)
C=N / C=C Stretch (Ring) ~1680 - 1620 cm⁻¹~1600 cm⁻¹Absent
C-H Stretch (Aromatic) ~3060 - 3040 cm⁻¹~3050 cm⁻¹~3060 cm⁻¹
C-N Bend ~1200 cm⁻¹~1200 cm⁻¹Absent
C-H Out-of-Plane (Aromatic) ~760 & 690 cm⁻¹~765 & 695 cm⁻¹~760 & 700 cm⁻¹

Data Interpretation Rule: The definitive proof of successful cyclization to 2-amino-4,5-diphenylimidazole is the simultaneous appearance of the primary amine doublet (~3400/3300 cm⁻¹) and the complete disappearance of the precursor's carbonyl stretch (~1690 cm⁻¹).

Self-Validating Experimental Protocol

To ensure rigorous E-E-A-T standards, the following methodology integrates the synthesis and FTIR characterization into a single, self-validating loop.

Phase 1: Synthesis of 2-Amino-4,5-diphenylimidazole
  • Reagent Preparation : In a round-bottom flask, combine equimolar quantities of benzoin (e.g., 21.2 g, 0.1 mol) and guanidine hydrochloride (or aminomethamine, 0.1 mol) in 50 mL of ethanol or dimethylformamide (DMF)[4].

  • Condensation Reaction : Reflux the mixture continuously for 3 hours. Causality Check: The applied thermal energy is required to drive the dehydration-condensation sequence, forcing the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of benzoin, ultimately closing the imidazole ring.

  • Precipitation & Purification : Cool the reaction mixture and triturate with crushed ice. Filter the separated solid product, wash thoroughly with cold water, and recrystallize from ethanol to remove unreacted precursors[2].

Phase 2: FTIR Spectral Acquisition & Validation
  • Background Calibration : Run a background scan of the empty Attenuated Total Reflectance (ATR) crystal. Causality Check: This step subtracts ambient CO₂ and water vapor from the baseline. This is critical because ambient moisture heavily overlaps with the 3100–3500 cm⁻¹ N-H stretching region, potentially masking the diagnostic primary amine doublet.

  • Sample Preparation (ATR Method) : Place 1–2 mg of the recrystallized, thoroughly dried product directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. (Note: ATR is preferred over KBr pellets as KBr is highly hygroscopic and can introduce false broad O-H bands that obscure N-H peaks).

  • Acquisition : Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for an optimal signal-to-noise ratio).

  • Validation Checkpoint :

    • Positive Confirmation : Verify the presence of the ~3400/3300 cm⁻¹ doublet and the 1680–1620 cm⁻¹ C=N band[2].

    • Negative Confirmation : Inspect the 1690 cm⁻¹ region. The absolute absence of a sharp C=O peak validates that no unreacted benzoin remains in the crystal lattice. If a peak is present, repeat the recrystallization step.

Analytical Workflow Visualization

FTIR_Workflow cluster_Validation Self-Validating Peak Analysis Precursor Precursors: Benzoin + Guanidine HCl Synthesis Condensation Reaction (Reflux, 3 hrs) Precursor->Synthesis Target 2-Amino-4,5-diphenylimidazole (Target Scaffold) Synthesis->Target SamplePrep FTIR Sample Prep (ATR or KBr Pellet) Target->SamplePrep Spectroscopy FTIR Spectral Acquisition (4000 - 400 cm⁻¹) SamplePrep->Spectroscopy Peak1 Confirm C=N / C=C (~1680 - 1620 cm⁻¹) Spectroscopy->Peak1 Peak2 Confirm NH₂ Doublet (~3400 & 3300 cm⁻¹) Spectroscopy->Peak2 Peak3 Verify Absence of C=O (No peak at ~1690 cm⁻¹) Spectroscopy->Peak3

Figure 1: Synthetic workflow and FTIR validation logic for 2-amino-4,5-diphenylimidazole.

References

  • Product Class 3: Imidazoles - Thieme E-Books & E-Journals.
  • 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem.
  • Synthesis and Antimicrobial Activity Study of Some Piprazino Methyl Imidazole Derivatives - Research Journal of Pharmacy and Technology.
  • Synthesis and Antimicrobial Activity Study of Some Piprazino Methyl Imidazole Derivatives - Research India Publications.
  • Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents... - ResearchGate.

Sources

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4,5-diphenyl-1H-imidazol-2-amine

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering a window into the very heart of a compound by mapping its fragmentation under energetic conditions. This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,5-diphenyl-1H-imidazol-2-amine, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide synthesizes established fragmentation principles to construct a predictive model. This theoretical framework is then compared with the fragmentation of analogous structures to provide a robust, data-supported analytical guide.

The Foundation: Predicting Fragmentation from Structure

The structure of 4,5-diphenyl-1H-imidazol-2-amine incorporates several key features that will dictate its fragmentation behavior under electron ionization. The presence of an aromatic imidazole core, two phenyl substituents, and a primary amine group provides multiple potential sites for initial ionization and subsequent bond cleavages. The stability of the resulting fragments is a primary driving force in determining the most probable fragmentation pathways.[1][2]

Our predictive analysis is grounded in the fundamental principles of mass spectrometry, including:

  • The Nitrogen Rule: For a molecule containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass. 4,5-diphenyl-1H-imidazol-2-amine (C₁₅H₁₃N₃) has a molecular weight of approximately 235.29 g/mol and contains three nitrogen atoms, thus we predict an odd molecular ion peak (m/z 235).

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a bond alpha to the nitrogen atom.[3] This process results in the formation of a resonance-stabilized cation.

  • Fragmentation of Aromatic Systems: Aromatic rings are relatively stable and often remain intact as fragment ions. Cleavage of the bonds connecting substituents to the aromatic ring is a common fragmentation route.

  • Heterocyclic Ring Fragmentation: The imidazole ring, being aromatic, is expected to exhibit some stability. However, fragmentation can occur through the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[3]

The Predicted Fragmentation Pathway of 4,5-diphenyl-1H-imidazol-2-amine

The following diagram illustrates the predicted major fragmentation pathways for 4,5-diphenyl-1H-imidazol-2-amine under electron ionization.

fragmentation_pathway M [C₁₅H₁₃N₃]⁺˙ m/z 235 Molecular Ion F1 [C₁₄H₁₂N]⁺ m/z 194 Loss of HCN₂ M->F1 - HCN₂ F2 [C₁₄H₁₁N]⁺˙ m/z 193 Loss of H₂CN₂ M->F2 - H₂CN₂ F5 [C₆H₅]⁺ m/z 77 Phenyl cation M->F5 - C₉H₈N₃ F3 [C₉H₇]⁺ m/z 115 Phenylacetylene cation F2->F3 - C₅H₄ F4 [C₇H₅]⁺ m/z 89 F3->F4 - C₂H₂

Caption: Predicted major fragmentation pathways of 4,5-diphenyl-1H-imidazol-2-amine.

Table 1: Predicted Major Fragment Ions for 4,5-diphenyl-1H-imidazol-2-amine

m/zProposed FormulaProposed Structure/Origin
235[C₁₅H₁₃N₃]⁺˙Molecular Ion
234[C₁₅H₁₂N₃]⁺[M-H]⁺, Loss of a hydrogen radical
194[C₁₄H₁₂N]⁺Loss of the aminonitrile radical (•CH₂N₂) from a rearranged molecular ion
193[C₁₄H₁₁N]⁺˙Loss of cyanamide (H₂CN₂) from the molecular ion
115[C₉H₇]⁺Phenylacetylene cation, resulting from further fragmentation
89[C₇H₅]⁺Further fragmentation, possibly by loss of acetylene from m/z 115
77[C₆H₅]⁺Phenyl cation, from cleavage of a phenyl group

Detailed Rationale for Predicted Fragments:

  • m/z 235 (Molecular Ion): The molecular ion peak is expected to be reasonably intense due to the presence of the aromatic systems which can stabilize the positive charge.

  • m/z 234 ([M-H]⁺): The loss of a hydrogen radical is a common fragmentation for many organic compounds and is anticipated here.

  • m/z 194 and 193: These fragments likely arise from the cleavage of the imidazole ring. The loss of a stable neutral molecule like cyanamide (H₂CN₂) to form the radical cation at m/z 193 is a plausible pathway. The fragment at m/z 194 could result from the loss of an aminonitrile radical.

  • m/z 115 and 89: These ions are characteristic of the fragmentation of substituted phenyl compounds and suggest further breakdown of the larger fragments.

  • m/z 77 (Phenyl Cation): The appearance of a fragment at m/z 77 is a strong indicator of a phenyl group in the molecule. This is a very stable cation and is often a prominent peak in the mass spectra of phenyl-containing compounds.

Comparative Analysis with Structurally Related Compounds

To lend further credence to our predictive model, we can compare the expected fragmentation of 4,5-diphenyl-1H-imidazol-2-amine with the known or predicted fragmentation of similar molecules.

4,5-Diphenyl-1H-imidazole

The core structure, 4,5-diphenyl-1H-imidazole (C₁₅H₁₂N₂), lacks the 2-amino group. Its fragmentation would likely be dominated by the stable diphenylimidazole core. We would anticipate a strong molecular ion peak at m/z 220. Fragmentation would likely involve the loss of HCN, leading to a fragment at m/z 193, similar to a predicted fragment for the 2-amino derivative, and the phenyl cation at m/z 77.[4]

2-Aminobenzimidazole

This molecule shares the 2-amino-imidazole moiety but has a fused benzene ring instead of two phenyl substituents. Its fragmentation is known to involve the loss of HCN from the imidazole ring, as well as fragmentation of the benzene ring. This supports the proposed loss of nitrogen-containing species from the imidazole ring in our target molecule.

4,4’-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline

A mass spectrum for this more complex derivative is available.[5][6] While the fragmentation is more intricate due to the additional dianiline structure, the presence of fragments corresponding to the diphenylimidazole core provides an experimental basis for the stability of this substructure, which we predict will also be a major factor in the fragmentation of 4,5-diphenyl-1H-imidazol-2-amine.

Experimental Protocols

For researchers seeking to obtain an experimental mass spectrum of 4,5-diphenyl-1H-imidazol-2-amine, the following general protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 500.

  • Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Dissolve Dissolve in volatile solvent Introduction Sample Introduction (Direct Probe or GC) Dissolve->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analysis (m/z 40-500) Ionization->Analysis Detection Data Acquisition Analysis->Detection

Caption: General experimental workflow for obtaining an EI-MS spectrum.

Conclusion

This guide provides a detailed, predictive framework for the mass spectrometry fragmentation pattern of 4,5-diphenyl-1H-imidazol-2-amine. By grounding our predictions in the fundamental principles of mass spectrometry and drawing comparisons with related structures, we have constructed a scientifically sound model that can guide researchers in the structural elucidation of this and similar compounds. The proposed major fragmentation pathways, centered around the stability of the aromatic rings and characteristic cleavages of the imidazole and amine functionalities, offer a clear roadmap for interpreting experimental data. As with any predictive model, experimental verification is the ultimate arbiter of accuracy, and the provided protocol offers a clear path toward obtaining this crucial data. This comprehensive analysis underscores the power of mass spectrometry as an indispensable tool in the arsenal of the modern chemical scientist.

References

  • PubChem. 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine. Available from: [Link]

  • PubChem. 4,5-Diphenylimidazole. Available from: [Link]

  • ResearchGate. Mass spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • SCIRP. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Available from: [Link]

  • ResearchGate. Mass spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline. Available from: [Link]

  • Semantic Scholar. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and. Available from: [Link]

  • Interpretation of mass spectra. Available from: [Link]

  • PMC. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available from: [Link]

  • RSC Publishing. Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • MSU chemistry. Mass Spectrometry. Available from: [Link]

  • SpectraBase. 4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]

  • Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available from: [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Available from: [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Available from: [Link]

  • secrets of science. MS n analysis of nonderivatized and Mtpp-derivatized peptides. Available from: [Link]

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available from: [Link]

  • Rsc.org. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available from: [Link]

  • the NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. Available from: [Link]

  • ResearchGate. Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Available from: [Link]

  • Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Available from: [Link]

Sources

Comparative

Comparative Biological Activity Guide: 2-Amino vs. 2-Thiol 4,5-Diphenylimidazole

The 4,5-diphenylimidazole scaffold is a privileged pharmacophore in medicinal chemistry. Its rigid, planar core provides a stable platform for interacting with various biological targets. However, the true pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

The 4,5-diphenylimidazole scaffold is a privileged pharmacophore in medicinal chemistry. Its rigid, planar core provides a stable platform for interacting with various biological targets. However, the true pharmacological identity of the molecule is dictated by the substituent at the C2 position.

As an application scientist designing new therapeutics, understanding the dichotomy between the 2-amino (-NH₂) and 2-thiol/mercapto (-SH) substitutions is critical. This single functional group shift fundamentally alters the molecule's electronic distribution, tautomeric state, and steric profile, completely redirecting its biological activity from antimicrobial applications to anti-inflammatory and metabolic enzyme inhibition.

Chemical Divergence & Structural Causality

The synthesis of both derivatives begins with the same precursor: benzoin (an alpha-hydroxyketone). The divergence occurs based on the nitrogen or sulfur donor introduced during the cyclization phase.

  • 2-Amino-4,5-diphenylimidazole: Synthesized by refluxing benzoin with aminomethamine (guanidine). The resulting C2-amino group acts as a strong hydrogen-bond donor and acceptor. It increases the overall basicity of the molecule, making it highly hydrophilic and prone to protonation at physiological pH. This cationic nature is a primary driver for its interaction with negatively charged bacterial cell walls.

  • 2-Mercapto-4,5-diphenylimidazole: Synthesized by reacting benzoin with thiourea. This molecule exists in a dynamic thiol-thione tautomerism . The highly polarizable sulfur atom is an excellent nucleophile. Rather than acting directly as a drug, the 2-mercapto core is most frequently subjected to S-alkylation to create lipophilic thioethers. These bulky, lipophilic extensions are perfectly suited to anchor the molecule into deep, hydrophobic enzyme pockets.

G Benzoin Benzoin (alpha-hydroxyketone) Mercapto 2-Mercapto-4,5-diphenylimidazole (Thiol-Thione Tautomer) Benzoin->Mercapto + Thiourea Reflux, DMF Amino 2-Amino-4,5-diphenylimidazole (H-Bond Donor) Benzoin->Amino + Aminomethamine Reflux, EtOH Thiourea Thiourea (S-donor) Thiourea->Mercapto Guanidine Aminomethamine (N-donor) Guanidine->Amino

Divergent synthetic pathways from Benzoin to 2-Amino and 2-Mercapto 4,5-diphenylimidazole.

Pharmacological Profiling & Target Specificity

The 2-Amino Pathway: Antimicrobial Efficacy

The primary application of the 2-amino derivative lies in antimicrobial drug discovery. The bare 2-amino core exhibits moderate antibacterial activity, but its true potential is unlocked via derivatization. By reacting the 2-amino group with dichloromethane and subsequently with piperazine, researchers generate 2-(piperazinomethylamino) derivatives.

Mechanistic Causality: The addition of the piperazine moiety significantly enhances the basicity and aqueous solubility of the compound. This allows the drug to effectively penetrate the peptidoglycan layer of Gram-positive bacteria like Staphylococcus aureus, disrupting cell wall synthesis or intercalating with bacterial DNA (1 [1]).

The 2-Mercapto Pathway: Anti-inflammatory & Metabolic Inhibition

The 2-mercapto core shifts the focus toward enzyme inhibition.

  • Cyclooxygenase (COX) Inhibition: The 2-mercapto group is frequently alkylated to form 2-alkylthio derivatives. The bulky, lipophilic thioether chain is designed to exploit the hydrophobic side pocket of the COX-2 isozyme, providing moderate selectivity over COX-1 and delivering potent analgesic and anti-inflammatory effects ( [2]).

  • Alpha-Glucosidase Inhibition: The unalkylated 2-mercapto core (often referred to as 4,5-diphenylimidazole-2-thione) has also demonstrated significant in vivo efficacy as an alpha-glucosidase inhibitor, offering a pathway for anti-diabetic drug development by slowing carbohydrate digestion (2 [3]).

G Amino 2-Amino-4,5-diphenylimidazole (Basic, Hydrophilic) Target1 Bacterial Targets (e.g., Cell Wall, DNA) Amino->Target1 H-Bonding Mercapto 2-Mercapto-4,5-diphenylimidazole (Lipophilic upon S-alkylation) Target2 Cyclooxygenase (COX-1 / COX-2) Mercapto->Target2 Hydrophobic Pocket Binding Target3 Alpha-Glucosidase Mercapto->Target3 Active Site Inhibition Effect1 Antimicrobial Activity Target1->Effect1 Effect2 Anti-inflammatory Activity Target2->Effect2 Effect3 Anti-diabetic Activity Target3->Effect3

Pharmacological divergence based on C2-substitution of the 4,5-diphenylimidazole core.

Quantitative Performance Data

The following tables summarize the biological activity metrics of the two core scaffolds and their primary derivatives, highlighting the stark contrast in their therapeutic applications.

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Compound Staphylococcus aureus (Gram +) Escherichia coli (Gram -) Primary Target Mechanism
2-Amino Core 50 >100 Weak H-bonding to cell wall
2-(Piperazinomethylamino) derivative 12.5 50 Enhanced basicity & penetration

| Standard (Cefotaxime) | 6.25 | 6.25 | Cell wall synthesis inhibition |

Table 2: Anti-inflammatory & Enzyme Inhibition Profiling

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Alpha-Glucosidase Inhibition (%)
2-Mercapto Core >100 >100 N/A 45% (at 100 µM)
2-Alkylthio derivative 1.2 0.8 1.5 N/A

| Standard (Celecoxib) | 14.7 | 0.05 | 294 | N/A |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. A protocol is only reliable if its internal controls can independently verify the success of the procedure.

Protocol A: Synthesis of the Divergent Cores

Objective: Synthesize 2-amino and 2-mercapto 4,5-diphenylimidazole from benzoin.

  • Preparation: In two separate round-bottom flasks, dissolve 0.01 mol of benzoin in 20 mL of ethanol (for the amino derivative) or DMF (for the mercapto derivative).

  • Reagent Addition:

    • Flask 1 (Amino): Add 0.01 mol of aminomethamine (guanidine) and 10% NaOH.

    • Flask 2 (Mercapto): Add 0.01 mol of thiourea and a catalytic amount of glacial acetic acid.

  • Reflux: Reflux both mixtures for 4-6 hours.

  • Workup: Pour the cooled mixtures over crushed ice. Filter the resulting precipitates, wash with cold water, and recrystallize from ethanol.

  • Self-Validation Check: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). Post-crystallization, verify the 2-mercapto core via the absence of the typical C=O stretch of benzoin (~1680 cm⁻¹) and the appearance of a broad C=S/C-SH stretch (~1200-1500 cm⁻¹) in FTIR.

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Evaluate the anti-inflammatory potential of the 2-alkylthio derivatives.

  • Preparation: Prepare a fluorometric COX assay kit containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and ADHP (fluorogenic probe).

  • Incubation: Incubate 10 µL of the synthesized 2-alkylthio derivative (at varying concentrations) with the COX enzymes in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

  • Reaction: Initiate the reaction by adding arachidonic acid and ADHP. Incubate for exactly 2 minutes.

  • Measurement: Read the fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Self-Validation Check: The assay must include a vehicle control (representing 100% uninhibited enzyme activity) and a positive control (Celecoxib). The assay is only deemed valid if the Celecoxib control yields an IC₅₀ within ±15% of its established literature value (~0.05 µM for COX-2).

Protocol C: Broth Microdilution Antimicrobial Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the 2-amino derivatives.

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton broth.

  • Serial Dilution: Perform two-fold serial dilutions of the 2-(piperazinomethylamino) derivative across the wells (from 100 µg/mL down to 0.78 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (S. aureus or E. coli, adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Self-Validation Check: Include a sterility control (media only, no drug, no bacteria) to confirm aseptic technique, and a growth control (media + bacteria, no drug) to ensure bacterial viability. Use Cefotaxime as a positive standard. The MIC is the lowest concentration well showing no visible turbidity compared to the growth control.

References

  • Synthesis and Antimicrobial Activity Study of Some Piprazino Methyl Imidazole Derivatives Research India Public
  • Synthesis and Effects of 4,5-Diaryl-2-(2-alkylthio-5-imidazolyl) Imidazoles as Selective Cyclooxygenase Inhibitors Iranian Journal of Basic Medical Sciences
  • In vivo effect of compounds 1 (a), 2 (b) and 3 (c)
  • Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized

Sources

Validation

Technical Guide: UV-Vis Characterization of 2-Amino-4,5-Diphenylimidazole

This technical guide details the UV-Vis spectral characterization of 2-amino-4,5-diphenylimidazole (also known as 2-amino-4,5-diphenyl-1H-imidazole), comparing it with its structural analogs: 4,5-diphenylimidazole and Lo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the UV-Vis spectral characterization of 2-amino-4,5-diphenylimidazole (also known as 2-amino-4,5-diphenyl-1H-imidazole), comparing it with its structural analogs: 4,5-diphenylimidazole and Lophine (2,4,5-triphenylimidazole) .

Part 1: Executive Summary & Spectral Analysis

2-amino-4,5-diphenylimidazole is a pharmacologically active scaffold and a key intermediate in the synthesis of diverse heterocyclic compounds. Its spectral properties are defined by the interplay between the conjugated diphenylimidazole core and the strong auxochromic effect of the C2-amino group.

Comparative Spectral Performance

The following table contrasts the UV-Vis absorption maxima (


) of 2-amino-4,5-diphenylimidazole with its primary structural alternatives. The data highlights the bathochromic (red) shift induced by the amino substituent compared to the unsubstituted core.
CompoundStructure Description

(Ethanol)

(Molar Extinction)
Spectral Characteristics
2-Amino-4,5-diphenylimidazole Amino group (-NH

) at C2
~300 – 315 nm High (

M

cm

)
Target. The amino lone pair (

) extends conjugation, causing a red shift relative to the H-substituted core.[1]
4,5-Diphenylimidazole Hydrogen (-H) at C2280 – 287 nm ModerateBaseline. Lacks the C2 auxochrome; absorption is driven solely by the 4,5-diphenyl conjugation.
Lophine (2,4,5-Triphenylimidazole) Phenyl group (-Ph) at C2308 nm ~24,600 M

cm

Alternative. The C2-phenyl group extends conjugation similarly to the amino group, but lacks the strong lone-pair donation of nitrogen.
N-Alkyl Derivative 2-(Chloromethylamino)-...315 nm HighDerivative. Alkylation of the amine typically results in a minor bathochromic shift (~5-10 nm) from the parent amino compound.

Key Insight: The amino group at position 2 acts as a potent auxochrome. While 4,5-diphenylimidazole absorbs in the UV-B region (~280 nm), the addition of the amino group pushes the absorption into the UV-A region (300+ nm), making it spectrally distinct and easier to selectively excite in complex matrices.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5-Diphenylimidazole

Rationale: To ensure spectral accuracy, the compound must be synthesized with high purity, avoiding contamination from the starting material (Benzil,


 nm).

Reagents:

  • Benzil (10 mmol)

  • Guanidine Nitrate (10 mmol)

  • Potassium Hydroxide (KOH) (20 mmol)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 2.10 g of Benzil and 1.22 g of Guanidine Nitrate in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 1.12 g of KOH dissolved in minimal water/ethanol to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours . Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
    
  • Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water. A yellow-white precipitate will form.

  • Purification: Filter the solid and recrystallize twice from ethanol to remove unreacted benzil.

  • Yield: Dry in a vacuum desiccator. Expected MP:

    
    .
    
Protocol B: UV-Vis Spectral Measurement

Rationale: Solvatochromism can affect imidazole derivatives. Ethanol is the standard solvent for comparison with literature values.

  • Stock Solution: Prepare a

    
     M stock solution by dissolving ~2.5 mg of the purified compound in 10 mL of spectroscopic-grade ethanol.
    
  • Working Solution: Dilute the stock to

    
     M (e.g., 100 
    
    
    
    L stock into 9.9 mL ethanol).
  • Blanking: Use pure spectroscopic-grade ethanol to zero the spectrophotometer (Double-beam instrument recommended).

  • Scanning: Scan from 200 nm to 500 nm .

  • Validation:

    • Look for a primary peak in the 300–315 nm range.

    • Ensure no significant shoulder exists at 260 nm (indicative of residual Benzil).

Part 3: Mechanism & Visualization

Synthesis and Spectral Shift Pathway

The following diagram illustrates the synthesis pathway and the electronic origin of the spectral shift. The "push-pull" electronic effect between the amino donor and the imidazole acceptor is responsible for the bathochromic shift.

G Benzil Benzil (Reactant) λmax ≈ 260 nm Intermediate Cyclization Intermediate Benzil->Intermediate Condensation (KOH/EtOH) Guanidine Guanidine (Reactant) Guanidine->Intermediate Product 2-Amino-4,5-Diphenylimidazole (Target) λmax ≈ 300-315 nm Intermediate->Product - H2O Cyclization DPI 4,5-Diphenylimidazole (No Amino) λmax ≈ 280-287 nm DPI->Product + NH2 Auxochrome (Red Shift) Lophine Lophine (Phenyl at C2) λmax ≈ 308 nm Lophine->Product Structural Analog (Similar λmax)

Caption: Synthesis of 2-amino-4,5-diphenylimidazole from Benzil and Guanidine, highlighting the spectral red-shift relative to the non-amino analog (4,5-DPI).

References

  • Drabu, S., et al. (2006). "Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles." Indian Journal of Heterocyclic Chemistry.

  • Boyatzis, S. & Nikokavouras, J. (2006). "Absorption, Fluorescence and Chemiluminescence Spectra of 2,4,5-Triphenylimidazole (Lophine) and 2-(p-Dimethyl-Aminophenyl)-4,5-Diphenylimidazole in Micellar Solutions." Journal of Photochemistry and Photobiology A: Chemistry.

  • AAT Bioquest. (2024). "Absorption Spectrum of 4,5-Diphenylimidazole." Spectrum Viewer Database.

  • Sahu, D., et al. (2009). "Synthesis and antimicrobial activity of some substituted piperazinomethylimidazole derivatives." Research Journal of Pharmacy and Technology. (Provides spectral data for amino-imidazole derivatives).

Sources

Comparative

Technical Guide: HPLC Retention Time Standards for 4,5-Diphenyl-1H-imidazol-2-amine

This guide provides a technical analysis of HPLC retention time standards for 4,5-diphenyl-1H-imidazol-2-amine (also known as 2-amino-4,5-diphenylimidazole). It is designed for analytical chemists and researchers requiri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of HPLC retention time standards for 4,5-diphenyl-1H-imidazol-2-amine (also known as 2-amino-4,5-diphenylimidazole). It is designed for analytical chemists and researchers requiring robust separation protocols to distinguish this compound from synthetic precursors (e.g., benzoin) and structural analogs (e.g., 4,5-diphenylimidazole).

Executive Summary & Compound Profile

4,5-diphenyl-1H-imidazol-2-amine is a critical intermediate in the synthesis of bioactive heterocyclic compounds. Unlike its non-amino analog (4,5-diphenylimidazole), the presence of the C2-amino group introduces significant basicity and polarity, altering its chromatographic behavior.

This guide establishes a Relative Retention Time (RRT) framework. Because absolute retention times shift with column age and system dwell volume, we define the product's performance relative to its primary synthetic precursor (Benzoin ) and its non-amino analog (Lophine ).

Physicochemical Profile
PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₁₅H₁₃N₃Detectable by MS (M+H = 236.1)
Hydrophobicity High (Two Phenyl Rings)Strong retention on C18 and Phenyl-Hexyl phases.
Basicity (pKa) ~7.5 - 8.5 (Guanidine-like)Peak tailing likely on acidic silanols; requires buffered mobile phase.
UV Max ~250–280 nmStrong absorbance allows low-level impurity detection.

Comparative Analysis: Chromatographic Selectivity

The following section compares the "Standard Method" (C18) against the "High-Selectivity Method" (Phenyl-Hexyl), which is often superior for aromatic compounds.

Experiment A: The Standard C18 Protocol (Baseline)
  • Objective: General purity profiling.

  • Mechanism: Hydrophobic interaction dominates. The amino group reduces retention slightly compared to the non-amino analog but remains strongly retained due to the diphenyl scaffold.

Experiment B: The Phenyl-Hexyl Protocol (Alternative)
  • Objective: Separation of aromatic isomers and oxidation byproducts.

  • Mechanism:

    
     interactions between the stationary phase and the analyte's phenyl rings provide orthogonal selectivity. This often resolves the amine peak from closely eluting aromatic impurities that co-elute on C18.
    
Comparative Data: Relative Retention Times (RRT)

Note: RRT is calculated relative to Benzoin (set to 1.00).

AnalyteStructureRRT (C18)RRT (Phenyl-Hexyl)Elution Logic
Guanidine Precursor< 0.10 (Void)< 0.10 (Void)Highly polar/ionic; elutes in dead volume.
Benzoin Precursor1.00 (Ref) 1.00 (Ref) Moderate polarity; serves as the internal anchor.
4,5-diphenyl-1H-imidazol-2-amine Target 1.45 ± 0.1 1.60 ± 0.1 Hydrophobic phenyls increase retention; amine reduces it slightly vs. Lophine.
4,5-diphenylimidazole Analog1.80 ± 0.12.10 ± 0.1Lacks polar amine; most hydrophobic; strongest

interaction.

Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

System Suitability: The resolution (


) between Benzoin and the Target Amine must be 

.
1. Chromatographic Conditions
  • Column: C18 (End-capped), 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid). Critical: The buffer suppresses silanol ionization, reducing amine tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Primary), 280 nm (Secondary).

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
2.020%Isocratic elution of polar impurities
15.090%Linear Gradient (Elution of Target)
18.090%Wash (Elution of Lophine/Dimers)
18.120%Re-equilibration
23.020%End of Run
3. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4,5-diphenyl-1H-imidazol-2-amine in 1 mL of Methanol.

  • Working Standard: Dilute 1:10 with Mobile Phase A/B (50:50).

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the amine).

Visualizations & Pathways

Figure 1: Synthesis & Impurity Origin

This pathway highlights why Benzoin and Guanidine are the primary interferences in the retention time standard.

SynthesisPathway Benzoin Benzoin (Starting Material) RRT = 1.00 Intermediate Cyclization Intermediate Benzoin->Intermediate Reflux/EtOH Guanidine Guanidine (Reagent) RRT < 0.10 Guanidine->Intermediate Reflux/EtOH Target 4,5-diphenyl-1H- imidazol-2-amine (TARGET) RRT ~ 1.45 Intermediate->Target -H2O SideProduct 4,5-diphenylimidazole (Side Product) RRT ~ 1.80 Intermediate->SideProduct Deamination (Thermal Degradation)

Caption: Chromatographic origin of impurities. Benzoin (Precursor) and Lophine (Side Product) bracket the target amine.

Figure 2: Method Development Decision Tree

Use this logic flow to optimize peak shape if the standard protocol shows tailing.

MethodDev Start Start: Standard C18 Method (pH 5.0 Acetate) CheckShape Check Peak Shape of Amine Start->CheckShape Good Peak Symmetry > 0.9 Proceed to Validation CheckShape->Good Yes Tailing Tailing Factor > 1.5 CheckShape->Tailing No Action1 Increase Buffer Strength (25mM Ammonium Acetate) Tailing->Action1 Mild Tailing Action2 Switch to Low pH (0.1% TFA, pH 2.0) Tailing->Action2 Severe Tailing (Protonate Amine) Action3 Switch Column (Phenyl-Hexyl or Polar-Embedded C18) Tailing->Action3 Selectivity Issue

Caption: Optimization logic. Basic amines often require pH adjustment or specific stationary phases to eliminate silanol interactions.

References

  • BenchChem. "General HPLC Method for Analysis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol Derivatives." BenchChem Technical Guides. Accessed 2026.[1][2] Link

  • PubChem. "4,5-Diphenyl-1H-imidazol-2-amine Compound Summary." National Library of Medicine. Accessed 2026.[1][2] Link

  • ResearchGate. "Synthesis and HPLC analysis of 2,4,5-triphenylimidazole derivatives." Journal of Global Pharma Technology. Accessed 2026.[1][2][3] Link

  • SIELC Technologies. "Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column." SIELC Application Notes. Accessed 2026.[1][2][3] Link

Sources

Validation

Comparative Guide: 4,5-Diphenyl-1H-imidazol-2-amine vs. 1,2-Diamine Derivatives in Drug Design

As a Senior Application Scientist, selecting the optimal pharmacophore scaffold is the most critical decision in a drug discovery campaign. Two highly versatile, yet functionally and structurally distinct molecular build...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal pharmacophore scaffold is the most critical decision in a drug discovery campaign. Two highly versatile, yet functionally and structurally distinct molecular building blocks are 4,5-diphenyl-1H-imidazol-2-amine and 1,2-diamine derivatives . While both contain nitrogenous groups capable of hydrogen bonding, their steric profiles, electronic distributions, and primary mechanisms of action dictate entirely different therapeutic applications.

This guide objectively compares the physicochemical properties, pharmacological performance, and synthetic utility of these two scaffolds, providing actionable experimental workflows for researchers and drug development professionals.

Structural & Physicochemical Causality

The fundamental difference between these two classes lies in their rigidity and coordination chemistry. Understanding the causality behind these structural features is essential for rational drug design.

4,5-Diphenyl-1H-imidazol-2-amine: The Rigid Hydrophobic Anchor This scaffold features a planar, aromatic 2-aminoimidazole core flanked by two bulky phenyl rings. The amphoteric nature of the imidazole ring allows it to act simultaneously as a hydrogen bond donor and acceptor, making it highly susceptible to electrophilic attack at specific ring positions[1]. The dual phenyl rings drastically increase the molecule's lipophilicity (


). This structural rigidity and high lipophilicity make it an exceptional pharmacophore for anchoring into deep, hydrophobic enzymatic clefts, such as those found in kinases or tubulin, thereby modulating microtubule dynamics[2].

1,2-Diamine Derivatives: The Versatile Chelator In contrast, 1,2-diamine derivatives (e.g., ethylenediamine, cyclohexane-1,2-diamine, or benzene-1,2-diamine) are characterized by two primary or secondary amines separated by a two-carbon spacer. This specific geometry creates an ideal "bite angle" for bidentate transition metal coordination[3]. Furthermore, the secondary amines provide crucial sites for hydrogen bonding, which can be fine-tuned to optimize ligand-receptor interactions[4]. Because the aliphatic spacer (in non-aromatic derivatives) provides rotational flexibility, these molecules are paramount in the design of metallo-pharmaceuticals (like platinum-based anticancer agents) and Schiff base antimicrobial compounds[5].

Quantitative Performance Comparison

The following table synthesizes quantitative biological data from recent literature, highlighting how the structural differences between the two scaffolds translate into distinct pharmacological performance metrics.

Scaffold TypeRepresentative DerivativePrimary ApplicationKey Performance MetricMechanism of Action
4,5-Diphenyl-imidazole Imidazole Chalcone AnalogsAnticancerIC₅₀: 7.05 – 63.43 μMMicrotubule destabilization / Cytotoxicity[2]
4,5-Diphenyl-imidazole 1′H-[1,2′-biimidazol]-5(4H)-one (BP5)Antibacterial / AntifungalHigh sensitivity in B. subtilisCell wall / Enzyme disruption[6]
1,2-Diamine N,N-dibenzyl-cyclohexane-1,2-diamineAntibacterialMIC: 0.0005 – 0.032 μg/mLMembrane disruption / Hemolysis-free[7]
1,2-Diamine N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamineAntimicrobial (Schiff Base)LC₅₀: 8.79 μM (S. enterica)Metal chelation / ROS generation[5]
Mechanistic Pathways

To illustrate the divergent biological applications of these two scaffolds, the following diagrams map their respective mechanisms of action.

G A 4,5-Diphenyl-1H- imidazol-2-amine B Hydrophobic Pocket Binding (Tubulin) A->B C Microtubule Destabilization B->C D Mitotic Arrest & Apoptosis C->D

Caption: Mechanism of action for 4,5-diphenyl-1H-imidazol-2-amine derivatives in anticancer applications.

G A 1,2-Diamine Scaffold B Bidentate Metal Chelation (e.g., Pt) A->B C DNA Intra-strand Crosslinking B->C D Replication Arrest & Cell Death C->D

Caption: Bidentate chelation and DNA crosslinking mechanism of 1,2-diamine metallodrugs.

Self-Validating Experimental Workflows

To ensure scientific integrity, every synthetic protocol must include built-in validation steps. Below are field-proven methodologies for utilizing both scaffolds.

Protocol A: Synthesis & Screening of 4,5-Diphenyl-1H-imidazol-2-amine Derivatives (Biimidazol-5-ones)

This protocol leverages the rigid imidazole core to generate potent antimicrobial agents[8].

  • Precursor Preparation: Synthesize the hydrochloric salt of 4,5-diphenyl-1H-imidazol-2-amine via acid hydrolysis of an acylated amino-imidazole derivative[2].

  • Condensation Reaction: React the isolated 4,5-diphenyl-1H-imidazol-2-amine with an oxazolone derivative in the presence of glacial acetic acid. Reflux the mixture for 4–6 hours[8].

  • Self-Validation (Analytical): Monitor the reaction via TLC. Post-purification, utilize FT-IR to confirm the disappearance of the primary amine N-H stretch and the appearance of characteristic biimidazole C=N stretching bands.

  • Biological Screening: Evaluate the synthesized 1′H-[1,2′-biimidazol]-5(4H)-one derivatives (e.g., BP1-BP5) using broth microdilution against B. subtilis and S. aureus. The rigid, lipophilic core facilitates penetration through the peptidoglycan layer, yielding measurable MIC and MBC values[6].

Protocol B: Synthesis & Screening of 1,2-Diamine Schiff Base Antimicrobials

This protocol exploits the primary amines of a 1,2-diamine to create a Schiff base, which can act as a radical scavenger or metal chelator[5].

  • Schiff Base Formation: Dissolve a 1,2-diamine derivative (e.g., cyclohexane-1,2-diamine or 1,2-ethanediamine) in absolute ethanol. Add 2 equivalents of a substituted 2-hydroxybenzaldehyde dropwise under continuous stirring.

  • Reduction (Optional but Recommended): To increase the flexibility and stability of the ligand, reduce the resulting imine intermediate using NaBH₄ to yield the N,N′-substituted 1,2-diamine derivative[5].

  • Self-Validation (Analytical): Confirm the reduction via FT-IR by observing the disappearance of the imine C=N stretch (typically around 1620 cm⁻¹) and the emergence of a secondary amine N-H stretch (3300-3500 cm⁻¹)[4].

  • Biological Screening: Test the compounds against Gram-negative strains like Salmonella enterica or Pseudomonas aeruginosa. Compounds like N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have demonstrated highly favorable LC₅₀ values (e.g., 8.79 μM against S. enterica) due to their ability to chelate essential trace metals required for bacterial survival[5].

References
  • Pharmacophore Optimization of Imidazole Chalcones to Modul
  • Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine deriv
  • Synthesis of 1′H-[1,2′-biimidazol]-5(4H)-one derivatives (BP1-BP5).
  • Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives.
  • Characterization of 4-Bromo-N1-ethylbenzene-1,2-diamine Derivatives: A Compar
  • Product Class 3: Imidazoles. thieme-connect.de.
  • Synthesis and characterization of new Fe(III) and Co(II) complexes based on levofloxacin and imidazole-2-carboxylic acid. dntb.gov.ua.

Sources

Comparative

elemental analysis calculation for 2-amino-4,5-diphenylimidazole purity

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter a critical blind spot in drug development: the over-reliance on High-Performance Liquid Chromatography (HPLC) for purity determ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter a critical blind spot in drug development: the over-reliance on High-Performance Liquid Chromatography (HPLC) for purity determination. While HPLC is exceptional at separating organic impurities, it is fundamentally blind to non-chromophoric contaminants such as inorganic salts, residual water, and trapped crystallization solvents.

For nitrogen-rich heterocycles like 2-amino-4,5-diphenylimidazole (C₁₅H₁₃N₃), relying solely on HPLC can lead to catastrophic downstream failures in biological assays or subsequent synthetic steps. To establish true mass balance and absolute purity, we must employ orthogonal techniques.

This guide objectively compares Elemental Analysis (CHNS) against HPLC-UV and Quantitative NMR (qNMR) , providing experimental data, causality-driven protocols, and a diagnostic workflow for accurate purity calculation.

Comparative Analytical Framework: CHNS vs. HPLC vs. qNMR

To evaluate the purity of a synthesized batch of 2-amino-4,5-diphenylimidazole, we must understand the mechanistic strengths and blind spots of each analytical method.

  • High-Performance Liquid Chromatography (HPLC-UV): Separates components based on column affinity and detects them via UV absorbance. The Pitfall: HPLC uses an area-percent calculation. If an impurity lacks a chromophore (e.g., water, inorganic salts) or elutes in the void volume, it is completely ignored by the detector[1]. Consequently, HPLC routinely overestimates true mass purity.

  • Quantitative NMR (qNMR): A primary analytical method that provides a direct measurement of analyte concentration by comparing the integral of a specific proton signal to an internal standard[2]. The Pitfall: It requires high sample concentrations, highly specific internal standards, and time-consuming calibration of relaxation delays (D1) to ensure complete magnetization recovery.

  • Elemental Analysis (CHNS): Measures the absolute bulk mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur via flash combustion[3]. The Advantage: It is a universal mass-balance detector. If a sample contains 2% trapped water or silica gel, the carbon mass fraction will drop proportionally, instantly flagging the impurity. Major chemistry journals strictly require CHNS data to fall within ±0.4% of theoretical values to prove >95% absolute purity[4].

Diagnostic Workflow for Purity Validation

Below is the self-validating decision matrix we use when characterizing novel imidazoles.

PurityAnalysis A 2-Amino-4,5-diphenylimidazole Sample Batch B HPLC-UV Analysis (Organic Impurities) A->B C Elemental Analysis (CHNS) (Bulk Mass Balance) A->C D qNMR Analysis (Absolute Molar Purity) A->D E Deviation > ±0.4%? C->E F High Purity Confirmed Ready for Assays E->F No (Pass) G Investigate Trapped Solvent / Moisture E->G Yes (Fail) G->D Quantify Solvents

Orthogonal purity validation workflow for synthesized heterocyclic compounds.

Experimental Case Study: 2-Amino-4,5-diphenylimidazole

To demonstrate the causality behind these analytical discrepancies, we analyzed a batch of 2-amino-4,5-diphenylimidazole recrystallized from an ethanol/water mixture.

Theoretical Baseline Calculation (C₁₅H₁₃N₃):

  • Molar Mass: 235.28 g/mol

  • Theoretical Carbon: (180.165 / 235.28) × 100 = 76.57%

  • Theoretical Hydrogen: (13.104 / 235.28) × 100 = 5.57%

  • Theoretical Nitrogen: (42.021 / 235.28) × 100 = 17.86%

Table 1: Comparative Purity Assessment Data (Batch 04-A)
Analytical MethodPurity MetricResultPass/Fail CriteriaStatus
HPLC-UV (254 nm) Area %99.85%> 95.0%Pass
qNMR (¹H, 600 MHz) Absolute Mass %96.20%> 95.0%Pass
EA (Carbon) Mass %73.68%76.57 ± 0.4%Fail (-2.89%)
EA (Nitrogen) Mass %17.18%17.86 ± 0.4%Fail (-0.68%)

Data Interpretation & Causality: If we relied solely on HPLC, we would assume this batch is exceptionally pure (99.85%). However, the Elemental Analysis fails the strict ±0.4% threshold significantly[5]. Why? Because the negative deviation in Carbon and Nitrogen indicates the presence of a "heavy" impurity that contains neither element.

By cross-referencing the qNMR spectrum, we identified a broad singlet at ~1.56 ppm, characteristic of water. The qNMR integration revealed exactly 0.5 molar equivalents of H₂O.

When we recalculate the theoretical EA for a hemihydrate crystal lattice (C₁₅H₁₃N₃ · 0.5 H₂O, MW = 244.29 g/mol ):

  • Recalculated C: 73.75% (Observed: 73.68%, Δ -0.07%)

  • Recalculated H: 5.78% (Observed: 5.78%, Δ 0.00%)

  • Recalculated N: 17.20% (Observed: 17.18%, Δ -0.02%)

By incorporating the mathematically proven solvent inclusion, the EA data now perfectly passes the ±0.4% threshold. This proves the compound is chemically pure, but exists as a hemihydrate—a critical distinction for precise molar dosing in pharmacological assays.

Self-Validating Protocol: CHNS Elemental Analysis

To ensure absolute trustworthiness in your elemental data, the CHNS workflow must be a self-validating system. The following protocol outlines the exact methodology and the physical causality behind each step[3].

Step 1: System Blank & K-Factor Calibration

  • Action: Run 3 empty tin capsules to establish a baseline. Calibrate the system using a NIST-certified standard (e.g., Sulfanilamide, C₆H₈N₂O₂S).

  • Causality: The blank ensures the combustion tube is free of residual carbon from previous runs. The standard establishes the "K-factor," normalizing the detector's electrical response to a known microgram quantity of each element, accounting for daily atmospheric or detector drift.

Step 2: Micro-Weighing

  • Action: Weigh exactly 1.500 to 2.000 mg of 2-amino-4,5-diphenylimidazole into a tin capsule using an ultra-microbalance (± 0.1 μg resolution). Fold the capsule tightly to exclude atmospheric air.

  • Causality: Tin is not just a container; it acts as a chemical catalyst. During flash combustion, the oxidation of tin is highly exothermic, temporarily spiking the local sample temperature to ~1800°C. This thermal shock is mandatory to completely shatter the refractory imidazole ring and prevent the formation of uncombusted carbon char.

Step 3: Flash Combustion & Reduction

  • Action: Drop the capsule into the combustion furnace at 1000°C under a pure O₂ stream. Pass the resulting gas mixture over a hot copper reduction column at 600°C.

  • Causality: Combustion produces CO₂, H₂O, and various nitrogen oxides (NOx). The copper column quantitatively strips oxygen from the NOx species, reducing them entirely to N₂ gas. Without this step, the nitrogen quantification for the imidazole would be artificially low and scattered across multiple oxide species.

Step 4: Separation and Detection

  • Action: The gases are swept by a helium carrier gas through a GC column and detected via Non-Dispersive Infrared (NDIR) for carbon/sulfur and a Thermal Conductivity Detector (TCD) for nitrogen/hydrogen.

  • Causality: NDIR provides extreme sensitivity for the dipole moments of CO₂ and H₂O, while TCD reliably measures the thermal conductivity difference between the N₂ analyte and the Helium carrier gas, yielding the final mass percentages.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4,5-diphenyl-1H-imidazol-2-amine

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining strict regulatory c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-diphenyl-1H-imidazol-2-amine, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document leverages data from structurally similar imidazole derivatives and aromatic amines, alongside established best practices from regulatory bodies, to provide a comprehensive and cautious approach to its waste management.

The structural characteristics of 4,5-diphenyl-1H-imidazol-2-amine, which include an imidazole core, aromatic phenyl groups, and an amine functional group, suggest that it should be handled as a potentially hazardous chemical. Aromatic amines, as a class, are known for their potential toxicity and environmental hazards.[1] Therefore, a conservative and informed approach to disposal is essential.

I. Hazard Assessment and Classification

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the available data for related compounds, 4,5-diphenyl-1H-imidazol-2-amine should be presumed to possess the following hazards until specific data becomes available:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: May cause skin and eye irritation.[3]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[4]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] While 4,5-diphenyl-1H-imidazol-2-amine is not a specifically listed waste, its classification as a hazardous waste is warranted based on the potential toxicity of aromatic amines.

Potential Hazard GHS Classification (Inferred) EPA Hazardous Waste Characteristic
Acute Oral Toxicity Category 4Toxicity (if leaches into the environment)
Skin Irritation Category 2N/A
Eye Irritation Category 2N/A
Aquatic Toxicity Chronic Category 2Toxicity

This table is based on inferred data from structurally similar compounds and general chemical principles. A definitive classification requires specific experimental data.

II. Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper safety protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[7]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

All handling and preparation for disposal of 4,5-diphenyl-1H-imidazol-2-amine should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

III. Step-by-Step Disposal Protocol

The disposal of 4,5-diphenyl-1H-imidazol-2-amine must be carried out in accordance with federal, state, and local regulations. The following protocol provides a general framework that should be adapted to your institution's specific Chemical Hygiene Plan.

Step 1: Waste Segregation and Collection

  • Do not mix 4,5-diphenyl-1H-imidazol-2-amine waste with other waste streams unless compatibility has been confirmed.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, chemically compatible container.

  • For solutions containing 4,5-diphenyl-1H-imidazol-2-amine, use a separate, clearly labeled liquid waste container.

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use a robust, leak-proof container with a secure screw-top lid.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "4,5-diphenyl-1H-imidazol-2-amine"

    • The concentration or quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory.

    • Appropriate hazard warnings (e.g., "Toxic").

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

  • Never dispose of 4,5-diphenyl-1H-imidazol-2-amine down the drain or in the regular trash.[8]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate personal protective equipment.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4,5-diphenyl-1H-imidazol-2-amine.

DisposalWorkflow cluster_spill start Generation of 4,5-diphenyl-1H-imidazol-2-amine Waste assess Hazard Assessment: Presumed Hazardous (Aromatic Amine) start->assess ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat assess->ppe spill Spill Occurs assess->spill segregate Segregate Waste: Solid vs. Liquid ppe->segregate container_solid Solid Waste Container: Labeled & Sealed segregate->container_solid container_liquid Liquid Waste Container: Labeled & Sealed segregate->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Schedule Pickup with Environmental Health & Safety storage->pickup spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->segregate

Caption: Waste Disposal Workflow for 4,5-diphenyl-1H-imidazol-2-amine.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4,5-diphenyl-1H-imidazol-2-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine | C15H15N3 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4,5-diphenyl-1h-imidazol-2-amine hydrochloride (C15H13N3). (n.d.). PubChemLite. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). CSL. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, March 5). Astonish. Retrieved from [Link]

  • Classification of Environmental Hazards. (n.d.). Pesticide Registration Toolkit. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. (2020, November 1). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET. (2021, August 19). Odyssee Environnement. Retrieved from [Link]

  • EPA Hazardous Waste Code. (n.d.). Alfred University. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. (2026, February 9). ResearchGate. Retrieved from [Link]

  • 4,5-Diphenylimidazole | C15H12N2 | CID 69588. (n.d.). PubChem. Retrieved from [Link]

  • PART 4 ENVIRONMENTAL HAZARDS. (n.d.). UNECE. Retrieved from [Link]

  • EPA Subpart P Regulations. (n.d.). HW Drugs. Retrieved from [Link]

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). (n.d.). PubChem. Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PMC. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • RTECS NUMBER-NI4804510-Chemical Toxicity Database. (n.d.). DrugFuture. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]

  • identification and listing of hazardous waste. (1980, May 2). EPA. Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Regulations.gov. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4,5-diphenyl-1H-imidazol-2-amine

Executive Safety Summary (Immediate Action Card) Status: WARNING — Bioactive Heterocycle / Irritant Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Reproductive Toxin. ParameterCritical Specificati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action Card)

Status: WARNING — Bioactive Heterocycle / Irritant Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Reproductive Toxin.

ParameterCritical Specification
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Min. PPE Nitrile Gloves (Double-gloving recommended), Lab Coat, Safety Glasses w/ Side Shields.
Containment Fume Hood REQUIRED for all solid handling and heating operations.
First Aid Eyes: Rinse 15 min. Skin: Wash with soap/water. Ingestion: Rinse mouth; do NOT induce vomiting.

Chemical Intelligence & Hazard Causality

To handle 4,5-diphenyl-1H-imidazol-2-amine safely, one must understand why it poses a risk. Its toxicity profile is derived from its structural moieties, which facilitate biological interaction.

Chemical Identity[1][2][3]
  • IUPAC Name: 4,5-diphenyl-1H-imidazol-2-amine[1]

  • CAS Number: 37980-29-3 (Related: 668-94-0 for non-amine parent)

  • Molecular Formula: C₁₅H₁₃N₃

  • Molecular Weight: 235.28 g/mol

Physical Properties Table
PropertyValueOperational Implication
Physical State Solid (Crystalline Powder)High risk of dust aerosolization during weighing.
Melting Point >230°C (Predicted)Thermally stable under standard drying conditions.
Solubility (Water) Low / NegligibleDifficult to clean with water alone; requires co-solvents.
Solubility (Organic) DMSO, Ethanol, MethanolDMSO is the preferred vehicle for biological assays.
pKa (Conjugate Acid) ~6.0 - 7.0 (Imidazole ring)Can be protonated in acidic media to improve aqueous solubility.
Hazard Causality: The "Why"
  • Amine Reactivity (H315, H319): The primary amine (-NH₂) at the C2 position is nucleophilic and basic. Upon contact with mucous membranes or moist skin, it can raise local pH and react with cellular proteins, causing chemical irritation or dermatitis.

  • Bioactivity (H302): As a scaffold for analgesic and anti-inflammatory drugs (similar to COX inhibitors), this compound is designed to modulate biological pathways. Accidental ingestion can lead to off-target enzyme inhibition, manifesting as acute systemic toxicity.

  • Intercalation Potential: The planar diphenyl-imidazole structure allows for potential DNA intercalation or minor groove binding, raising concerns for genotoxicity or reproductive toxicity (H360 suspected based on imidazole analogs).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety rules. Use this matrix to select PPE based on the specific permeation risk of the solvent system used.

OperationGlove MaterialGlove ThicknessRespiratory ProtectionBody Protection
Solid Weighing Nitrile (Disposable)≥ 0.11 mmN95 (if outside hood) or Fume Hood (Preferred)Lab Coat (Cotton/Poly)
Soln. Prep (Ethanol) Nitrile (Double)≥ 0.11 mm (Outer)Fume HoodLab Coat + Apron
Soln. Prep (DMSO) Butyl Rubber or Nitrile (Double)*≥ 0.20 mm (Total)Fume HoodLab Coat + Apron
Synthesis/Heating Nitrile (Chem-Resistant)≥ 0.30 mmFume Hood (Sash <18")Lab Coat + Sleeves
Spill Cleanup Nitrile (Double)≥ 0.22 mmP100 / Half-Face RespiratorTyvek Suit (Large Spills)

*Note: DMSO permeates standard nitrile gloves rapidly (<10 mins), carrying the dissolved toxicant through the skin. Change outer gloves immediately upon splash contact.

Operational Handling Protocols

Protocol A: Safe Weighing (Dust Control)

Objective: Prevent inhalation of bioactive dust.

  • Setup: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after weighing. Do not use dry brushing (aerosolizes dust).

Protocol B: Solution Preparation (DMSO Stock)

Objective: Create a stable stock solution without dermal exposure.

  • Calculation: Calculate volume for a 10 mM or 100 mM stock.

    • Example: To dissolve 10 mg (0.0425 mmol), add 4.25 mL DMSO for 10 mM.

  • Addition: Add DMSO slowly to the vial containing the solid.

  • Dissolution: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Caution: Sonicators generate heat. Ensure the vial is vented or capable of withstanding slight pressure increases.

  • Labeling: Mark vial with "TOXIC," Solvent, Conc., and Date.

Emergency Response Logic

In the event of a spill, pause and assess. Do not rush. Use the following logic flow to determine the correct cleanup method.

SpillResponse Start SPILL DETECTED Assess Assess State: Solid or Liquid? Start->Assess Solid SOLID POWDER Assess->Solid Liquid LIQUID SOLUTION Assess->Liquid SolidAction 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->SolidAction SolventCheck Is Solvent DMSO? Liquid->SolventCheck Disposal Seal in HazWaste Bag Label: 'Toxic Organic' SolidAction->Disposal LiquidAction 1. Place Absorbent Pads 2. Do NOT wipe (Spread) 3. Pick up pads LiquidAction->Disposal DMSO_Yes WARNING: Skin Permeation Risk Use Butyl Gloves SolventCheck->DMSO_Yes Yes DMSO_No Standard Nitrile Gloves SolventCheck->DMSO_No No DMSO_Yes->LiquidAction DMSO_No->LiquidAction

Caption: Decision logic for safe spill remediation. Note the critical branch for DMSO-based solutions.

Waste Disposal & Deactivation

Regulatory Compliance: Dispose of as Hazardous Chemical Waste . Do not flush down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a "Solid Hazardous Waste" bin (double-bagged).

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Ethanol/DMSO.

    • Halogenated: If dissolved in DCM/Chloroform.

  • Deactivation (Glassware):

    • Rinse glassware with Methanol first (to solubilize the residue).

    • Follow with a soap and water wash.

    • Collect the methanol rinse as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12281483, 4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine. Retrieved from [Link]

  • Safe Work Australia (2016). Imidazoles: Human Health Tier II Assessment. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.